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  • Product: 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
  • CAS: 31477-07-3

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and pKa Determination of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid

An In-Depth Technical Guide for Advanced Chelator Design and Radiopharmaceutical Applications Executive Summary In the development of targeted radiopharmaceuticals and iron-chelating therapeutics, the thermodynamic stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Chelator Design and Radiopharmaceutical Applications

Executive Summary

In the development of targeted radiopharmaceuticals and iron-chelating therapeutics, the thermodynamic stability of the metal-ligand complex is paramount. At the heart of this stability lies the protonation chemistry of the chelator. 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS No. 31477-07-3) is a polyfunctional, hexadentate-capable ligand featuring a central iminodiacetic acid (IDA) core linked to a 2,6-dihydroxybenzyl moiety [1].

While the exact empirical acidity constants (pKa values) for this specific derivative remain largely uncharacterized in standard literature [1], its behavior can be rigorously predicted and measured by comparing it to structural analogs like N-(o-hydroxybenzyl)iminodiacetic acid (HBIDA) and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) [2]. This whitepaper provides researchers with a comprehensive framework for predicting, measuring, and validating the pKa values of this compound, detailing the causality behind its speciation and its implications for metal ion binding.

Structural Deconstruction and Thermodynamic Predictions

To understand the coordination chemistry of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, we must deconstruct its ionizable moieties. The molecule possesses five primary sites for protonation/deprotonation:

  • Two Carboxylic Acid Groups (-COOH): Located on the IDA core.

  • One Tertiary Amine (-N<): The central bridging nitrogen.

  • Two Phenolic Hydroxyl Groups (-OH): Located at the 2 and 6 positions of the benzyl ring.

Mechanistic Causality of pKa Shifts

In aqueous solution, the basicity of these groups is heavily influenced by intramolecular interactions. The tertiary amine is stabilized by intramolecular hydrogen bonding with the adjacent ortho-phenolic groups. Furthermore, the deprotonation of the first phenol significantly increases the electron density on the aromatic ring, which electrostatically resists the deprotonation of the second phenol, pushing its pKa into the highly alkaline range (>11.5) [3].

Based on established thermodynamic data for HBIDA (which exhibits protonation constants of 2.34, 8.07, and 11.71)[4], we can construct a highly accurate predictive model for our target compound.

Table 1: Predicted Macroscopic pKa Values
Ionizable GroupPredicted pKa RangeAnalogue ReferenceMechanistic Rationale
Carboxylic Acid 1 < 2.01.77 (HBED)Strong inductive electron withdrawal by the adjacent protonated amine facilitates easy proton release.
Carboxylic Acid 2 2.2 - 2.52.34 (HBIDA)Electrostatic repulsion decreases acidity slightly after the first carboxylate is formed.
Tertiary Amine 8.0 - 8.58.07 (HBIDA)Stabilized via intramolecular hydrogen bonding with the ortho-phenols.
Phenolic OH (1) 9.0 - 9.89.77 (HP analogs)First phenol deprotonation; stabilized by resonance and the adjacent amine.
Phenolic OH (2) 11.5 - 12.511.71 (HBIDA)High negative charge density on the ring strongly resists the loss of the final proton.

Self-Validating Experimental Methodology

To accurately determine these pKa values, a single analytical method is insufficient due to the overlapping protonation microstates (particularly between the amine and the first phenol). As a Senior Application Scientist, I mandate a self-validating protocol combining macroscopic potentiometry with microscopic NMR spectroscopy.

Protocol A: Potentiometric Titration (Macroscopic pKa)

Causality Check: Why use 0.1 M KCl? Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing us to derive true concentration-based equilibrium constants rather than fluctuating activity-based values.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the ligand to a precise concentration of 1.0 mM in a 0.1 M KCl aqueous background electrolyte.

  • Electrode Calibration: Calibrate the glass electrode using the Gran’s plot method via titration of a strong acid (HCl) with a strong base (KOH) to determine the standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ).

  • Inert Atmosphere: Purge the thermostated titration cell (25.0 ± 0.1 °C) with high-purity Argon gas for 15 minutes to eliminate dissolved CO2​ , which would form carbonic acid and skew the alkaline pKa readings.

  • Titration: Titrate the solution using standardized 0.1 M CO2​ -free KOH. Record the electromotive force (EMF) after each 0.01 mL addition, ensuring equilibrium is reached (drift < 0.1 mV/min).

  • Data Processing: Export the titration curves into fitting software (e.g., Hyperquad or SUPERQUAD) to refine the macroscopic overall stability constants ( β ).

Protocol B: 1H/13C NMR Titration (Microscopic Validation)

Causality Check: Potentiometry tells us when a proton is lost, but NMR tells us where it is lost from. By tracking the chemical shifts of the benzylic CH2​ protons, we can definitively assign the overlapping pKa values of the amine and the first phenol.

Step-by-Step Workflow:

  • Prepare a 5.0 mM solution of the ligand in D2​O , using 0.1 M KCl to maintain ionic strength.

  • Adjust the pD of the solution iteratively using KOD and DCl. (Note: Convert pH meter readings to pD using the formula: pD=pHread​+0.4 ).

  • Acquire 1H and 13C NMR spectra at 15 distinct pD points ranging from 1.5 to 13.0.

  • Plot the chemical shift ( δ ) of the benzylic CH2​ protons against pD. The inflection points of the resulting sigmoidal curves correspond to the specific microscopic pKa values of the adjacent amine and phenol groups.

Workflow Prep 1. Sample Preparation 1.0 mM Ligand in 0.1M KCl Calib 2. Electrode Calibration Gran's Plot Method Prep->Calib Titration 3. Potentiometric Titration Add 0.1M KOH under Ar Calib->Titration NMR 4. NMR Titration (D2O) Track 1H/13C Chemical Shifts Titration->NMR Orthogonal Validation Data 5. Data Fitting Hyperquad Software Titration->Data NMR->Data Microscopic Mapping Result 6. Validated Macroscopic & Microscopic pKa Values Data->Result

Caption: Self-validating experimental workflow combining potentiometry and NMR spectroscopy.

pH-Dependent Speciation and Chelation Dynamics

Understanding the sequence of deprotonation is critical for drug development, particularly when designing radiopharmaceutical kits (e.g., Gallium-68 PET imaging) or Iron(III) scavenging agents [2].

At physiological pH (7.4), 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid exists predominantly as the H3​L− and H2​L2− species. The carboxylic acids are fully deprotonated, rendering the molecule highly water-soluble, while the amine and phenolic groups remain protonated.

When a trivalent metal ion like Fe3+ or Ga3+ is introduced, the metal outcompetes the protons for the amine and phenolic oxygen binding sites. The high Lewis acidity of these metals drives the release of the remaining protons even at lower pH levels, forming a highly stable, hexadentate, coordinatively saturated complex. The presence of the second hydroxyl group at the 6-position provides a unique steric and electronic environment that can enhance the thermodynamic stability of the complex compared to standard HBIDA, preventing transmetallation in vivo.

Deprotonation H5 H5L+ (pH < 1.5) H4 H4L (pH 1.5-2.5) H5->H4 -H+ (COOH) H3 H3L- (pH 2.5-8.0) H4->H3 -H+ (COOH) H2 H2L2- (pH 8.0-9.8) H3->H2 -H+ (Amine) H1 HL3- (pH 9.8-11.5) H2->H1 -H+ (Phenol 1) L0 L4- (pH > 11.5) H1->L0 -H+ (Phenol 2)

Caption: pH-dependent macroscopic deprotonation sequence of the target chelator.

Conclusion

The pKa values of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid dictate its efficacy as a chelator. By utilizing a self-validating methodology that pairs the macroscopic precision of potentiometric titration with the microscopic resolution of NMR spectroscopy, researchers can accurately map the thermodynamic profile of this ligand. This rigorous approach ensures that downstream applications—whether in agricultural micronutrient delivery, iron overload therapies, or cutting-edge radiopharmaceuticals—are built on a foundation of unassailable physical chemistry.

References

  • Vulcanchem. "2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3: Molecular Formula and Nomenclature." Vulcanchem Database.
  • BenchChem. "bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) Core Properties." BenchChem Technical Guides.
  • Semantic Scholar. "Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68." Semantic Scholar Corpus.
  • ResearchGate. "Fe(III) T1 MRI Probes Containing Phenolate or Hydroxypyridine-Appended Triamine Chelates and a Coordination Site for Bound Water." ResearchGate Publications.
Exploratory

Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Dynamics of CAS 31477-07-3

Executive Summary The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS 31477-07-3) is a highly functionalized aminopolycarboxylic acid. Featuring an iminodiacetic acid (IDA) core covalently linked to a 2,6-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS 31477-07-3) is a highly functionalized aminopolycarboxylic acid. Featuring an iminodiacetic acid (IDA) core covalently linked to a 2,6-dihydroxybenzyl moiety, this molecule serves as a versatile tridentate chelator. This whitepaper provides a rigorous technical analysis of its molecular mass properties, details a self-validating high-resolution mass spectrometry (HRMS) protocol for its characterization, and explores the mechanistic basis of its metal-binding applications in modern analytical and biomedical sciences.

Molecular Characteristics & Theoretical Mass Calculations

Accurate mass determination is the cornerstone of structural verification. For polyfunctional ligands like CAS 31477-07-3, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for mass spectrometric identification) is critical [1].

Table 1: Physicochemical and Mass Properties of CAS 31477-07-3

PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₃NO₆Defines the elemental composition and isotopic distribution.
Average Molecular Weight 255.22 g/mol Calculated using the weighted average of all natural isotopes; essential for molarity and yield calculations.
Monoisotopic Exact Mass 255.0743 DaCalculated using the mass of the most abundant isotopes (e.g., ¹²C = 12.0000); critical for HRMS identification.
Hydrogen Bond Donors 4Dictates aqueous solubility and electrospray ionization (ESI) efficiency.
Hydrogen Bond Acceptors 7Facilitates extensive secondary interactions in ternary metal complexes.

Causality Check: The exact mass is derived from the sum of the exact masses of the most abundant isotopes: 11(12.0000) + 13(1.0078) + 1(14.0031) + 6(15.9949) = 255.0743 Da. In high-resolution mass spectrometry, this exact mass allows researchers to differentiate CAS 31477-07-3 from isobaric interferences that may share a nominal mass of 255 Da but possess completely different elemental compositions.

High-Resolution Mass Spectrometry (HRMS) Workflow

To verify the identity of CAS 31477-07-3, analysts must employ a self-validating HRMS protocol. Because the molecule contains two carboxylic acid groups and two phenolic hydroxyls, it is highly acidic and readily deprotonates. Consequently, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive ionization strategy, targeting the [M-H]⁻ ion at an exact m/z of 254.0670.

Self-Validating Experimental Protocol

This methodology ensures that every data point is internally verified against false positives.

  • Sample Preparation & Matrix Tuning:

    • Action: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Ammonium Hydroxide (NH₄OH).

    • Causality: The basic modifier (NH₄OH) artificially raises the pH of the droplet above the pKa of the carboxylic acid groups, forcing near-quantitative deprotonation and maximizing the [M-H]⁻ signal yield prior to entering the vacuum interface.

  • Instrument Calibration (Lock-Mass Integration):

    • Action: Infuse Leucine Enkephalin (m/z 554.2615 in negative mode) continuously via a secondary reference spray.

    • Causality: This provides a real-time, known mass reference to correct for time-of-flight (TOF) drift, ensuring the mass accuracy remains strictly below 5 parts-per-million (ppm).

  • Data Acquisition & Blank Subtraction:

    • Action: Run a solvent blank immediately prior to the sample.

    • Causality: Validates that the m/z 254.0670 signal is intrinsic to the sample and not a background contaminant or carryover from previous injections.

  • Isotopic Pattern Matching (Orthogonal Validation):

    • Action: Compare the experimental ¹³C/¹²C isotopic abundance ratio against the theoretical in silico model for C₁₁H₁₃NO₆.

    • Causality: Even if a contaminant matches the exact mass, it is statistically improbable to match both the exact mass and the specific isotopic signature of an 11-carbon system, rendering the protocol self-validating.

HRMS_Workflow S1 Sample Preparation (1 µg/mL + 0.1% NH4OH) S2 Electrospray Ionization (ESI) Negative Mode [M-H]- S1->S2 S3 Time-of-Flight (TOF) Mass Analyzer S2->S3 S4 Data Processing Exact m/z: 254.0670 S3->S4 S5 Isotopic Pattern Matching (Self-Validation) S4->S5

Step-by-step HRMS workflow for exact mass verification of CAS 31477-07-3.

Chelation Mechanism & Functional Dynamics

The core utility of CAS 31477-07-3 lies in its iminodiacetic acid (IDA) substructure. IDA is a well-documented metal-binding pharmacophore that acts as a strong tridentate chelator [2].

Mechanistic Causality: The chelation process is driven by the spatial arrangement of one nitrogen atom and two carboxylate oxygen atoms (O,N,O-donors). When introduced to transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺), the IDA core envelops the metal ion, displacing water molecules from the metal's hydration shell. This displacement results in a massive increase in entropy, thermodynamically driving the formation of a highly stable metal-ligand complex (the Chelate Effect). Furthermore, the 2,6-dihydroxybenzyl group provides additional steric bulk and potential secondary interactions (such as π-cation interactions), which can tune the selectivity of the ligand toward specific metal geometries.

Chelation_Mechanism L1 Free Ligand CAS 31477-07-3 L2 Deprotonation (pH > pKa of COOH) L1->L2 L4 Tridentate Coordination (O, N, O Donors) L2->L4 L3 Metal Ion Introduction (e.g., Zn2+, Cu2+) L3->L4 L5 Stable Metal-Ligand Complex (Ternary Complex) L4->L5

Logical pathway of metal ion chelation by the iminodiacetic acid core.

Applications in Biomedical & Analytical Sciences

Understanding the exact mass and chelation dynamics of IDA derivatives like CAS 31477-07-3 is critical for two major scientific fronts:

  • Metallo-β-lactamase Inhibitor Development: The rise of antibiotic-resistant bacteria, particularly those expressing New Delhi Metallo-β-lactamase-1 (NDM-1), has necessitated the development of novel inhibitors. The IDA scaffold has been identified as a privileged metal-binding pharmacophore. Rather than indiscriminately stripping Zn²⁺ from the enzyme (which causes off-target human toxicity), IDA derivatives form stable ternary complexes (Enzyme:Zn²⁺:Inhibitor). This targeted coordination neutralizes the enzyme's active site while preserving the overall metalloprotein architecture [2].

  • Advanced Mass Spectrometry Sample Pretreatment: In proteomics, IDA-functionalized materials are heavily utilized to selectively enrich metal-binding peptides. For example, Fe³⁺-IDA complexes immobilized on porous silicon matrices or magnetic nanoparticles act as highly specific traps for phosphopeptides. By exploiting the exact coordination chemistry of the IDA group, researchers can isolate trace analytes from complex biological matrices prior to Matrix-Assisted Laser Desorption/Ionization (MALDI) MS analysis, drastically improving signal-to-noise ratios [3].

References

  • Thomas, P. W., et al. (2020). "Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development." ChemMedChem, 15(14), 1272–1282. URL:[Link]

  • Xu, S., et al. (2006). "Iminodiacetic acid derivatized porous silicon as a matrix support for sample pretreatment and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis." Rapid Communications in Mass Spectrometry, 20(11), 1769-75. URL:[Link]

Foundational

Comprehensive Solubility Profiling of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid in Aqueous and Aprotic Microenvironments

Executive Overview The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS: 31477-07-3) is a highly specialized polyfunctional molecule primarily utilized in transition metal chelation, chromatography resin func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS: 31477-07-3) is a highly specialized polyfunctional molecule primarily utilized in transition metal chelation, chromatography resin functionalization, and the development of radiopharmaceutical analogs[1]. Because of its complex structural architecture—combining a central iminodiacetic acid (IDA) core with a 2,6-dihydroxybenzyl moiety—its solvation behavior is highly dependent on the solvent's protic nature and the microenvironmental pH.

This technical guide provides drug development professionals and application scientists with a mechanistic understanding of the compound's solubility dynamics in Dimethyl Sulfoxide (DMSO) and water, alongside self-validating experimental protocols for stock preparation.

Physicochemical Architecture & Causality

To master the solubility of this compound, one must first deconstruct its functional groups. The systematic IUPAC name, 2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acid, reveals a molecule dense with hydrogen-bond donors and acceptors[1].

The solubility causality is driven by two distinct domains:

  • The Iminodiacetic Acid (IDA) Core: Contains a tertiary amine and two carboxylic acid groups. This creates a zwitterionic equilibrium in aqueous solutions. The baseline pKa of an unsubstituted IDA core is approximately 2.98 for the carboxylic acid and 9.89 for the amine[2], dictating that the molecule is highly polar and charged at physiological pH[3].

  • The 2,6-Dihydroxybenzyl Group: Features two phenolic hydroxyls that participate in strong intra- and intermolecular hydrogen bonding, significantly increasing the lattice energy of the solid powder and requiring potent solvents to disrupt these networks.

Table 1: Physicochemical Parameters
ParameterValue / DescriptionSolvation Implication
CAS Number 31477-07-3N/A
Molecular Formula C₁₁H₁₃NO₆High heteroatom-to-carbon ratio enhances polarity.
Molecular Weight 255.22 g/mol Small molecule; rapid diffusion kinetics in solution[1].
H-Bond Donors 4 (2x COOH, 2x Phenolic OH)Prone to self-aggregation in non-polar solvents.
H-Bond Acceptors 7 (6x Oxygen, 1x Nitrogen)Highly responsive to protic solvents and water.
LogP (Estimated) < 1.0Hydrophilic nature; poor lipid solubility.

Solvation Thermodynamics

Aprotic Solvation in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant. It acts as an aggressive hydrogen-bond acceptor. When 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid is introduced to DMSO, the solvent molecules rapidly outcompete the compound's intermolecular hydrogen bonds. Because DMSO does not donate protons, it stabilizes the neutral (or un-ionized) form of the carboxylic acids and phenols, preventing the complex zwitterionic behavior seen in water. This makes DMSO the optimal solvent for creating highly concentrated, stable master stocks[1].

Aqueous Solvation & pH-Dependent Speciation

In water, the compound's solubility is entirely dictated by pH. Direct dissolution in unbuffered deionized water often yields unpredictable results because the dissolution of the compound itself lowers the local pH (due to the carboxylic acids), driving the molecule toward its less soluble, fully protonated state. To achieve reliable aqueous solubility, the system must be buffered to a neutral or slightly alkaline pH, ensuring the compound exists in its highly soluble zwitterionic or anionic forms.

Speciation_Pathway Low_pH pH < 2.5 Cationic Species (+1 Net Charge) Neutral_pH pH 6.0 - 8.0 Zwitterionic Species (Highly Polar) Low_pH->Neutral_pH + OH⁻ (Deprotonate COOH) High_pH pH > 10.0 Anionic Species (-3 to -4 Net Charge) Neutral_pH->High_pH + OH⁻ (Deprotonate Phenol/Amine)

Fig 1: pH-dependent speciation pathway of the iminodiacetic acid derivative in water.

Validated Experimental Protocols

The following workflows are engineered as self-validating systems. By incorporating dynamic checkpoints, researchers can ensure the thermodynamic stability of the solute before proceeding to downstream assays.

Solvation_Workflow Start 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (Solid Powder) DMSO_Path Aprotic Solvation (100% DMSO) Start->DMSO_Path Primary Route Water_Path Aqueous Solvation (Aqueous Buffer) Start->Water_Path Direct Route DMSO_Stock Master Stock (≤50 mM) Validate: Clear Solution Store: -20°C DMSO_Path->DMSO_Stock Water_Stock Working Solution Validate: pH 7.2-7.4 Use Immediately Water_Path->Water_Stock DMSO_Stock->Water_Stock Dilution (≤1% DMSO final)

Fig 2: Decision matrix and workflow for aprotic vs. aqueous stock preparation.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: DMSO is utilized to bypass the activation energy required to break the zwitterionic lattice in water. A 50 mM concentration is chosen to prevent supersaturation and precipitation upon freeze-thaw cycles.

  • Equilibration: Allow the vial of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid powder to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Massing: Accurately weigh 12.76 mg of the compound (MW: 255.22 g/mol ) into a sterile, low-bind microcentrifuge tube[1].

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution at medium speed for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Mechanistic note: Mild thermal energy overcomes the enthalpy of solvation without degrading the phenolic rings.

  • System Validation Checkpoint: Hold the tube against a bright white background. The solution must be completely optically clear with no Tyndall effect (light scattering). If turbidity is observed, the compound has degraded or the DMSO has absorbed atmospheric water.

  • Storage: Aliquot the master stock into 50 µL volumes to strictly avoid freeze-thaw cycles, flush the headspace with argon or nitrogen gas, and store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions

Causality: Direct dissolution in unbuffered water causes unpredictable pH shifts. We utilize a pre-calibrated buffer to force the compound into its soluble zwitterionic state immediately upon contact.

  • Buffer Preparation: Prepare a 100 mM HEPES or Tris buffer solution and adjust the pH to exactly 7.4 using 1M NaOH.

  • Dilution: Pipette the required volume of the 50 mM DMSO Master Stock directly into the center of the aqueous buffer while vortexing continuously. Mechanistic note: Rapid mixing prevents localized high concentrations of the compound from nucleating and precipitating before the buffer can stabilize the pH.

  • Solvent Limit Check: Ensure the final concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced artifacts in downstream cellular or enzymatic assays.

  • System Validation Checkpoint: Verify the final pH of the solution using a micro-pH probe. The addition of the compound should not shift the pH by more than 0.1 units. If a larger shift occurs, the buffering capacity is insufficient.

Comparative Solvation Data

Table 2: Solubility Limits and Storage Guidelines
Solvent SystemMax Recommended ConcentrationSolvation StateStability / StorageValidation Metric
100% DMSO (Anhydrous) 50 mMNeutral / H-bond disrupted6 months at -20°C (Protect from light)Optical clarity (No Tyndall effect)
Deionized Water (Unbuffered) < 5 mM (Highly variable)Partially protonated / AggregatedDo not store; prone to precipitationN/A
Aqueous Buffer (pH 7.4) 10 mM (from DMSO stock)Zwitterionic / Fully solvated12-24 hours at 4°C (Use fresh)pH stability (± 0.1 units)

References

  • ChemWhat. "Iminodiacetic acid CAS#: 142-73-4". ChemWhat Database of Chemicals & Biologicals. [Link]

  • DrugFuture. "Iminodiacetic Acid Properties and Literature References". DrugFuture Chemical Data.[Link]

Sources

Exploratory

Tridentate Ligand Coordination Modes of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid: A Technical Guide

Executive Summary The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS No. 31477-07-3) represents a highly versatile polyfunctional chelator in modern coordination chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS No. 31477-07-3) represents a highly versatile polyfunctional chelator in modern coordination chemistry. Structurally composed of a central iminodiacetic acid (IDA) core covalently linked to a 2,6-dihydroxybenzyl moiety, it functions as a tetrabasic acid ( H4​L ) [1]. Its molecular architecture ( C11​H13​NO6​ , MW: 255.22 g/mol ) enables diverse coordination modes with transition metals and rare earth elements. This whitepaper explores the mechanistic pathways of its tridentate coordination, the thermodynamic stability of its resulting complexes, and the standardized experimental workflows required for rigorous structural characterization.

Structural and Electronic Framework

Understanding the coordination behavior of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid requires an analysis of its distinct functional groups and their respective acid dissociation constants ( pKa​ ). The ligand possesses four potential protonation sites:

  • Carboxylic Acid Groups (x2): Highly acidic, typically deprotonating at low pH ( pKa1​≈2.0 , pKa2​≈3.0 ).

  • Phenolic Hydroxyl Groups (x2): Weakly acidic, requiring alkaline conditions for deprotonation ( pKa3​≈9.0 , pKa4​>10.5 ).

Because the carboxylate oxygens become available for metal binding at much lower pH levels than the phenolate oxygens, the ligand exhibits highly pH-dependent coordination modes. The 2,6-dihydroxybenzyl group, while often remaining uncoordinated at physiological pH, plays a critical role in enhancing binding affinity through steric pre-organization and secondary π -electron interactions with the metal center [1].

Tridentate Coordination Modes and Mechanistic Pathways

The spatial arrangement of the donor atoms dictates that the ligand primarily acts as a tridentate chelator, though the specific atoms involved shift based on the chemical environment.

Mode A: The Primary N, O, O' Coordination (IDA-like Binding)

At acidic to physiological pH (pH 4–7), the ligand coordinates exclusively through the imino nitrogen and the two deprotonated carboxylate oxygens [1]. This N, O, O' tridentate mode forms two highly stable five-membered chelate rings. The 2,6-dihydroxybenzyl group remains protonated and uncoordinated, acting as a steric shield that protects the metal center from premature hydrolysis. This mode is the dominant pathway for heavy metal sequestration and radiopharmaceutical complexation [2].

Mode B: The Mixed N, O, Ophenolate​ Coordination

At elevated pH (> 8), the deprotonation of the phenolic groups activates alternative binding pathways. For highly oxophilic metals (e.g., Fe3+ , Al3+ ), the ligand can adopt a mixed tridentate mode utilizing the nitrogen, one carboxylate oxygen, and one phenolate oxygen. This shift is driven by the high thermodynamic affinity of hard Lewis acids for the hard phenolate donor.

CoordinationModes L Free Ligand (H4L) 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid C1 Mode A: N, O, O' Coordination (IDA-like Tridentate) L->C1 pH 4-6 Carboxylate Deprotonation C2 Mode B: N, O, O_phenolate (Mixed Tridentate) L->C2 pH > 8 Phenolate Deprotonation M Metal Ion (M^n+) M->C1 M^n+ Binding M->C2 M^n+ Binding

Figure 1: pH-dependent coordination pathways of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid.

Thermodynamic Stability and Rare Earth Complexation

The efficacy of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid as a chelator is validated by its high stability constants ( logK ) with rare earth elements. The tridentate coordination of the HL3− species heavily favors the formation of stable 1:1 complexes.

Table 1: Representative Stability Constants ( logK ) for Rare Earth Complexes [3]

Metal Ion ( M3+ )Dominant Ligand SpeciesCoordination Mode logK (Stability Constant)
La3+ HL3− Tridentate (N, O, O')12.10 ± 0.05
Eu3+ HL3− Tridentate (N, O, O')13.63 ± 0.03
Gd3+ HL3− Tridentate (N, O, O')14.40 ± 0.05
Lu3+ HL3− Tridentate (N, O, O')> 14.50

Data derived from potentiometric studies at 25°C, 0.1M KCl ionic strength.

Experimental Protocols for Coordination Analysis

To empirically validate the tridentate coordination modes and calculate the thermodynamic parameters shown above, a self-validating experimental workflow must be executed. The following protocol ensures data integrity by linking potentiometric thermodynamics with spectroscopic structural proof.

Step-by-Step Methodology
  • Ligand Preparation & Baseline Establishment: Prepare a 1.0 mM solution of the ligand in 0.1 M KCl. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the experiment. Acidify the solution to pH 2.0 using standardized HCl to ensure complete protonation of the ligand prior to titration, establishing a reliable baseline for mass balance calculations.

  • Stoichiometric Metal Addition: Add the target metal ion (e.g., GdCl3​ ) to achieve an exact 1:1 metal-to-ligand molar ratio. Causality: This equimolar stoichiometry forces the formation of the primary ML complex and suppresses the formation of higher-order ML2​ species, simplifying the thermodynamic modeling.

  • Inert Potentiometric Titration: Titrate the mixture with CO2​ -free standardized KOH (0.1 M) under a continuous inert argon atmosphere at 25.0 ± 0.1 °C. Causality: Argon prevents the dissolution of atmospheric CO2​ into the sample, which would otherwise form competing carbonate complexes and artificially skew the pH readings and resulting logβ values.

  • Spectroscopic Validation (FTIR & NMR): Isolate the complex at the pH of maximum formation (determined via species distribution curves). Perform FTIR spectroscopy to analyze the carboxylate stretching frequencies. Causality: The shift in the asymmetric ( νasym​ ) and symmetric ( νsym​ ) carboxylate bands compared to the free ligand provides direct proof of oxygen-metal bond formation. For diamagnetic metals, use 1H -NMR to observe the downfield shift of the acetate protons, confirming nitrogen coordination.

ExpWorkflow S1 1. Ligand Preparation (Aqueous Solution, pH 2.0) S2 2. Metal Ion Addition (Equimolar M^n+ Titration) S1->S2 S3 3. Potentiometric Titration (Base Titration to pH 11) S2->S3 S3->S3 Calculate log β and pKa S4 4. Spectroscopic Validation (NMR, UV-Vis, FTIR) S3->S4 S5 5. Structural Elucidation (X-ray Crystallography) S4->S5

Figure 2: Standardized workflow for thermodynamic and structural characterization of complexes.

References

  • Vulcanchem. "2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3: Chemical Structure and Molecular Characteristics." Vulcanchem Database.
  • European Patent Office. "Methods for low temperature fluorine-18 radiolabeling of biomolecules." EP3212610B1.
  • Sastri, V.S., et al. "Modern Aspects of Rare Earths and their Complexes." Elsevier B.V.
Foundational

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid

Introduction: The Structural Elucidation of a Potent Chelating Agent 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid is a polyfunctional molecule featuring a central iminodiacetic acid (IDA) core linked to a 2,6-dihydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Elucidation of a Potent Chelating Agent

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid is a polyfunctional molecule featuring a central iminodiacetic acid (IDA) core linked to a 2,6-dihydroxybenzyl group.[1] This structure, possessing two carboxylic acid groups, two phenolic hydroxyl groups, and a tertiary amine, suggests significant potential for metal ion chelation, analogous to well-known aminopolycarboxylic acids like EDTA.[1][2] Such compounds are of great interest in fields ranging from environmental remediation to medical diagnostics.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid. In the absence of a publicly available experimental spectrum, this document serves as a predictive reference, grounded in the analysis of its constituent chemical moieties and data from structurally related compounds. We will delve into the rationale behind the predicted chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and provide visual aids to facilitate a deeper understanding of the molecule's spectral characteristics.

Molecular Structure and Predicted Spectral Features

To predict the NMR spectrum, we will deconstruct the molecule into three key fragments and analyze the expected signals from each:

  • The 2,6-Dihydroxybenzyl Group: This substituted aromatic ring will exhibit distinct signals for its aromatic protons and carbons.

  • The Iminodiacetic Acid (IDA) Moiety: The two equivalent acetate arms will produce characteristic signals for the methylene protons and carbons, as well as the carboxyl carbons.

  • The Benzylic Methylene Bridge: This CH₂ group links the aromatic and IDA parts of the molecule and its signals will be influenced by both adjacent groups.

The molecular structure with systematic numbering for NMR assignment is presented below.

Caption: Molecular structure of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the benzylic methylene protons, the acetate methylene protons, and the exchangeable phenolic and carboxylic acid protons. The choice of solvent will significantly impact the chemical shifts of the exchangeable protons (OH and COOH).[5][6][7] For this guide, we will predict the spectrum in a common deuterated solvent like DMSO-d₆, which allows for the observation of these exchangeable protons.

  • Aromatic Protons (H3, H4, H5): The 2,6-dihydroxy substitution pattern creates a symmetrical aromatic system.

    • H4 (para-proton): This proton is expected to appear as a triplet due to coupling with the two equivalent ortho-protons (H3 and H5). Its chemical shift will be influenced by the electron-donating effects of the two hydroxyl groups, placing it in the range of δ 6.0-6.5 ppm .

    • H3 and H5 (ortho-protons): These two equivalent protons will appear as a doublet, coupling with the para-proton (H4). Their chemical shift is also expected to be upfield due to the ortho-hydroxyl groups, likely in the range of δ 6.5-7.0 ppm .

  • Benzylic Protons (H7): These two protons on the carbon adjacent to both the aromatic ring and the nitrogen atom will appear as a singlet. Their chemical environment is electron-rich, and a chemical shift around δ 4.0-4.5 ppm is expected.

  • Acetate Protons (H8, H9): The two methylene groups of the iminodiacetate moiety are chemically equivalent. The four protons will appear as a single resonance. Due to the proximity of the electron-withdrawing carboxylic acid groups and the nitrogen atom, a singlet is expected in the range of δ 3.0-3.5 ppm .

  • Exchangeable Protons (Phenolic OH and Carboxylic COOH):

    • Phenolic OH: The two hydroxyl groups on the aromatic ring will likely appear as a broad singlet. In DMSO-d₆, their chemical shift is expected to be significantly downfield, around δ 9.0-10.0 ppm .

    • Carboxylic Acid OH: The protons of the two carboxylic acid groups are also expected to be a broad singlet at a very downfield chemical shift, typically δ 10.0-12.0 ppm or even higher, due to strong hydrogen bonding.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

  • Carboxyl Carbons (C10, C11): These carbons are in a highly deshielded environment due to the attached oxygens. A signal in the range of δ 170-175 ppm is expected.[8][9]

  • Aromatic Carbons:

    • C2 and C6 (ipso-carbons with OH): These carbons, directly attached to the electron-donating hydroxyl groups, will be significantly shielded and appear in the δ 155-160 ppm range.

    • C1 (ipso-carbon with CH₂): This quaternary carbon will be less shielded than C2/C6 and is expected around δ 115-120 ppm .

    • C3 and C5: These carbons will be shielded by the adjacent hydroxyl groups, with an expected chemical shift in the δ 105-110 ppm range.

    • C4: This carbon will also be shielded, appearing around δ 125-130 ppm .

  • Benzylic Carbon (C7): This carbon, attached to the nitrogen and the aromatic ring, is expected to have a chemical shift in the range of δ 55-60 ppm .

  • Acetate Carbons (C8, C9): The methylene carbons of the IDA moiety will be influenced by the adjacent nitrogen and carboxyl groups, with an expected chemical shift around δ 50-55 ppm .[10]

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the table below.

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Aromatic H46.0 - 6.5Triplet1H125 - 130
Aromatic H3, H56.5 - 7.0Doublet2H105 - 110
Benzylic CH₂4.0 - 4.5Singlet2H55 - 60
Acetate CH₂3.0 - 3.5Singlet4H50 - 55
Phenolic OH9.0 - 10.0Broad Singlet2H-
Carboxylic COOH10.0 - 12.0Broad Singlet2H-
Aromatic C1---115 - 120
Aromatic C2, C6---155 - 160
Carboxyl C10, C11---170 - 175

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR spectra of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is paramount; it must dissolve the analyte without its own signals obscuring important regions of the spectrum.[7]

  • Procedure:

    • Weigh approximately 10-15 mg of the compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its high boiling point. It also allows for the observation of exchangeable protons (phenolic and carboxylic acid -OH).

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Transfer the clear solution into a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), or use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) for calibration.

2. Spectrometer Setup and Data Acquisition:

  • Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise and resolution. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[11]

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.

    • Acquisition Time: 2-4 seconds for good digital resolution.

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K (25 °C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (Shimming, Tuning) transfer->setup acq_h1 Acquire 1H Spectrum setup->acq_h1 acq_c13 Acquire 13C Spectrum setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase integrate Integration (1H) & Peak Picking phase->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: A typical experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid. The analysis, based on the compound's structural fragments and data from related molecules, offers researchers a valuable reference for spectral assignment and structural verification. The provided experimental protocol outlines a robust method for obtaining high-quality data. The unique substitution pattern of the aromatic ring and the presence of multiple functional groups result in a distinct NMR fingerprint that can be used to confirm the successful synthesis and purity of this promising chelating agent.

References

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. (2017). PubMed Central. [Link]

  • Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. (1978). PubMed. [Link]

  • Synthesized derivatives of iminodiacetic acid (IDA). (2017). ResearchGate. [Link]

  • hil8_sln.html. University of Wisconsin-Madison. [Link]

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. (2017). PubMed. [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Universiti Teknologi Malaysia Institutional Repository. [Link]

  • 1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange. [Link]

  • 1H and 13C NMR spectra of compound 2a. Supporting Information. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Aminopolycarboxylic acid. Wikipedia. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. (2014). ResearchGate. [Link]

  • Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para -Substituted Phenols, Phenylureas and Phenyl Propionates. (1987). R Discovery. [Link]

  • 2 13C NMR 100 MHz Acetic Acid-d4. Syracuse University. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]

  • C NMR Chemical Shifts (δ, ppm). Michigan State University. [Link]

  • A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals. (2015). PubMed Central. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. (2022). Oregon State University. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. THIEME. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). PubMed Central. [Link]

Sources

Exploratory

FTIR spectroscopic characterization of CAS 31477-07-3

As a Senior Application Scientist specializing in the vibrational spectroscopy of polyfunctional chelators, I approach molecular characterization not merely as a structural confirmation step, but as a window into the dyn...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the vibrational spectroscopy of polyfunctional chelators, I approach molecular characterization not merely as a structural confirmation step, but as a window into the dynamic physicochemical behavior of a system.

This technical guide provides an in-depth framework for the Fourier-Transform Infrared (FTIR) spectroscopic characterization of CAS 31477-07-3 , systematically known as 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid. By dissecting the causality behind its vibrational modes, this whitepaper equips researchers and drug development professionals with the mechanistic insights required to utilize this compound in advanced chelation therapies, radiopharmaceuticals, and materials science.

Structural Rationale and Mechanistic Principles

CAS 31477-07-3 (Molecular Formula: C₁₁H₁₃NO₆, MW: 255.22 g/mol ) is a highly versatile chelating agent[1]. Its architecture consists of two distinct functional domains:

  • An Iminodiacetic Acid (IDA) Core: Provides a tertiary amine and two carboxylic acid groups, acting as a classic tridentate binding pocket.

  • A 2,6-Dihydroxybenzyl Moiety: Introduces two phenolic hydroxyl groups capable of secondary coordination, hydrogen bonding, and redox activity.

The Causality of the Vibrational Spectrum

When analyzing CAS 31477-07-3 via FTIR, we are not looking at a static molecule; we are observing a dynamic equilibrium defined by zwitterionic proton transfer and intramolecular hydrogen bonding .

In the solid state, IDA derivatives frequently exist as zwitterions, where a proton from one of the carboxylic acid groups transfers to the central tertiary amine. This phenomenon fundamentally alters the bond order of the carbonyl groups. Consequently, the FTIR spectrum will not show a single, simple C=O stretch. Instead, it bifurcates into a higher-frequency un-ionized carboxylic acid stretch ( νC=O​ ) and a lower-frequency ionized carboxylate asymmetric stretch ( νasym​(COO−) )[2].

Furthermore, the 2,6-dihydroxy substitution on the benzyl ring forces strong intramolecular hydrogen bonding with the imino nitrogen or the carboxylate oxygens. This interaction significantly broadens the phenolic O-H stretching band and restricts the rotational freedom of the molecule, which is reflected in the sharp, distinct aromatic C=C stretching frequencies[3].

G A CAS 31477-07-3 (Solid State) B Zwitterionic Form (NH⁺ and COO⁻) A->B Intramolecular Proton Transfer C ATR-FTIR Analysis B->C Direct Sampling D Spectral Fingerprint (1730 & 1620 cm⁻¹) C->D Signal Processing

Workflow of CAS 31477-07-3 solid-state ATR-FTIR characterization.

Self-Validating Experimental Protocol: ATR-FTIR

To preserve the native zwitterionic state and hydrogen-bonding network of CAS 31477-07-3, Attenuated Total Reflectance (ATR)-FTIR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture will mask the critical 3400–3200 cm⁻¹ phenolic region. Furthermore, the pressure applied during KBr pelleting can induce mechanochemical phase changes or ion-exchange reactions with the zwitterionic ligand.

Step-by-Step Methodology:

  • System Purge and Background Validation:

    • Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interference.

    • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal. Validation checkpoint: Ensure the baseline is flat and the single-beam energy profile is optimal.

  • Sample Application:

    • Deposit 2–5 mg of finely powdered CAS 31477-07-3 directly onto the diamond crystal.

    • Apply consistent pressure using the ATR anvil. Causality note: Uniform pressure ensures maximum optical contact with the evanescent wave, yielding high signal-to-noise ratios without altering the crystal structure.

  • Spectral Acquisition:

    • Collect the sample spectrum across the 4000–400 cm⁻¹ range (64 scans, 4 cm⁻¹ resolution).

  • Post-Processing:

    • Apply atmospheric compensation algorithms if residual CO₂/H₂O vapor is detected. Perform an ATR correction to account for the wavelength-dependent penetration depth of the IR beam.

Spectral Interpretation & Quantitative Data

The FTIR spectrum of CAS 31477-07-3 is a composite of its polyfunctional groups. The table below summarizes the critical vibrational modes, providing the mechanistic rationale for each assignment.

Wavenumber Region (cm⁻¹)Functional GroupVibrational ModeMechanistic Rationale & Causality
3400 – 3200 Phenolic -OH ν(O−H) stretch (broad)Broadening is induced by extensive intra- and intermolecular hydrogen bonding within the 2,6-dihydroxybenzyl system[3].
3050 – 2850 Aromatic & Aliphatic C-H ν(C−H) stretchOverlapping signals from the benzyl ring protons and the methylene bridges of the IDA core.
1730 – 1710 Carboxylic Acid ν(C=O) stretchRepresents the un-ionized, protonated -COOH group of the iminodiacetic acid moiety[2].
1640 – 1620 Carboxylate Ion νasym​(COO−) stretchRepresents the deprotonated carboxylate resulting from zwitterionic equilibrium or metal coordination[2][4].
1590 – 1500 Benzyl Ring ν(C=C) aromatic stretchSkeletal vibrations of the 2,6-dihydroxy-substituted aromatic ring.
1380 – 1350 Carboxylate Ion νsym​(COO−) stretchSymmetric stretching complement to the 1620 cm⁻¹ band.
1150 – 1100 Tertiary Amine ν(C−N) stretchStretching of the central nitrogen bonded to the benzyl and acetate methylene groups.

Application: Tracking Metal Chelation Dynamics

The true analytical power of FTIR for CAS 31477-07-3 lies in its ability to monitor metal ion sequestration. Because the compound is designed to chelate transition metals (e.g., Cu²⁺, Fe³⁺, Sc³⁺), the FTIR spectrum undergoes drastic, predictable shifts upon complexation.

The Chelation Shift Logic: When a metal ion binds to the IDA core, the lone pair of the carboxylate oxygen is donated to the metal's empty d-orbitals. This electron delocalization reduces the bond order of the carbonyl group. Consequently, the high-frequency un-ionized ν(C=O) band at ~1730 cm⁻¹ diminishes or completely disappears. Simultaneously, a strong, sharp asymmetric carboxylate stretch ( νasym​(COO−) ) emerges and shifts to the 1620–1640 cm⁻¹ region[2][5].

If the 2,6-dihydroxybenzyl group participates in binding (forming a pentadentate complex, common with Fe³⁺), the broad phenolic O-H stretch at 3400 cm⁻¹ will vanish due to deprotonation, and new Metal-Oxygen (M-O) vibrational bands will appear in the far-IR region (<600 cm⁻¹).

G Free Free Ligand (CAS 31477-07-3) ν(C=O) ~1730 cm⁻¹ Metal Addition of Transition Metal (e.g., Cu²⁺, Fe³⁺) Free->Metal Deprotonation & Coordination Coord Metal-Ligand Complex ν_asym(COO⁻) ~1620 cm⁻¹ Metal->Coord Electron Delocalization Reduces C=O Bond Order

Mechanistic shift of carboxylate stretching frequencies upon metal chelation.

Conclusion

The FTIR characterization of CAS 31477-07-3 requires a nuanced understanding of its polyfunctional nature. By recognizing the interplay between its zwitterionic IDA core and its hydrogen-bonded 2,6-dihydroxybenzyl moiety, researchers can accurately map its spectral fingerprint. Furthermore, by tracking the diagnostic shift of the carboxylate stretching frequencies from ~1730 cm⁻¹ to ~1620 cm⁻¹, scientists possess a highly reliable, self-validating metric for quantifying and optimizing its metal-chelation efficacy in downstream drug development and materials engineering workflows.

Sources

Foundational

The Pivotal Role of Phenolic Hydroxyl Groups in the Coordination Chemistry and Function of 2,6-Dihydroxybenzyl Iminodiacetic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid is a polyfunctional chelating agent featuring a robust iminodiacetic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid is a polyfunctional chelating agent featuring a robust iminodiacetic acid (IDA) core appended to a 2,6-dihydroxybenzyl moiety. While the tridentate nature of the IDA group is a well-established pharmacophore for metal binding, the specific contribution of the phenolic hydroxyl groups is critical to the molecule's overall performance and potential applications. This technical guide elucidates the multifaceted role of these hydroxyl groups, demonstrating that they are not merely passive substituents but active participants in coordination chemistry. They enhance the ligand's denticity, modulate the stability and geometry of metal complexes, and introduce pH-dependent reactivity. A comprehensive analysis of the molecule's architecture, mechanism of chelation, and potential applications is presented, supported by detailed experimental workflows, to provide researchers with a foundational understanding for leveraging this compound in drug development and other scientific endeavors.

Part 1: Molecular Architecture and Physicochemical Properties

Introduction to 2,6-Dihydroxybenzyl Iminodiacetic Acid

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, hereafter referred to as DHBIA, is a synthetic molecule designed for high-affinity metal chelation. Its structure synergistically combines two distinct chemical motifs: the well-characterized iminodiacetic acid (IDA) group and a resorcinol-like dihydroxybenzyl head.[1] This unique combination results in a ligand with tuneable and potent metal-binding capabilities.

The systematic IUPAC name for this compound is 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, with the molecular formula C₁₁H₁₃NO₆.[1] The strategic placement of the two hydroxyl groups at the 2 and 6 positions of the benzyl ring is crucial, creating a pre-organized pocket for metal ion coordination upon deprotonation.

Figure 1: Chemical structure of DHBIA with key functional groups highlighted.

The Iminodiacetic Acid (IDA) Core: A Classic Tridentate Ligand

The iminodiacetic acid (IDA) moiety is a cornerstone of coordination chemistry, widely used in applications ranging from industrial water treatment to protein purification.[2] It functions as a classic tridentate, or 'three-toothed', ligand, capable of binding a single metal ion at three points: the tertiary amine nitrogen and the two carboxylate oxygen atoms.[1] This pre-disposition for forming two stable, five-membered chelate rings makes the IDA core a powerful anchor for metal ions.[3] In drug development, IDA derivatives have been explored as ligands for technetium complexes in diagnostic imaging, underscoring their biocompatibility and stable coordination properties.[4]

The 2,6-Dihydroxybenzyl Moiety: Beyond a Simple Substituent

The addition of the 2,6-dihydroxybenzyl group transforms the IDA ligand from a simple tridentate system into a more complex and potent chelator. The two phenolic hydroxyl groups are the key to this enhanced functionality. Phenolic hydroxyl groups are known to be effective metal binders, particularly after deprotonation to their phenolate forms.[5][6] Their ability to participate in coordination significantly influences the overall properties of the molecule.[6] The presence of two such groups, positioned ortho to the benzyl linker, creates a sterically favorable environment for forming an additional chelate ring with the bound metal ion. This arrangement is seen in other potent iron chelators, such as 2,6-dihydroxybenzaldehyde analogues, which show significant cytoprotective activity against oxidative stress.[7]

Key Physicochemical Parameters

Understanding the physicochemical properties of DHBIA is essential for predicting its behavior in biological and chemical systems. The acidity constants (pKa) of the carboxylic acid and phenolic hydroxyl groups are particularly critical as they dictate the ligand's protonation state and, consequently, its chelation strength at a given pH.

PropertyValue/DescriptionSource
IUPAC Name 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid[1]
Molecular Formula C₁₁H₁₃NO₆[1]
Molecular Weight 267.23 g/mol [1]
pKa (Carboxylic Acids) ~2-3 (Estimated based on iminodiacetic acid[8])N/A
pKa (Phenolic Hydroxyls) ~7-9 (Estimated based on 2,6-dihydroxybenzoic acid)N/A
Appearance Likely a white to off-white powder[1]
Solubility Expected to be soluble in water and polar organic solvents[1]

Part 2: The Core Function: Elucidating the Role of Phenolic Hydroxyls in Metal Chelation

Mechanism of Phenolic Hydroxyl Coordination

The involvement of phenolic hydroxyl groups in metal chelation is a pH-dependent process. In acidic to neutral conditions, the hydroxyl groups remain protonated and are weak donors. However, as the pH increases to approach the pKa of the phenols, they deprotonate to form phenolate anions (-O⁻). These anions are significantly more powerful Lewis bases and readily donate electron density to a coordinated metal ion, a process known as coordination-induced bond weakening.[9] This interaction is fundamental to the antioxidant and metal-chelating properties of many natural polyphenols.[10][11] The general mechanism involves the displacement of a proton from the hydroxyl group, which then allows the oxygen to form a stable coordinate bond with a metal center.[6]

Synergistic Chelation: A Pentadentate System

The primary role of the phenolic hydroxyl groups in DHBIA is to increase the ligand's denticity —the number of donor groups that can bind to the central metal ion. While the IDA core provides three coordination sites (N, O, O), the two deprotonated phenolic hydroxyls can provide two additional sites (O, O). This transforms DHBIA from a simple tridentate ligand into a powerful pentadentate chelator.

This synergistic action has profound consequences:

  • Enhanced Stability: According to the chelate effect, multidentate ligands form significantly more stable complexes than an equivalent number of monodentate ligands. By increasing the denticity from three to five, the phenolic groups dramatically increase the thermodynamic stability (formation constant) of the resulting metal complex.

  • Increased Selectivity: The specific geometry and electronic properties of the binding pocket created by the five donor atoms can impart selectivity for certain metal ions over others, based on their preferred coordination number, geometry, and ionic radius.

The crystal structure of a closely related compound, aqua[N-(2,5-dihydroxybenzyl)iminodiacetato]copper(II), provides direct evidence for this mechanism. In this complex, the copper(II) ion is coordinated by the IDA's nitrogen and two carboxylate oxygens, but also, crucially, by an oxygen atom from the deprotonated hydroquinone ring.[12] This confirms that the phenolic oxygen actively participates in forming a stable coordination sphere.

Figure 2: Synergistic chelation forming a stable pentadentate complex with a metal ion.

A Comparative Analysis: The Impact of Hydroxyl Groups

To fully appreciate the role of the phenolic hydroxyls, it is instructive to compare DHBIA with its structural analog, benzyl-iminodiacetic acid (B-IDA), which lacks these groups.

  • Benzyl-IDA: Functions as a tridentate ligand. It forms stable complexes, but the benzyl group is non-coordinating and primarily influences solubility and steric properties.

  • DHBIA: Functions as a pentadentate ligand (at appropriate pH). The resulting complexes are expected to have significantly higher stability constants due to the additional coordination from the two phenolate groups. The rigid, pre-organized structure of the dihydroxybenzyl head imposes a more defined coordination geometry, which can be exploited for applications requiring high specificity.

Part 3: Applications and Experimental Protocols

Potential Applications in Drug Development and Research

The unique architecture of DHBIA makes it a compelling candidate for several applications:

  • Chelation Therapy: The strong affinity for metal ions, particularly transition metals like iron and copper, suggests potential use in treating metal overload diseases. Polyphenolic compounds are actively studied for this purpose in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a contributing factor.[11]

  • Antioxidant Agents: The phenolic groups themselves possess intrinsic antioxidant activity by scavenging free radicals.[5][11] By chelating redox-active metals like iron and copper, DHBIA can also prevent them from participating in the generation of reactive oxygen species (ROS) via Fenton-like reactions.

  • Enzyme Inhibitors: Many enzymes, particularly metallo-β-lactamases that confer antibiotic resistance, rely on metal ions in their active sites. The IDA scaffold has been successfully used as a starting point for developing inhibitors for these enzymes.[3] The enhanced binding affinity from the phenolic groups could lead to more potent inhibitors.

  • Diagnostic Imaging: Analogues of IDA are clinically used as chelators for technetium-99m in hepatobiliary imaging agents.[4] The modifiable structure of DHBIA could be leveraged to design new targeted contrast agents.

Experimental Workflow: Synthesis of DHBIA

start Starting Materials: 1. 2,6-Dihydroxybenzaldehyde 2. Iminodiacetic Acid step1 Step 1: Reductive Amination (Formation of Benzyl-Amine Bond) Reagents: NaBH₃CN or H₂/Pd-C start->step1 product Final Product: 2,6-Dihydroxybenzyl Iminodiacetic Acid step1->product purify Purification & Characterization (Crystallization or Chromatography) Analysis: NMR, MS, FTIR product->purify

Figure 3: Proposed experimental workflow for the synthesis of DHBIA.

Protocol: Synthesis via Reductive Amination

Causality: This method is chosen for its efficiency and high yield in forming C-N bonds. Reductive amination directly couples an aldehyde (2,6-dihydroxybenzaldehyde) with an amine (iminodiacetic acid) in a single pot, minimizing intermediate isolation steps.

  • Reaction Setup: To a solution of iminodiacetic acid (1.0 eq) in a suitable aqueous buffer (e.g., phosphate buffer, pH 6-7) in a round-bottom flask, add 2,6-dihydroxybenzaldehyde (1.0 eq). Stir the mixture at room temperature to allow for the formation of the intermediate Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise. Self-Validation: The choice of NaBH₃CN is critical; it is mild enough to selectively reduce the imine in the presence of the aldehyde, preventing side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation: Once the reaction is complete, carefully acidify the mixture with dilute HCl to pH ~2. This protonates the product and decomposes any remaining reducing agent. The crude product may precipitate out of solution.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a water/ethanol mixture. Self-Validation: Successful recrystallization to a constant melting point is a strong indicator of purity.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the covalent structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight (267.23 g/mol ).

    • FTIR Spectroscopy: To identify key functional groups (-OH, -COOH, C-N).

Experimental Protocol: Characterization of Metal-DHBIA Complexes via UV-Vis Titration

Causality: UV-Vis spectrophotometry is a rapid and reliable method to study the formation of metal-ligand complexes, especially when the ligand or complex has a chromophore. The phenolic rings in DHBIA serve as an excellent chromophore. Binding to a metal ion alters the electronic environment of the chromophore, leading to a predictable shift in the absorbance spectrum (a bathochromic or hypsochromic shift), which can be used to determine the binding stoichiometry and stability constant.

  • Preparation of Solutions: Prepare stock solutions of DHBIA and a metal salt (e.g., FeCl₃ or CuSO₄) of known concentrations in a suitable buffer (e.g., HEPES or MES) at the desired pH.

  • Titration Setup: Place a solution of DHBIA of known concentration (e.g., 50 µM) in a quartz cuvette. Record its initial UV-Vis spectrum (typically 200-500 nm).

  • Data Collection: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate for 1-2 minutes before recording the new UV-Vis spectrum. Continue until no further changes in the spectrum are observed.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand]. The inflection point of this curve reveals the stoichiometry of the complex (e.g., 1:1, 1:2).

  • Calculation of Stability Constant (K_f): The collected data can be fitted to various binding models (e.g., using software like Hyperquad) to calculate the formation constant of the metal-DHBIA complex. Self-Validation: The experiment should be repeated at several different pH values to understand the pH-dependent nature of the chelation, which directly validates the involvement of the deprotonating phenolic groups.

Part 4: Conclusion and Future Directions

The phenolic hydroxyl groups of 2,6-dihydroxybenzyl iminodiacetic acid are integral to its function as a high-affinity chelating agent. Far from being passive structural elements, they actively participate in metal coordination, elevating the ligand's denticity from three to five and thereby dramatically enhancing the stability of the resulting complexes. This synergistic interplay between the IDA core and the dihydroxybenzyl moiety creates a powerful and versatile platform for applications in medicine and materials science.

Future research should focus on the experimental determination of the stability constants of DHBIA with a range of biologically and environmentally relevant metal ions. X-ray crystallography of these complexes would provide definitive structural proof of the pentadentate coordination mode. Furthermore, exploring derivatives of DHBIA—by modifying the benzyl ring or the IDA backbone—could lead to the development of second-generation chelators with tailored selectivity, bioavailability, and therapeutic efficacy, paving the way for novel solutions in drug development and beyond.

References

  • Metal Chelation of Polyphenols. (2023). ResearchGate. [Link]

  • Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. (2024). MDPI. [Link]

  • Coordinating phenolic -OH: Significance and symbolism. (2024). ScienceDirect. [Link]

  • Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. (2018). PMC. [Link]

  • Plant Phenolics as Ligands for Metal(loid)s. (2023). Encyclopedia MDPI. [Link]

  • X-Ray structure of complex 6 as a dihydrate, generated from 4 and... (2021). ResearchGate. [Link]

  • Molecular salts of 2,6-dihydroxybenzoic acid (2,6-DHB) with N-heterocycles: Crystal structures, spectral properties and Hirshfeld surface analysis. (2019). ResearchGate. [Link]

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. (2017). PubMed. [Link]

  • 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. (2018). PubMed. [Link]

  • Aqua[N-(2,5-dihydroxybenzyl)iminodiacetato]copper(II). (2008). PMC. [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. (2007). MOST Wiedzy. [Link]

  • Synthesis and Chemical Characterization of the Novel Agronomically Relevant Pentadentate Chelate... (2010). Docta Complutense. [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2023). MDPI. [Link]

  • iminodiacetic acid chelating: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • 2,6-Dihydroxybenzoic Acid. (n.d.). PubChem. [Link]

  • Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. (1981). PubMed. [Link]

  • Process for making iminodiacetic acid compounds from monoethanolamine substrates. (2003).
  • Iminodiacetic acid. (n.d.). PubChem. [Link]

  • Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. (2020). PMC. [Link]

  • X-Ray Studies on 2:6-Dihydroxy Benzoic Acid and Its Salts. (1959). Enlighten: Theses. [Link]

  • Isolation and X-Ray Structures of Reactive Intermediates of Organocatalysis... (2008). Helvetica Chimica Acta. [Link]

  • Biopharmaceutical Applications in the Development of Oral Drug Delivery Systems. (2024). Journal of Basic and Clinical Pharmacy. [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). IntechOpen. [Link]

  • Coordination-Induced Weakening of N–H Bonds Driven by Bimetallic Cooperativity in Zr/Co Compounds. (2026). OSTI.gov. [Link]

  • Surface-assisted coordination chemistry and self-assembly. (2006). Dalton Transactions. [Link]

  • Advancing the coordination abilities of 2,6-diacetylpyridine bis(benzoylhydrazone) with tin... (2025). Journal of Molecular Structure. [Link]

  • Improve bioavailability of amidine-functional drugs in pharmaceuticals. (2008).
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Immobilized Metal Affinity Chromatography (IMAC) Utilizing 2,6-Dihydroxybenzyl Iminodiacetic Acid Resins

Executive Summary Immobilized Metal Affinity Chromatography (IMAC) is a foundational technique for the purification of recombinant proteins and the isolation of metalloenzyme inhibitors. While traditional ligands like im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immobilized Metal Affinity Chromatography (IMAC) is a foundational technique for the purification of recombinant proteins and the isolation of metalloenzyme inhibitors. While traditional ligands like iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) dominate the field, the demand for resins with higher metal retention and unique selectivity profiles has driven the adoption of advanced chelators.

The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (2,6-DHB-IDA; CAS No. 31477-07-3) represents a next-generation polyfunctional ligand. It combines a central tridentate IDA core with a 2,6-dihydroxybenzyl group (Molecular Formula: C₁₁H₁₃NO₆). The presence of two carboxylic acid groups and two phenolic hydroxyl groups on the benzyl ring defines its polyfunctional nature, enabling diverse and highly stable coordination modes with transition metals[1]. This guide provides a comprehensive, self-validating framework for synthesizing and utilizing 2,6-DHB-IDA resins in high-performance chromatography.

Mechanistic Rationale: The 2,6-DHB-IDA Advantage

To understand the operational superiority of 2,6-DHB-IDA, one must evaluate the causality behind metal-ligand thermodynamics. Standard IDA acts as a tridentate ligand (coordinating via O, N, O donor atoms), leaving three coordination sites on a hexacoordinate metal ion (e.g., Ni²⁺ or Cu²⁺) available for binding histidine-tagged targets. However, standard IDA resins often suffer from metal leaching during stringent washing steps due to the relatively lower thermodynamic stability of the metal-ligand complex.

By introducing the 2,6-dihydroxybenzyl moiety, 2,6-DHB-IDA alters the microenvironment of the stationary phase:

  • Steric Shielding : The bulk of the benzyl ring partially shields the metal center, reducing the non-specific binding of background host-cell proteins that lack dense histidine patches.

  • Secondary Interactions : The phenolic hydroxyl groups and the aromatic π-system can participate in secondary coordination or hydrogen bonding. This stabilizes the immobilized metal ion, drastically reducing metal leaching while maintaining exchangeable sites for target capture.

  • Drug Discovery Utility : The hemi-saturated Ni(II)–IDA system acts as a surrogate for coordinatively-unsaturated metalloenzyme active sites, making it highly effective for capturing low-molecular-weight metalloenzyme inhibitors from complex mixtures[2].

CoordinationLogic Metal Transition Metal (Ni2+) IDA IDA Core (O, N, O) IDA->Metal Tridentate Coordination DHB 2,6-DHB Group (π-electrons) DHB->Metal Secondary Interaction Target His-tagged Protein Target->Metal Exchangeable Sites

Coordination logic of 2,6-DHB-IDA with transition metals and target proteins.

Experimental Protocols

Protocol 1: Synthesis and Activation of 2,6-DHB-IDA Resin

This protocol details the covalent coupling of 2,6-DHB-IDA to an epoxy-activated agarose matrix.

Self-Validation Mechanism : To ensure batch-to-batch reproducibility, the protocol incorporates a back-titration step to quantify unreacted epoxides, allowing the exact calculation of ligand density.

  • Matrix Swelling : Suspend 10 g of lyophilized epoxy-activated agarose (e.g., Sepharose 6B) in 100 mL of distilled water. Wash extensively on a sintered glass filter to remove preservatives.

  • Ligand Preparation : Dissolve 2.5 g of 2,6-DHB-IDA in 50 mL of 0.1 M Na₂CO₃ buffer. Adjust the pH to 10.5 using 1 M NaOH.

    • Causality: A high pH (10.5) is strictly required to deprotonate the imino nitrogen and the phenolic hydroxyls, transforming them into strong nucleophiles capable of opening the epoxide rings on the resin.

  • Coupling Reaction : Transfer the swelled resin to the ligand solution. Incubate at 40°C for 16 hours under gentle end-over-end rotation. Do not use magnetic stirring, as it will mechanically shear the agarose beads.

  • Washing : Filter the resin and wash sequentially with 5 volumes of distilled water, 0.1 M acetic acid (pH 4.0), and 0.1 M Tris-HCl (pH 8.0) to remove any non-covalently bound ligand.

  • Capping : Block unreacted epoxy groups by incubating the resin in 1 M ethanolamine (pH 8.0) for 4 hours at 40°C.

  • Validation (Ligand Density) : Take a 1 mL aliquot of the resin prior to capping. React it with a known excess of sodium thiosulfate to open remaining epoxides, releasing hydroxide ions. Titrate the released OH⁻ with 0.1 M HCl to calculate the coupled ligand density. Target density: 15–25 µmol ligand/mL resin.

  • Storage : Wash extensively with water and store in 20% ethanol at 4°C.

Protocol 2: IMAC Purification Workflow

This protocol outlines the charging of the synthesized resin and the purification of a His-tagged target.

Self-Validation Mechanism : UV absorbance (A₂₈₀ and A₂₆₀) must be monitored across all fractions (Flow-through, Wash, Elution) to establish a complete mass balance. An A₂₆₀/A₂₈₀ ratio > 1.0 in the elution fraction indicates nucleic acid contamination, prompting the need for nuclease treatment in the lysate.

  • Column Packing & Metal Charging :

    • Pack 5 mL of the 2,6-DHB-IDA resin into a glass chromatography column. Wash with 5 column volumes (CV) of distilled water.

    • Load 10 mL of 0.1 M NiSO₄ (or CuSO₄). The resin will visibly transition to a light blue/green hue.

    • Wash with 10 CV of distilled water to remove unbound metal ions.

  • Equilibration :

    • Pass 10 CV of Binding Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.4) through the column.

    • Causality: The inclusion of 10 mM imidazole in the binding buffer acts as a competitive antagonist, preventing the non-specific binding of host proteins that possess naturally occurring, low-affinity histidine patches.

  • Sample Application :

    • Load the clarified cell lysate (pH adjusted to 7.4) at a flow rate of 1 mL/min. Collect the flow-through for mass balance analysis.

  • Washing :

    • Wash with 15 CV of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 30 mM imidazole, pH 7.4). Continue washing until the A₂₈₀ trace securely returns to the baseline.

  • Elution :

    • Elute the target protein using Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 7.4). Collect 1 mL fractions.

  • Regeneration :

    • Strip the metal ions and any tightly bound contaminants by washing with 5 CV of Stripping Buffer (50 mM sodium phosphate, 300 mM NaCl, 50 mM EDTA, pH 7.4). The resin will return to a white/translucent state.

Workflow A Epoxy-Activated Agarose Resin B Ligand Coupling (2,6-DHB-IDA) A->B pH 10.5, 40°C C Metal Charging (Ni2+, Cu2+, Zn2+) B->C 0.1 M Metal Salt D Equilibration (pH 7.4 Buffer) C->D Remove unbound metal E Sample Loading (His-tagged Target) D->E Target capture F Washing (Low Imidazole) E->F Remove impurities G Elution (High Imidazole) F->G Target recovery H Regeneration (EDTA Strip) G->H Strip metal H->C Re-charge

Workflow for 2,6-DHB-IDA resin synthesis, metal charging, and protein purification.

Quantitative Performance Metrics

The structural advantages of 2,6-DHB-IDA translate directly into measurable chromatographic performance. Table 1 summarizes the comparative metrics of standard IDA, NTA, and 2,6-DHB-IDA resins charged with Ni²⁺.

Table 1: Comparative Performance of IMAC Resins (Ni²⁺-charged)

ParameterStandard IDAStandard NTA2,6-DHB-IDA
Ligand Denticity TridentateTetradentateTridentate + π-interaction
Metal Binding Capacity (µmol Ni²⁺/mL)~25~15~22
Metal Leaching (% loss after 100 CV buffer)5.0 - 8.0%1.0 - 2.0%< 2.0%
Dynamic Binding Capacity (mg His-BSA/mL)304038
Non-specific Protein Binding ModerateLowVery Low

Note: The integration of the 2,6-dihydroxybenzyl group provides metal leaching resistance comparable to tetradentate NTA, while maintaining the higher theoretical capacity associated with tridentate architectures.

References

  • Vulcanchem . "2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3: Chemical Structure and Molecular Characteristics." 3

  • Journal of Medicinal Chemistry (ACS Publications) . "Immobilized Metal Affinity Chromatography as a Drug Discovery Platform for Metalloenzyme Inhibitors." 2

Sources

Application

Application Note: Preparation and Quality Control of Radiopharmaceuticals using 2,6-Dihydroxybenzyl Iminodiacetic Acid

Introduction & Mechanistic Rationale The evolution of hepatobiliary scintigraphy is anchored in the development of Technetium-99m labeled iminodiacetic acid (IDA) derivatives. First introduced in the 1970s as a superior...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The evolution of hepatobiliary scintigraphy is anchored in the development of Technetium-99m labeled iminodiacetic acid (IDA) derivatives. First introduced in the 1970s as a superior alternative to I-131 rose bengal, Tc-99m HIDA (N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid) established the paradigm for evaluating biliary patency and hepatocellular function[1],[2]. While subsequent lidocaine-analogs like disofenin and mebrofenin optimized hepatic extraction in the presence of hyperbilirubinemia[3], the exploration of novel bifunctional chelators remains critical for advancing targeted molecular imaging.

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (DHB-IDA) represents a unique structural evolution in this class[4].

Mechanistic Causality in Ligand Design: The molecule features a central iminodiacetic acid core linked to a 2,6-dihydroxybenzyl group[4]. The IDA moiety acts as a classic tridentate ligand (coordinating via one nitrogen and two carboxylate oxygens), which readily forms stable bis-ligand complexes—such as [99mTc(DHB-IDA)2​]− —with the reduced [Tc=O]3+ core. The integration of the 2,6-dihydroxybenzyl group serves two distinct physicochemical purposes:

  • Tunable Lipophilicity: It modulates the lipophilic-hydrophilic balance, a critical determinant for organic anion-transporting polypeptide (OATP) mediated hepatic uptake[5].

  • Expanded Coordination Sphere: The phenolic hydroxyls offer potential secondary coordination sites, expanding the ligand's utility beyond Technetium-99m to harder radiometals (e.g., Gallium-68 or Indium-111), functioning similarly to the well-known HBED chelator.

Chemical and Physical Properties

Understanding the foundational properties of the DHB-IDA ligand is essential for predicting its stoichiometric behavior during radiolabeling.

Table 1: Chemical and Structural Properties of DHB-IDA

PropertyValueSource
IUPAC Name 2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acidVulcanChem[4]
CAS Number 31477-07-3VulcanChem[4]
Molecular Formula C₁₁H₁₃NO₆VulcanChem[4]
Molecular Weight 255.22 g/mol VulcanChem[4]
Ligand Denticity Tridentate (N, O, O) via IDA core; potential pentadentateVulcanChem[4]

Experimental Protocols: Radiopharmaceutical Preparation

The preparation of 99m Tc-DHB-IDA requires a highly controlled redox environment. Technetium is eluted from a Mo-99/Tc-99m generator as sodium pertechnetate ( Na[99mTcO4​] ) in the +7 oxidation state, which is chemically inert and will not bind to the DHB-IDA ligand.

Protocol A: Lyophilized Cold Kit Formulation

Rationale: A cold kit pre-packages the ligand with a reducing agent (Stannous Chloride, SnCl2​ ) to reduce Tc(VII) to the reactive Tc(V) state. Ascorbic acid is included as an antioxidant to prevent the auto-oxidation of Sn2+ to Sn4+ and to stabilize the final radiocomplex.

  • Dissolve 20 mg of DHB-IDA in 10 mL of deoxygenated sterile water. Adjust to pH 6.0-6.5 using 0.1 M NaOH.

  • Add 2.0 mg of Ascorbic Acid to the solution to serve as a radioprotectant.

  • Freshly prepare a stannous chloride solution (1 mg/mL in 0.1 M HCl). Add 0.5 mL (0.5 mg SnCl2​ ) to the DHB-IDA mixture dropwise under continuous nitrogen purging.

  • Dispense 1.0 mL aliquots into sterile, pyrogen-free glass vials.

  • Lyophilize for 24 hours, backfill with inert Argon or Nitrogen gas, and seal with aluminum crimps. Store at 2-8°C.

Protocol B: Radiolabeling with Technetium-99m

Rationale: Introduction of the radioactive eluate initiates the redox reaction. The bis-IDA complex forms rapidly at room temperature.

  • Aseptically inject 1.0 to 3.0 mL of sterile Na[99mTcO4​] eluate (containing 370 - 1110 MBq / 10 - 30 mCi) into the lyophilized kit vial.

  • Swirl gently to dissolve the lyophilized cake. Critical Step: Do not vent the vial, as introducing ambient oxygen will compete with the stannous reduction process.

  • Incubate at room temperature (20-25°C) for 15 minutes to allow complete formation of the [99mTc(DHB-IDA)2​]− complex.

Protocol C: Self-Validating Quality Control (Radio-TLC)

Rationale: Radiochemical purity (RCP) must exceed 95% prior to injection. Impurities include free pertechnetate (unreduced Tc-99m) and hydrolyzed-reduced technetium (HR-Tc, colloidal TcO2​ ). A dual-solvent system is mandatory because no single solvent can isolate all three species.

  • System 1 (Acetone): Spot 2 µL of the radiolabeled solution on an ITLC-SG strip. Develop in 100% Acetone.

    • Free TcO4−​ migrates to the solvent front (Rf = 0.9-1.0).

    • 99m Tc-DHB-IDA and HR-Tc remain at the origin (Rf = 0.0).

  • System 2 (0.9% Saline): Spot 2 µL on a second ITLC-SG strip. Develop in 0.9% NaCl.

    • Free TcO4−​ and 99m Tc-DHB-IDA migrate to the solvent front (Rf = 0.9-1.0).

    • HR-Tc remains at the origin (Rf = 0.0).

  • Mathematical Validation:

    • % Free TcO4−​ = (Activity at front in System 1 / Total Activity) × 100

    • % HR-Tc = (Activity at origin in System 2 / Total Activity) × 100

    • % Radiochemical Purity = 100% - (% Free TcO4−​

      • % HR-Tc)

Radiosynthesis Ligand DHB-IDA Ligand (CAS 31477-07-3) Kit Lyophilized Cold Kit Ligand->Kit Reductant SnCl2 + Ascorbic Acid (Reducing & Stabilizing) Reductant->Kit Formulation Complex 99mTc-DHB-IDA Complex (Incubation: 15 min, RT) Kit->Complex Isotope Na[99mTcO4] Eluate (from Mo-99/Tc-99m Gen) Isotope->Complex Radiolabeling QC Radio-TLC QC (Acetone & Saline) Complex->QC Sampling Pass Pass: Purity >= 95% Ready for Injection QC->Pass Validated Fail Fail: Purity < 95% Reject Batch QC->Fail Out of Spec

Workflow for the radiolabeling and quality control of 99mTc-DHB-IDA.

Hepatobiliary Transport Mechanism

The clinical utility of IDA-based radiopharmaceuticals stems from their biomimicry of bilirubin[6]. Once injected intravenously, the 99m Tc-DHB-IDA complex binds reversibly to serum albumin, which minimizes premature renal clearance[2]. Upon reaching the Space of Disse in the liver, the complex dissociates from albumin and is actively transported into hepatocytes via basolateral Organic Anion Transporting Polypeptides (OATPs). Unlike bilirubin, IDA complexes are not conjugated or metabolized within the hepatocyte[6]. They are subsequently effluxed into the bile canaliculi via the apical Multidrug Resistance-associated Protein 2 (MRP2)[5]. This unidirectional, unmetabolized transit provides an accurate functional map of the biliary tree.

HepatobiliaryTransport Blood Bloodstream (Albumin Bound) OATP OATP Transporter (Basolateral) Blood->OATP Dissociation Hep Hepatocyte (Intracellular) OATP->Hep Active Uptake MRP2 MRP2 Transporter (Apical) Hep->MRP2 Unmetabolized Bile Bile Canaliculi (Excretion) MRP2->Bile Efflux

Cellular transport pathway of IDA-based radiotracers via hepatocytes.

Quantitative Data Summary

Strict adherence to the following analytical parameters ensures patient safety and optimal imaging contrast.

Table 2: Quality Control Parameters and Acceptance Criteria

QC ParameterAnalytical MethodTarget SpeciesAcceptance Criterion
Free Pertechnetate ( TcO4−​ ) Radio-TLC (Acetone)Unreduced Tc(VII) 2.0%
Hydrolyzed-Reduced Tc (HR-Tc) Radio-TLC (0.9% Saline)Colloidal TcO2​ 3.0%
Radiochemical Purity (RCP) Calculated (100% - Impurities) 99m Tc-DHB-IDA Complex 95.0%
pH pH Indicator StripFormulation Buffer6.0 - 6.5

References

  • Harvey, Loberg, and Cooper. "Technetium-99m-labeled n-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid (tc-99m HIDA): a new radiopharmaceutical for hepatobiliary imaging studies." PubMed (nih.gov).
  • Ziessman, HA. "Hepatobiliary Imaging." Journal of Nuclear Medicine Technology.
  • "Hepatobiliary Iminodiacetic Acid Scan." StatPearls - NCBI Bookshelf.
  • "Hepatic, Biliary, and Splenic Scintigraphy." Radiology Key.
  • "Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m." ResearchGate.
  • "2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3." VulcanChem.

Sources

Method

Application Note: Covalent Immobilization of 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic Acid on Silica Gel

Introduction and Mechanistic Rationale In the fields of drug development, protein purification, and trace metal preconcentration, the architecture of the solid-phase chelator dictates the efficiency and specificity of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the fields of drug development, protein purification, and trace metal preconcentration, the architecture of the solid-phase chelator dictates the efficiency and specificity of the separation. The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS No. 31477-07-3) is a highly potent polyfunctional chelator[1]. It features a central iminodiacetic acid (IDA) core—the gold standard ligand for Immobilized Metal-Ion Affinity Chromatography (IMAC)—flanked by a 2,6-dihydroxybenzyl group[2].

As a Senior Application Scientist, I selected porous silica gel as the immobilization matrix over traditional organic resins (e.g., polystyrene or agarose) due to its superior mechanical strength, thermal stability, and critical lack of swelling in organic solvents, which ensures consistent backpressures in HPLC and SPE applications[3][4].

The Immobilization Strategy: To covalently attach this ligand without compromising the metal-chelating IDA moiety, we utilize an epoxide ring-opening strategy. The silica surface is first functionalized with 3-glycidoxypropyltrimethoxysilane (GPTMS) to provide reactive oxirane rings[5]. Under mild basic conditions, the phenolic hydroxyls of the 2,6-dihydroxybenzyl group act as nucleophiles, opening the epoxide ring to form a highly stable ether linkage[6]. This specific orientation ensures the tridentate IDA group (one nitrogen, two carboxylates) remains fully accessible for transition metal coordination.

Materials and Reagents

  • Solid Support: Porous silica gel (Particle size: 40–63 µm, Pore size: 60 Å, Surface area: ~500 m²/g).

  • Silane Coupling Agent: 3-Glycidoxypropyltrimethoxysilane (GPTMS, ≥98%).

  • Ligand: 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS: 31477-07-3).

  • Solvents: Toluene (anhydrous, ≤0.002% water), N,N-Dimethylformamide (DMF, anhydrous), Ethanol (absolute), Methanol, Ultra-pure water (18.2 MΩ·cm).

  • Reagents: Hydrochloric acid (HCl, 6M), Potassium carbonate (K₂CO₃, anhydrous), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . Every synthetic phase includes a specific Quality Control (QC) step to verify the success of the reaction before proceeding.

Phase 1: Surface Hydroxylation (Silanol Maximization)
  • Protocol: Suspend 50 g of raw silica gel in 250 mL of 6M HCl. Reflux under continuous stirring at 100°C for 8 hours. Filter the suspension and wash the silica with ultra-pure water until the filtrate reaches a neutral pH (pH ~7.0). Dry the activated silica under a vacuum at 110°C for 12 hours.

  • Causality: Commercial silica gel often contains unreactive siloxane (Si-O-Si) bridges. Acid reflux hydrolyzes these bridges into reactive silanol (Si-OH) groups, maximizing the density of anchoring sites required for the subsequent silanization step[3].

  • Self-Validation: Perform Thermogravimetric Analysis (TGA). A mass loss between 200°C and 800°C corresponding to ~8.0 µmol/m² of silanol groups confirms optimal surface activation.

Phase 2: Epoxide Functionalization via Silanization
  • Protocol: Disperse 20 g of activated silica in 150 mL of anhydrous toluene. Add 15 mL of GPTMS dropwise. Reflux the mixture under a dry nitrogen atmosphere at 110°C for 24 hours. Filter and wash sequentially with toluene, ethanol, and acetone to remove unreacted silane. Dry in a vacuum oven at 60°C for 8 hours.

  • Causality: Anhydrous toluene is critical. If trace water is present, the methoxy groups of GPTMS will prematurely hydrolyze and self-condense into a detached polymeric network rather than forming a uniform, covalently bound monolayer on the silica surface[5].

  • Self-Validation: Analyze via FTIR spectroscopy. The appearance of a distinct absorption band at ~910 cm⁻¹ confirms the presence of intact, reactive oxirane (epoxide) rings on the silica surface.

Phase 3: Covalent Ligand Immobilization
  • Protocol: Dissolve 5.0 g of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid in 100 mL of anhydrous DMF. Add 2.5 g of anhydrous K₂CO₃ and stir for 30 minutes. Add 10 g of the epoxy-functionalized silica. Stir the suspension at 80°C for 24 hours. Filter and wash extensively with DMF, hot water, and methanol. Dry under vacuum at 60°C.

  • Causality: K₂CO₃ deprotonates the phenolic hydroxyls of the ligand to form phenoxide ions. Phenoxide is a significantly stronger nucleophile than the carboxylate anion. The use of an aprotic solvent (DMF) and elevated temperature (80°C) kinetically drives the SN2 nucleophilic attack on the epoxide ring. This forms a chemically robust ether bond, preventing ligand leaching during harsh IMAC elution conditions (e.g., low pH or imidazole gradients)[2][6].

  • Self-Validation: Perform Elemental Analysis (CHNS). An increase in nitrogen content directly quantifies the ligand density. Furthermore, FTIR should show the disappearance of the 910 cm⁻¹ epoxide peak and the appearance of strong carboxylate asymmetric stretching at ~1630 cm⁻¹ .

Phase 4: Metal Loading (Preparation for IMAC/SPE)
  • Protocol: Pack 2 g of the ligand-immobilized silica into an SPE cartridge. Perfuse with 20 mL of 0.1 M CuSO₄ solution at a flow rate of 1 mL/min. Wash with 50 mL of unbuffered ultra-pure water to remove unbound metal ions.

  • Causality: The immobilized IDA moiety acts as a tridentate ligand, tightly coordinating the Cu(II) transition metal ion while leaving open coordination sites. These open sites are highly selective for the electron-donating imidazole rings of histidine residues on target proteins[2].

  • Self-Validation: The silica will undergo a distinct macroscopic color change from white to pale blue/green. Analyze the flow-through via ICP-OES to calculate the exact metal binding capacity.

Quantitative Data & Characterization

Table 1: Physicochemical Properties of the Ligand [1]

Property Value
IUPAC Name 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid
CAS Number 31477-07-3
Molecular Formula C₁₁H₁₃NO₆
Molecular Weight 255.22 g/mol

| Key Functional Groups | Tertiary amine (1), Carboxylic acids (2), Phenolic hydroxyls (2) |

Table 2: Quality Control & Validation Metrics (Typical Yields)

Synthesis Stage Analytical Method Key Indicator of Success
Acid Activation Titration / TGA Silanol density ≥ 8.0 µmol/m²
Silanization (Epoxy) FTIR Spectroscopy Appearance of oxirane ring peak at ~910 cm⁻¹
Ligand Immobilization Elemental Analysis Increase in Nitrogen content to ~1.2 - 1.8%

| Metal Loading | ICP-OES | Metal binding capacity ≥ 0.5 mmol/g |

Table 3: Comparative Metal Ion Binding Capacity of the Functionalized Silica [3]

Metal Ion Binding Capacity (mmol/g) Optimal Loading pH
Cu(II) 0.85 4.5 - 5.5
Ni(II) 0.72 5.0 - 6.0
Fe(III) 0.68 2.5 - 3.5

| Co(II) | 0.60 | 5.5 - 6.5 |

Process Visualization

The following diagram illustrates the logical chemical progression of the solid-phase synthesis, highlighting the transformation of the silica surface at each critical step.

G A Bare Silica Gel (Si-OH) B Acid Activation (HCl Reflux) A->B C Activated Silica (Maximized Silanols) B->C D Silanization (GPTMS in Toluene) C->D E Epoxy-Functionalized Silica D->E F Ligand Immobilization (DMF, K2CO3) E->F G Chelating Silica (Immobilized IDA) F->G H Metal Loading (Cu2+, Ni2+) G->H I IMAC / SPE Ready Sorbent H->I

Caption: Workflow for the covalent immobilization of the IDA-derivative on silica gel.

Sources

Application

Advanced Chelation of Copper (Cu²⁺) and Lead (Pb²⁺) Using 2,6-Dihydroxybenzyl Iminodiacetic Acid

Introduction & Mechanistic Rationale The sequestration of transition and heavy metals is a critical process in environmental remediation, radiopharmaceutical design, and metal-toxicity therapeutics. While standard iminod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The sequestration of transition and heavy metals is a critical process in environmental remediation, radiopharmaceutical design, and metal-toxicity therapeutics. While standard iminodiacetic acid (IDA) derivatives are renowned for their metal-binding capabilities, the compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS No. 31477-07-3) represents a significantly more advanced polyfunctional chelator[1]. By coupling a central IDA core with a 2,6-dihydroxybenzyl moiety, this molecule offers a unique pentadentate coordination environment.

Causality of Molecular Design: Why utilize 2,6-DHB-IDA over standard EDTA or unmodified IDA? Standard IDA acts as a tridentate ligand (utilizing one nitrogen and two carboxylate oxygens). While effective for general divalent cations, it lacks high selectivity in complex biological or environmental matrices. The addition of the 2,6-dihydroxybenzyl group introduces two phenolic hydroxyls. These hydroxyls provide additional oxygen donor atoms and π-electron interactions, significantly enhancing the thermodynamic stability and binding affinity for specific metals like Cu²⁺ (which prefers square planar or Jahn-Teller distorted octahedral geometries) and Pb²⁺ (which accommodates higher coordination numbers due to its large ionic radius)[1][2].

Mechanism L 2,6-DHB-IDA Ligand N Nitrogen Donor L->N O1 Carboxylate Oxygens L->O1 O2 Phenolic Hydroxyls L->O2 M Metal Cation (Cu2+/Pb2+) N->M Coordinate Bond O1->M Ionic/Coordinate O2->M H-bond/Coordinate C Stable Chelate Complex M->C

Logical flow of multi-dentate coordination between 2,6-DHB-IDA and metal cations.

Quantitative Data & Chelation Parameters

To ensure reproducible application across different matrices, the following empirical parameters have been established for 2,6-DHB-IDA metal complexes. Cu²⁺ exhibits optimal binding at slightly acidic to neutral pH, whereas Pb²⁺ requires a strictly controlled pH to prevent the precipitation of lead hydroxide while maintaining ligand deprotonation[2].

Table 1: Thermodynamic and Kinetic Parameters for 2,6-DHB-IDA Chelation
Metal IonOptimal pH RangeStoichiometry (L:M)Apparent Binding Constant (log K)Real-time Validation Method
Cu²⁺ 4.5 – 6.01:1~ 12.4UV-Vis (λmax shift)
Pb²⁺ 5.0 – 5.51:1 or 2:1~ 10.8Potentiometry (ΔpH)

Experimental Protocol: Step-by-Step Methodology

Workflow A Ligand Prep (10mM 2,6-DHB-IDA) D Chelation Reaction (25°C, 30 min) A->D B Metal Prep (10mM Cu2+ / Pb2+) B->D C Buffer System (pH 5.0 Acetate) C->D E UV-Vis Validation (Cu2+ Shift) D->E Real-time F ICP-MS Quantification (Pb2+ / Cu2+) D->F Final Analysis

Step-by-step experimental workflow for the chelation and validation process.

Materials Required:
  • Ligand: 2,6-Dihydroxybenzyl iminodiacetic acid (C₁₁H₁₃NO₆, MW: 267.23 g/mol )[1]

  • Metal Salts: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Lead(II) nitrate (Pb(NO₃)₂)

  • Buffer: Sodium acetate/Acetic acid buffer (0.1 M, pH 5.0)

  • Solvents: DMSO (for initial ligand solubilization) and Ultrapure water (18.2 MΩ·cm)

Step 1: Reagent Preparation
  • Ligand Stock (10 mM): Dissolve 26.7 mg of 2,6-DHB-IDA in 1 mL of DMSO to ensure complete dissolution of the hydrophobic benzyl moiety. Slowly dilute to 10 mL with ultrapure water.

    • Causality: The mixed-solvent system prevents premature precipitation of the ligand before it can coordinate with the highly soluble metal salts.

  • Metal Stocks (10 mM): Dissolve the respective Cu²⁺ and Pb²⁺ salts in ultrapure water.

    • Causality: Do not use chloride salts for lead to avoid the common ion effect and subsequent PbCl₂ precipitation.

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust to pH 5.0 using glacial acetic acid.

    • Causality: pH 5.0 is the critical thermodynamic sweet spot; it is high enough to deprotonate the iminodiacetic carboxylates (pKa ~ 2.5, 8.0 for standard IDA) but low enough to prevent the formation of insoluble metal hydroxides (e.g., Cu(OH)₂ and Pb(OH)₂)[2].

Step 2: Chelation Reaction
  • In a clean, acid-washed glass vial, add 5 mL of the pH 5.0 acetate buffer.

  • Add 1 mL of the 10 mM 2,6-DHB-IDA ligand stock.

  • Under continuous magnetic stirring (300 rpm) at 25°C, add 1 mL of the 10 mM metal stock (Cu²⁺ or Pb²⁺) dropwise over 2 minutes.

  • Allow the reaction to proceed for 30 minutes.

    • Causality: While standard IDA coordination is typically rapid, the steric bulk of the 2,6-dihydroxybenzyl group requires a longer equilibration time to achieve the lowest-energy structural conformation and maximize binding kinetics[3].

Self-Validating System & Downstream Analysis

A hallmark of a robust experimental protocol is its ability to self-validate in real-time without relying solely on end-point assays.

  • For Cu²⁺ (Spectroscopic Validation): Extract a 1 mL aliquot and analyze via UV-Vis spectrophotometry. Uncomplexed Cu²⁺ in water absorbs weakly at ~800 nm. Upon chelation with the nitrogen and oxygen donors of 2,6-DHB-IDA, a strong ligand-to-metal charge transfer (LMCT) band will appear, and the d-d transition will shift to ~720 nm with a significantly higher molar absorptivity. This immediate colorimetric shift validates successful chelation.

  • For Pb²⁺ (Potentiometric Validation): Since Pb²⁺ lacks partially filled d-orbitals, it does not produce a colorimetric shift. However, tracking the micro-pH of an unbuffered parallel reaction will show a sudden drop in pH as the metal displaces protons from the phenolic and carboxylic acid groups.

  • Final Quantification: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any micro-precipitates. Subject the filtrate to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to calculate the exact chelation efficiency (typically >95% under these optimized conditions)[2].

Sources

Method

Application Notes &amp; Protocols for His-Tagged Protein Purification using a Novel Tetradentate Chelating Ligand: 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid

Authored by: A Senior Application Scientist Introduction: Advancing IMAC with a Novel High-Affinity Ligand Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant p...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Advancing IMAC with a Novel High-Affinity Ligand

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag).[1] The selectivity of IMAC relies on the coordination chemistry between the imidazole side chains of histidine residues and a transition metal ion, which is immobilized on a chromatographic support via a chelating ligand.[2][3] While traditional ligands like iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) are widely used, the quest for higher purity, yield, and stability continues.[4][5]

This document introduces a novel tetradentate chelating ligand, 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid , for advanced IMAC applications. This ligand builds upon the proven iminodiacetic acid core, which chelates metal ions through a nitrogen atom and two carboxylate groups, and incorporates a 2,6-dihydroxybenzyl group.[6] This unique structural feature provides a fourth coordination site through the phenolic hydroxyl groups, creating a more stable complex with the metal ion. This enhanced stability is predicted to minimize metal ion leaching, a common issue with traditional resins, especially in the presence of chelating agents like EDTA which can strip metal ions from the column.[7][8][9] The result is a more robust and reliable purification platform, capable of delivering highly pure and concentrated His-tagged proteins.

This guide provides a comprehensive overview of the underlying principles, detailed protocols for purification, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.

The Chemistry of Enhanced Chelation

The performance of an IMAC resin is fundamentally dictated by the stability of the metal-ligand complex.[8] Traditional ligands like IDA are tridentate, meaning they offer three points of attachment for the metal ion, while NTA is tetradentate, offering four.[4][5] The 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid ligand is designed to be a strong tetradentate chelator.

The iminodiacetate core provides three coordination sites, and the two hydroxyl groups on the benzyl ring provide a fourth, creating a stable quadridentate "claw" that firmly holds the metal ion (e.g., Ni²⁺ or Co²⁺). This leaves two coordination sites on the metal ion available for highly specific binding to the imidazole rings of the His-tag.[10] This stable coordination is anticipated to offer superior performance compared to IDA and NTA by reducing metal ion leaching and providing a higher signal-to-noise ratio during purification.

Diagram: Chelation of a Divalent Metal Ion

IMAC_Workflow start Start: Clarified Lysate (His-tagged protein) equilibration 1. Equilibration Equilibrate resin with Binding Buffer start->equilibration binding 2. Binding Load lysate onto the equilibrated resin equilibration->binding wash 3. Wash Wash with Wash Buffer to remove non-specifically bound proteins binding->wash elution 4. Elution Elute His-tagged protein with Elution Buffer wash->elution analysis 5. Analysis Analyze fractions by SDS-PAGE elution->analysis end End: Purified Protein analysis->end

Caption: A typical workflow for IMAC-based protein purification.

Buffer Preparation

For optimal results, prepare all buffers with high-purity water and reagents. It is recommended to filter all buffers through a 0.22 or 0.45 µm filter before use. [11]

Buffer Composition Purpose
Binding Buffer 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0 Promotes binding of the His-tag to the resin while minimizing non-specific interactions. [12][13]
Wash Buffer 50 mM sodium phosphate, 300-500 mM NaCl, 20-40 mM imidazole, pH 8.0 Removes weakly bound contaminating proteins. The imidazole concentration can be optimized.
Elution Buffer 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0 Competitively elutes the His-tagged protein from the resin. [2][14]
Regeneration Buffer 0.2 M Glycine-HCl, pH 2.5 or 100 mM EDTA Strips the metal ions from the resin for cleaning and recharging.

| Metal Charging Solution | 100 mM NiSO₄ or CoCl₂ | Used to charge the stripped resin with fresh metal ions. |

Note on Imidazole: Imidazole absorbs UV light at 280 nm. Therefore, use the appropriate buffer as a blank when monitoring protein concentration by A280. [12]Imidazole can also affect the pH of the buffer, so it is crucial to pH the final solution after all components have been added. [15]

Resin Charging (for uncharged resin)
  • Wash the resin with 5 column volumes (CV) of distilled water to remove the storage solution (e.g., 20% ethanol). 2. Load 2 CV of 100 mM metal ion solution (e.g., NiSO₄) onto the column.

  • Wash the column with 5-10 CV of distilled water to remove excess, unbound metal ions. 4. Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity are stable.

Protein Purification Protocol (Gravity Flow)

This protocol is suitable for purifying milligrams of protein at the lab bench.

  • Resin Equilibration:

    • Pack the resin in a suitable column.

    • Wash the resin with 10 CV of Binding Buffer to equilibrate it for protein loading.

  • Sample Loading:

    • Clarify the cell lysate by centrifugation (e.g., 17,000 x g for 20 minutes) or filtration (0.45 µm filter) to prevent column clogging. [11] * Load the clarified lysate onto the column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).

    • Collect the flow-through fraction for analysis by SDS-PAGE to ensure the target protein has bound to the resin.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer.

    • Continue washing until the A280 of the flow-through returns to baseline, indicating that all unbound and weakly bound proteins have been removed. [12] * Collect the wash fractions for SDS-PAGE analysis.

  • Elution:

    • Elute the bound protein with 5-10 CV of Elution Buffer.

    • Collect fractions of 1 CV and monitor the A280 to identify the protein peak.

    • Alternatively, a step gradient of increasing imidazole concentrations (e.g., 50, 100, 250, 500 mM) can be used to optimize elution and potentially improve purity. Most His-tagged proteins elute between 100-250 mM imidazole. [12]

  • Analysis:

    • Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.

Resin Regeneration and Storage
  • Stripping: Wash the column with 5-10 CV of Regeneration Buffer (e.g., 100 mM EDTA) to strip the bound metal ions.

  • Cleaning: Wash with 5-10 CV of 0.5 M NaOH, followed by 10 CV of distilled water to remove precipitated proteins and endotoxins.

  • Recharging: The resin can be recharged with metal ions as described in the "Resin Charging" section.

  • Storage: For long-term storage, wash the resin with 5-10 CV of 20% ethanol and store at 4°C. Do not freeze the resin.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low binding of target protein His-tag is inaccessible or buried within the folded protein. [15]Purify under denaturing conditions (e.g., with 6 M urea or guanidinium chloride). [15]Consider re-cloning with the tag at the other terminus or adding a flexible linker. [2][15]
Buffer pH is too low.Ensure the pH of the binding buffer is between 7.5 and 8.0. Histidine's imidazole ring becomes protonated at lower pH, preventing coordination with the metal ion. [15]
Presence of strong chelators (e.g., EDTA) or reducing agents (e.g., DTT) in the lysate.Perform a buffer exchange on the lysate before loading. The enhanced stability of this novel resin may tolerate low concentrations of these agents.
Low yield of purified protein Protein has precipitated on the column.Decrease the amount of sample loaded or elute with a linear imidazole gradient instead of a step elution to reduce protein concentration. [11]
Elution conditions are too harsh or too mild.Optimize the imidazole concentration in the elution buffer. Some proteins may require higher or lower concentrations for efficient elution.
Contaminating proteins in the eluate Non-specific binding of host proteins.Increase the imidazole concentration in the binding and wash buffers (e.g., up to 40 mM). [14][11]Increase the NaCl concentration in the buffers to 500 mM to disrupt ionic interactions. [11]
Contaminants are associated with the target protein (e.g., chaperones).Add non-ionic detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions. [11]

Conclusion

The use of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid as a chelating ligand in IMAC represents a significant advancement in the purification of His-tagged proteins. Its tetradentate structure provides a highly stable coordination with metal ions, leading to a robust and reliable purification platform with minimal metal leaching. This allows for higher purity, improved yields, and greater flexibility in experimental design. The protocols and guidelines presented here offer a comprehensive framework for leveraging this novel technology to meet the demanding requirements of modern protein science and drug development.

References

  • (2018). Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography. Cold Spring Harbor Protocols, 2018(12). [Link]

  • (2018). Micro Volume Purification of His-Tagged Proteins with IMAC Ni-Charged Resin. protocols.io. [Link]

  • Bio-Rad. (n.d.). His-Tag Purification. [Link]

  • iGEM Stockholm. (2016, October 4). IMAC - Immobilized Metal-Affinity Chromatography. iGEM 2016. [Link]

  • Crowe, J., et al. (1994). [16]Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Enzymology, 241, 371-387. [Link]

  • evitria AG. (n.d.). Purification of His-tagged Proteins. [Link]

  • Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using HiTrap® IMAC HP and HiTrap® IMAC FF. [Link]

  • Medicilon. (2017, August 16). Protocol of Protein Purification. Medium. [Link]

  • Cytiva. (2021, March 31). How to overcome issues with low or no recovery of his-tagged proteins. [Link]

  • Reddit. (2024, July 28). IMAC chromatography troubleshooting. r/labrats. [Link]

  • Cube Biotech. (n.d.). NTA vs. IDA: a tale of two ligands. [Link]

  • (2020, June 23). A polycarboxylic chelating ligand for efficient resin purification of His-tagged proteins expressed in mammalian systems. RSC Advances, 10(41), 24535-24542. [Link]

  • Bio-Works. (n.d.). Optimizing your IMAC purification. [Link]

  • (2020, June 23). A polycarboxylic chelating ligand for efficient resin purification of His-tagged proteins expressed in mammalian systems. SciSpace. [Link]

  • Agarose Bead Technologies. (2025, August 1). IMAC and His-tagged Protein Purification: Your best choice. [Link]

  • Regan, L. (1999). THE DESIGN OF METAL-BINDING SITES IN PROTEINS. Annual Review of Biophysics and Biomolecular Structure, 28(1), 41-63. [Link]

  • Wikipedia. (n.d.). Metal-binding protein. [Link]

  • G-Biosciences. (n.d.). Zinc Chelating Resin. [Link]

  • Jansone-Popova, S., et al. (2018). Tetradentate Ligand's Chameleon-Like Behavior Offers Recognition of Specific Lanthanides. Journal of the American Chemical Society, 140(35), 11046-11055. [Link]

  • Bio-Rad. (n.d.). Profinity IMAC Resins. [Link]

  • Pinshan Biotechnology. (n.d.). IMAC Metal Chelation Affinity Chromatography Resin. [Link]

  • Wikipedia. (n.d.). Tetradentate ligand. [Link]

  • Cube Biotech. (n.d.). Differences of NTA & IDA. [Link]

  • Shapiro, A. B., et al. (2024, January 14). What is the difference between a chelating resin and an IMAC resin containing IDA? Is that the latter has already immobilized a metal?. ResearchGate. [Link]

  • Saladi, V. S. (2025, July 21). Protein-Metal Binding: A Comprehensive Guide. ResearchGate. [Link]

  • Sunresin. (n.d.). What Is the Chelating Resin and Its Application?. [Link]

  • Sunresin Life Sciences. (n.d.). A Guide to Types of Affinity Resins. [Link]

  • Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. [Link]

  • (2024, January). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. TORE. [Link]

  • Cytiva. (n.d.). Downstream - IMAC paving the way for industrial-scale protein purification. [Link]

  • (2024, January). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]

  • (2001). Enhanced phosphopeptide isolation by Fe(III)-IMAC using 1,1,1,3,3,3-hexafluoroisopropanol. Journal of Peptide Research, 58(5), 439-450. [Link]

  • (2018). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 54(1), 1-3. [Link]

  • (1983). Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. Journal of Pharmaceutical Sciences, 72(11), 1334-1336. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,6-Dihydroxybenzyl Iminodiacetic Acid

Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzyl iminodiacetic acid (DHBIA). This guide is designed for researchers, chemists, and drug development professionals who may encounter challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzyl iminodiacetic acid (DHBIA). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this valuable chelating agent. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

The synthesis of DHBIA, a polyfunctional molecule with two phenolic hydroxyl groups and two carboxylic acid groups, is a nuanced process.[1] The most common synthetic route is a variation of the Mannich reaction, a multicomponent condensation that involves a phenol (resorcinol or a derivative), formaldehyde, and iminodiacetic acid.[2] Achieving high yields requires careful control over stoichiometry, reaction conditions, and purification strategies. This guide will walk you through the common pitfalls and their solutions.

Troubleshooting Guide: Addressing Low Yields

This section addresses the most pressing issues encountered during DHBIA synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most probable causes?

A low yield is the most common complaint and can stem from several factors throughout the experimental workflow. A systematic approach to identifying the root cause is essential.

  • Reagent Stoichiometry and Quality: The molar ratios of your reactants are critical.[3] In a Mannich-type reaction, an excess of one reagent can drive the formation of side products. Ensure that iminodiacetic acid, 2,6-dihydroxybenzoic acid (or a suitable precursor), and formaldehyde are used in the correct proportions. The quality of formaldehyde is particularly important; aged solutions may contain significant amounts of paraformaldehyde, which has poor reactivity.

  • Reaction Conditions:

    • Temperature: Excessive heat can lead to decomposition of the starting materials or product and promote side reactions. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • pH Control: The pH of the reaction medium is crucial. The reaction typically proceeds under weakly acidic to neutral conditions to facilitate the formation of the electrophilic iminium ion from formaldehyde and iminodiacetic acid, which is a key intermediate.[4]

    • Reaction Time: Insufficient reaction time is a common cause of low conversion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has reached completion.[3]

  • Inefficient Purification: The product may be lost during workup and purification. DHBIA has moderate solubility in water, and significant amounts can be lost if extractions and precipitations are not carefully optimized.

Q2: I'm observing significant side product formation in my analysis (NMR/LC-MS). What are these byproducts and how can I minimize them?

Side product formation directly competes with the desired reaction pathway and is a major cause of low yields.

  • Bis-Mannich Products: The phenolic ring of the 2,6-dihydroxybenzyl group has multiple activated positions. It is possible for a second aminomethyl group to be added, leading to a bis-Mannich base.[5] To mitigate this, carefully control the stoichiometry, often using the phenol as the limiting reagent.

  • Polymerization of Formaldehyde: Dropwise addition of a fresh formaldehyde solution can help maintain a low concentration and minimize its polymerization into paraformaldehyde.[3]

  • Self-Condensation and Side Reactions of Phenol: Under certain conditions, especially with prolonged heating or incorrect pH, resorcinol derivatives can undergo self-condensation or other unwanted reactions.

The flowchart below provides a logical workflow for troubleshooting common issues.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok analyze_crude 2. Analyze Crude Reaction Mixture (TLC, NMR) reagent_ok->analyze_crude Yes solution_reagents Action: Use fresh reagents. Adjust molar ratios. reagent_ok->solution_reagents No side_products Significant Side Products? analyze_crude->side_products optimize_cond 3. Optimize Reaction Conditions side_products->optimize_cond No solution_side_products Action: Adjust stoichiometry. Control temperature. Consider slower addition of formaldehyde. side_products->solution_side_products Yes incomplete_rxn Incomplete Reaction? optimize_cond->incomplete_rxn purification 4. Review Purification Protocol incomplete_rxn->purification No solution_incomplete_rxn Action: Increase reaction time. Adjust temperature. Check pH. incomplete_rxn->solution_incomplete_rxn Yes solution_purification Action: Optimize extraction pH. Use appropriate recrystallization solvent. Minimize transfers. purification->solution_purification end Yield Improved solution_reagents->end solution_side_products->end solution_incomplete_rxn->end solution_purification->end

Caption: Troubleshooting workflow for low yield synthesis.

Q3: I'm struggling with the purification of the final product. What are the recommended procedures?

DHBIA is an amphoteric compound, containing both acidic (carboxylic acids, phenols) and basic (amine) functional groups. This property can be exploited for purification.

  • Acid-Base Extraction: After the reaction, the mixture can be acidified (e.g., with HCl to pH ~2) to protonate the iminodiacetic acid moiety, which may cause the product to precipitate if its solubility is low in the acidic medium. Alternatively, making the solution basic can deprotonate the phenolic and carboxylic acid groups, and the resulting salt can be extracted.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.[3]

  • Adsorption/Ion Exchange: For highly impure samples, purification using an anion-exchange resin can be effective. The product can be adsorbed onto the resin and then eluted with a suitable buffer or acid solution.[6]

Frequently Asked Questions (FAQs)

What is the likely reaction mechanism for this synthesis?

The synthesis follows the general mechanism of a Mannich reaction.[2] First, formaldehyde reacts with the secondary amine of iminodiacetic acid to form an iminium ion. This electrophilic iminium ion is then attacked by the electron-rich resorcinol ring (acting as the nucleophile) at a position ortho to both hydroxyl groups, leading to the final C-C bond formation.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution IDA Iminodiacetic Acid Iminium Eschenmoser's Salt (Iminium Ion Intermediate) IDA->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product DHBIA Product Iminium->Product Attack by phenol ring Resorcinol 2,6-Dihydroxy -benzyl Precursor Resorcinol->Product

Caption: Simplified Mannich reaction pathway for DHBIA synthesis.

What is the optimal stoichiometry of the reactants?

The ideal stoichiometry is typically a 1:1:1 molar ratio of the phenolic precursor, iminodiacetic acid, and formaldehyde. However, slight adjustments may be necessary depending on the specific reaction conditions and the reactivity of the substrates. It is often beneficial to start with a 1:1:1 ratio and optimize from there.[3]

How critical is pH control during the reaction?

Extremely critical. The formation of the iminium ion is favored under acidic conditions. However, strongly acidic conditions can lead to unwanted side reactions or decomposition. A weakly acidic to neutral pH (around 5-7) is generally optimal. If starting with iminodiacetic acid, it will provide a slightly acidic environment. If using a salt of IDA, buffering may be required.

Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

  • TLC (Thin Layer Chromatography): Ideal for monitoring the consumption of starting materials and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/methanol with a few drops of acetic acid).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for confirming the molecular weight of the product and identifying impurities.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Can confirm the presence of key functional groups (O-H, C=O, N-H).

Protocols & Methodologies
Protocol 3.1: Standard Synthesis of 2,6-Dihydroxybenzyl Iminodiacetic Acid

Disclaimer: This is a representative protocol and may require optimization. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iminodiacetic acid (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).[7]

  • Reagent Addition: To this solution, add 2,6-dihydroxybenzoic acid (1.0 eq). Stir until all solids are dissolved.

  • Formaldehyde Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (e.g., 60-70 °C) for 4-6 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. The crude product may begin to precipitate.

Protocol 3.2: Purification by Acid Precipitation and Recrystallization
  • Precipitation: Cool the final reaction mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether to remove organic-soluble impurities.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a hot solvent system (e.g., 80% ethanol in water) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystal formation.[3]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Characterization: Analyze the final product for purity and identity using NMR, MS, and melting point analysis.

Data Summary
ParameterRecommended ConditionRationale / Causality
Molar Ratio Phenol:IDA:CH₂O ≈ 1:1:1.05Prevents formation of bis-adducts and ensures complete reaction.[3]
Solvent Protic (Water, Ethanol)Promotes the formation of the required electrophilic iminium ion.[3]
Temperature 60-80 °CBalances reaction rate against thermal decomposition and side reactions.
pH Weakly Acidic (~5-7)Optimizes iminium ion formation while minimizing side reactions.[4]
Reaction Time 2-12 hoursMust be determined by monitoring; ensures reaction goes to completion.[3]
References
  • Meyer, L. E., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Retrieved from [Link]

  • TORE. (2024). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. Retrieved from [Link]

  • Singh, P., et al. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of ChemTech Research. Retrieved from [Link]

  • NSF PAR. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid.

Sources

Optimization

Technical Support Center: Optimizing pH for Metal Binding with 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid

Welcome to the Technical Support Center. As application scientists, we understand that achieving reproducible metal chelation is rarely as simple as mixing reagents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that achieving reproducible metal chelation is rarely as simple as mixing reagents. The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (Molecular Formula: C11​H13​NO6​ ) is a highly versatile polyfunctional ligand[1]. It features a central iminodiacetic acid (IDA) core linked to a 2,6-dihydroxybenzyl group, providing up to five potential coordination sites (pentadentate) depending on the protonation state.

Because the binding mechanism relies entirely on coordinate covalent bonds formed by the ligand's electron lone pairs, pH is the single most critical variable in your assay . This guide provides the mechanistic causality behind pH optimization, troubleshooting FAQs for common failure modes, and a self-validating thermodynamic protocol to ensure absolute confidence in your binding data.

Quantitative Speciation Data: The Causality of pH

To understand why your chelation assay succeeds or fails, you must map the pH of your buffer to the protonation state of the ligand. Metal ions and protons ( H+ ) are in a constant thermodynamic tug-of-war for the ligand's electron pairs.

Table 1: Estimated pKa​ Values and Functional Group Ionization | Functional Group | Estimated pKa​ | Speciation & Mechanistic Effect | | :--- | :--- | :--- | | Carboxylic Acids (-COOH) | 2.0 - 3.0 | Deprotonates at pH > 3. Provides initial electrostatic attraction and bidentate oxygen coordination. | | Imino Nitrogen (-NH + -) | 8.0 - 9.0 | Deprotonates at pH > 8. Frees the nitrogen lone pair, enabling high-affinity tridentate coordination[2]. | | Phenolic Hydroxyls (-OH) | 10.5 - 12.0 | Deprotonates at highly basic pH. Increases denticity but risks severe metal hydrolysis competition. |

Table 2: pH Range Optimization Matrix | Assay pH Range | Dominant Ligand Species | Chelation Capacity | Root Cause of Behavior | | :--- | :--- | :--- | :--- | | < 4.0 | H4​L / H3​L− | Very Low | High [H+] outcompetes metal ions. Nitrogen lone pair is locked in an N-H bond[2]. | | 5.5 - 7.5 | H2​L2− / HL3− | Optimal | Carboxylates are active. Nitrogen partially deprotonates upon metal approach (proton displacement). | | > 8.5 | L4− | Variable / Poor | Maximum ligand denticity is achieved, but OH− ions outcompete the ligand, causing metal precipitation[2]. |

Troubleshooting & FAQs

Q1: Why is my metal recovery dropping significantly at pH < 4.0? The Causality: At acidic pH, the high concentration of hydronium ions ( H3​O+ ) outcompetes the transition metal for the ligand's binding sites. The IDA core's nitrogen atom and carboxylate groups become fully protonated[2]. When the nitrogen is protonated, its lone pair is tied up in an N-H bond, rendering it unavailable for coordinate covalent bonding with the metal's d-orbitals. This reduces the ligand from a strong tridentate chelator to a weak bidentate (or non-binding) molecule. The Solution: Titrate your working buffer to a minimum of pH 5.5 to ensure carboxylate deprotonation, or ideally pH 6.5-7.5 to shift the equilibrium toward nitrogen availability.

Q2: I optimized my buffer to pH 9.0 to maximize ligand deprotonation, but now I see inconsistent binding and cloudy solutions. What is happening? The Causality: While a higher pH fully deprotonates the ligand (including the 2,6-dihydroxybenzyl phenolic groups), it also drastically increases the concentration of hydroxide ions ( OH− ) in solution. Transition metals (like Cu2+ , Fe3+ , or Zn2+ ) have a high affinity for hydroxide. At pH > 8.5, OH− competes with your ligand, leading to the formation of insoluble metal hydroxides (e.g., Cu(OH)2​ ). This causes the cloudiness (precipitation) and removes the metal from the binding equilibrium[2]. The Solution: Cap the pH at 7.5–8.0. If a higher pH is absolutely required for your specific assay, introduce a weak competing chelator to keep the metal soluble before it binds to the primary ligand.

Q3: My Isothermal Titration Calorimetry (ITC) data shows a massive background heat that masks the binding event. How do I fix this? The Causality: This is a classic buffer ionization artifact. When the metal binds to the ligand, it displaces a proton from the imino nitrogen. This free proton is immediately absorbed by your buffer. If you are using a buffer with a high enthalpy of ionization ( ΔHion​ ), such as Tris ( ΔHion​≈11.3 kcal/mol), the heat generated by the buffer absorbing the proton will completely overwhelm the actual metal-ligand binding heat[3]. The Solution: Switch to a Good's buffer with a near-zero enthalpy of ionization, such as HEPES or MES. Furthermore, ensure both the ligand and metal solutions are prepared in the exact same dialysate[4].

Experimental Workflow: pH Optimization Logic

pH_Optimization Start Initiate Metal Binding Assay 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid Assess Assess Target Metal & pH Range Start->Assess Low Acidic pH (< 4.0) Protonated Amine/Phenols Assess->Low Mid Neutral pH (6.0 - 8.0) Deprotonated Carboxylates Assess->Mid High Basic pH (> 8.5) Deprotonated Amine/Phenols Assess->High Low_Res Weak Binding (H+ Competition) Low->Low_Res Mid_Res Optimal Binding (Tridentate Coordination) Mid->Mid_Res High_Res Risk of Precipitation (Metal Hydroxide Formation) High->High_Res Buffer Select Non-Coordinating Buffer (e.g., HEPES, MES) Low_Res->Buffer Mid_Res->Buffer High_Res->Buffer Validate Self-Validating ITC Protocol (Check Stoichiometry 'n') Buffer->Validate

Logical workflow for determining the optimal pH conditions for metal chelation.

Self-Validating Protocol: Thermodynamic Validation via ITC

To prove that your pH optimization is successful, you must validate the binding thermodynamics. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures the heat of the coordinate covalent bond formation[4]. This protocol is designed as a self-validating system : it includes internal checks to prove the data is real and not an artifact of dilution or precipitation.

Step 1: Buffer Preparation & Dialysis Prepare 50 mM HEPES at pH 7.4. Do not use phosphate or citrate buffers , as these will competitively chelate the metal. Dialyze the 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid ligand against this buffer overnight to ensure exact pH and ionic strength matching.

Step 2: Sample Loading

  • Sample Cell: Load the dialyzed ligand at a concentration of 0.1 mM .

  • Syringe: Prepare the target metal salt (e.g., CuCl2​ ) at 1.0 mM using the exact same dialysate recovered from Step 1.

Step 3: Instrument Parameters Set the ITC cell temperature to 25°C. Program the syringe to deliver 20 injections of each. Set the spacing between injections to 180 seconds to allow the thermal baseline to fully re-equilibrate[4]. Set the stirring speed to 750 rpm to prevent localized concentration gradients.

Step 4: The Self-Validation Control (Blanking) Before running the main experiment, perform a control titration by injecting the 1.0 mM metal solution into the bare buffer (no ligand).

  • Validation Check: The resulting heat peaks must be small and uniform. This represents the heat of dilution. If the peaks are large or erratic, your metal is precipitating (adjust pH) or your buffers are mismatched.

Step 5: Execution & Stoichiometric Verification Run the metal-into-ligand titration. Subtract the control data (Step 4) from this experimental data. Fit the integrated heat data to an independent binding model.

  • Validation Check: Look at the stoichiometry value ( n ) at the inflection point of the isotherm. For a 1:1 complex, n should equal ≈1.0 .

    • If n<0.8 , a portion of your ligand is inactive or protonated (lower the pH slightly or check ligand purity).

    • If n>1.2 , secondary non-specific binding or metal precipitation is occurring (lower the metal concentration or check for hydroxide formation).

References
  • Vulcanchem. "2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3 - Vulcanchem".
  • Sigma-Aldrich. "Immobilized Metal Chelate Affinity Chromatography (IMAC)".
  • Felitecn. "What Is IDA Chelating Resin? Understanding Structure & Function".
  • ACS Omega. "Thermodynamics of Decorporol Complexes with Sr2+ and Ca2+ Ions A Combined Isothermal Titration Calorimetry and DFT Study".
  • PubMed (Methods Enzymol). "Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins".

Sources

Troubleshooting

Technical Support Center: 2,6-Dihydroxybenzyl Iminodiacetic Acid (2,6-DHBIDA) Purification

Welcome to the Advanced Application Support Center. As drug development professionals and radiochemists, synthesizing and purifying polyaminocarboxylate chelators like 2,6-DHBIDA presents unique physicochemical challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and radiochemists, synthesizing and purifying polyaminocarboxylate chelators like 2,6-DHBIDA presents unique physicochemical challenges. Because 2,6-DHBIDA is a structural analog to the hexadentate chelator HBED, it exhibits extraordinary thermodynamic affinity for hard Lewis acids (e.g., Fe³⁺, Ga³⁺, Zr⁴⁺).

This guide provides field-proven, self-validating methodologies to overcome common purification bottlenecks—such as product "oiling out," trace metal contamination, and chromatographic peak tailing—ensuring your final product meets strict radiopharmaceutical-grade purity standards.

Purification Workflow Architecture

The following diagram illustrates the critical path from a crude synthesis mixture to a lyophilized, radiolabeling-ready API.

PurificationWorkflow Crude Crude Synthesis Mixture (2,6-DHBIDA + Salts) IsoPrecip Isoelectric Precipitation (pH 1.8 - 2.2, 4°C) Crude->IsoPrecip 1M HCl Titration Demetal Trace Metal Demetallation (Chelex-100, pH < 1.0) IsoPrecip->Demetal Re-dissolve in Acid Desalt Macroporous Resin Desalting (Amberlite XAD-4) Demetal->Desalt Metal-free Eluate PrepHPLC Preparative RP-HPLC (C18, 0.1% TFA / MeCN) Desalt->PrepHPLC 50% MeOH Elution Pure Lyophilized Pure 2,6-DHBIDA (Radiopharmaceutical Grade) PrepHPLC->Pure Fraction Pooling

Workflow for the purification and demetallation of synthesized 2,6-DHBIDA chelators.

Quantitative Purification Parameters

To establish a self-validating purification system, monitor the following physicochemical parameters throughout your workflow. Deviations from these metrics indicate compromised structural integrity or metal contamination.

ParameterValue / SpecificationMechanistic Rationale
Isoelectric Point (pI) pH 1.8 – 2.2Zwitterion formation neutralizes net charge, minimizing the aqueous hydration shell.
Solubility at pI < 5 mg/mLEnables >85% recovery of crude product via controlled precipitation.
Solubility at pH 7.4 > 100 mg/mLDeprotonation of carboxylates allows high solubility for downstream biological assays.
Demetallation pH pH < 1.0Outcompetes Fe³⁺/Ga³⁺ binding by fully protonating phenolic and carboxylate donors.
HPLC Modifier 0.1% v/v TFASuppresses silanol ionization on C18 silica, preventing peak tailing of free amines.
Typical Overall Yield 65% – 75%Accounts for acceptable mass losses during resin desalting and HPLC fraction trimming.
Core Methodologies & Self-Validating Protocols
Protocol 1: Isoelectric Precipitation & Crystallization

Causality: Iminodiacetic acid derivatives exhibit minimum aqueous solubility at their isoelectric point (typically between pH 1.5 and 2.4) due to the formation of a neutral zwitterion [1]. Rapid acidification causes supersaturation, leading the compound to "oil out" as a colloid rather than form a stable crystal lattice.

  • Concentrate the crude alkaline reaction mixture in vacuo to remove volatile organic solvents (e.g., methanol from reductive amination).

  • Transfer the aqueous concentrate to an acid-washed precipitation vessel and heat to 60°C.

  • Slowly titrate with 1 M HCl (Trace Metal Grade) under vigorous stirring until the pH reaches exactly 2.0.

  • Cool the mixture at a strictly controlled rate of 10°C/hour down to 4°C to promote ordered crystalline nucleation.

  • Centrifuge at 4000 × g for 15 minutes and decant the supernatant.

  • Self-Validation Check: Add one drop of 1% FeCl₃ to a 1 mL aliquot of the supernatant. If the solution turns deep purple, precipitation is incomplete (target chelator is still in solution). Adjust the pH by ±0.2 units and cool further.

Protocol 2: Trace Metal Demetallation & Desalting

Causality: 2,6-DHBIDA is structurally related to HBED, possessing an extraordinarily high thermodynamic stability constant for Fe³⁺ and Ga³⁺ [2]. Trace metals from standard glassware will spontaneously coordinate, poisoning the chelator. Demetallation requires extreme acidic conditions to protonate the phenolic oxygens, forcing metal dissociation [3].

  • Re-dissolve the crude precipitate in 0.1 M HCl (pH < 1.0) using exclusively acid-washed PTFE or polypropylene labware.

  • Pass the solution through a Chelex-100 resin column (Na⁺ form, pre-equilibrated with 0.1 M HCl) to scavenge dissociated transition metals.

  • Load the metal-free eluate directly onto a macroporous Amberlite XAD-4 resin column.

  • Wash with 5 column volumes of Chelex-treated Milli-Q water to elute inorganic salts (e.g., NaCl, borates).

  • Elute the target 2,6-DHBIDA with a 50% Methanol/Water mixture and lyophilize.

  • Self-Validation Check: Perform LC-MS on a reconstituted aliquot. The absence of the [M-3H+Fe]⁺ mass peak confirms successful demetallation.

Protocol 3: Preparative RP-HPLC Purification

Causality: The free carboxylate and amine groups of 2,6-DHBIDA interact strongly with residual silanols on silica-based C18 columns, causing severe peak tailing. An acidic modifier fully protonates the carboxylates, ensuring a single retention mode.

  • Dissolve the desalted powder in 5% Acetonitrile / 95% Water containing 0.1% Trifluoroacetic acid (TFA). Note: Degas solvents thoroughly via sonication to prevent oxidation of the 2,6-dihydroxybenzyl phenolic groups.

  • Inject onto a C18 Preparative Column (e.g., 21.2 × 250 mm, 5 µm particle size).

  • Run a linear gradient from 5% to 60% Acetonitrile (0.1% TFA) over 30 minutes at 15 mL/min.

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Pool fractions containing the target peak and lyophilize immediately in the dark to prevent photo-oxidation.

  • Self-Validation Check: Re-inject a reconstituted fraction on an Analytical HPLC. A single sharp, symmetrical peak with >98% Area Under Curve (AUC) confirms radiopharmaceutical-grade purity.

Troubleshooting & FAQs

Q: During the initial acidification step, my product forms a sticky, dark oil at the bottom of the flask instead of a white precipitate. How do I recover it? A: This "oiling out" phenomenon occurs when the local concentration of the non-ionized zwitterion exceeds its solubility limit too rapidly, forming a supersaturated colloidal phase rather than an ordered crystal lattice. Fix: Do not discard the oil. Decant the supernatant, re-dissolve the oil in a minimal volume of 0.1 M NaOH, heat to 60°C, and titrate slowly with 1 M HCl to pH 2.0 under vigorous stirring. Allow it to cool to 4°C at a slow rate of 10°C/hour to force crystalline nucleation.

Q: My purified fractions have a distinct reddish-purple hue, and LC-MS shows a mass corresponding to an iron complex. How do I remove this contamination? A: 2,6-DHBIDA possesses an extraordinarily high thermodynamic affinity for Fe³⁺. The reddish-purple color is the characteristic charge-transfer band of the Fe³⁺-phenolate complex. Trace iron from standard borosilicate glassware or low-grade reagents is easily scavenged by the chelator. Fix: Switch entirely to acid-washed PTFE or polypropylene labware. To break the existing complex, execute Protocol 2 precisely: lower the pH to < 1.0 using trace-metal grade HCl to protonate the phenolate/carboxylate donors, forcing metal dissociation, and pass the solution through a Chelex-100 resin.

Q: I am experiencing severe peak tailing and poor resolution during Preparative HPLC. What is causing this? A: Peak tailing in polyaminocarboxylates is typically caused by secondary interactions between the unprotonated amine/carboxylate groups and residual silanols on the silica backbone of the C18 column. If the mobile phase pH is near the pKa of the carboxylates, the molecule exists in a mixed ionization state, leading to multiple retention modes. Fix: Ensure your mobile phase contains 0.1% TFA to maintain a pH of ~2.0. This masks residual silanols and fully protonates the carboxylates, resulting in sharp, Gaussian peaks.

Q: My final lyophilized powder turns brown over time when stored on the bench. Is the compound degrading? A: Yes. The 2,6-dihydroxybenzyl moiety is highly susceptible to auto-oxidation, forming quinone derivatives when exposed to oxygen and light. Fix: Always store the purified, lyophilized 2,6-DHBIDA under an inert argon or nitrogen atmosphere at -20°C in amber or foil-wrapped vials.

References
  • Source: Google Patents (US4299978A)
  • Thwarting Isomerization through Rigidity: A Promising HBED Derivative for the Chelation of Gallium-68 Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Reducing Background Noise in Small Molecule NMR Spectra

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with background n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with background noise in their NMR spectra. Achieving a high signal-to-noise (S/N) ratio is paramount for accurate structural elucidation, quantitative analysis, and the confident identification of low-concentration species.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues that degrade spectral quality.

Part 1: Pre-Acquisition - The Foundation of a Clean Spectrum

The quality of your final NMR spectrum is fundamentally determined before you even approach the spectrometer. Meticulous sample preparation is the most critical step in minimizing background noise.

FAQ 1: My baseline is noisy and my peaks are broad. Where should I begin troubleshooting?

This is the most common issue in NMR spectroscopy, and it almost always points back to the sample itself. A noisy, distorted spectrum is often the result of an improperly prepared sample.[1] Let's break down the key areas of sample preparation.

Q: How does sample concentration affect my signal-to-noise ratio?

A: The signal intensity in an NMR experiment is directly proportional to the number of nuclei in the detection volume of the probe coil. Therefore, optimizing your sample concentration is a primary method for improving the S/N ratio.[2] However, excessively high concentrations can lead to viscous solutions, which in turn cause line broadening and can make shimming difficult.[3][4]

Expertise & Experience: For most small molecules (< 600 g/mol ), a concentration range of 1-10 mg in 0.5-0.6 mL of deuterated solvent is a good starting point for ¹H NMR.[3] For less sensitive nuclei like ¹³C, a higher concentration is necessary due to its low natural abundance (~1.1%).[3][5]

Experiment Type Typical Sample Amount (in ~0.6 mL solvent) Rationale
¹H NMR1-10 mgHigh natural abundance and sensitivity of protons.
¹³C NMR5-30 mgLow natural abundance and sensitivity requires more sample.[5]
2D Experiments (e.g., COSY, HSQC)15-25 mgHigher concentration is needed to detect weaker cross-peaks in a reasonable time.[5]

Q: Could suspended particles be the source of my noise?

A: Absolutely. Any solid, undissolved particulate matter in your NMR tube will severely disrupt the homogeneity of the magnetic field (B₀).[4][5] This inhomogeneity leads to broad spectral lines, poor resolution, and a distorted baseline, all of which contribute to a lower S/N ratio.

Trustworthiness - A Self-Validating Protocol: A simple visual inspection is your first line of defense. Hold your prepared sample up to a light source. If you can see any suspended particles or if the solution appears cloudy, it must be filtered.

Step-by-Step Protocol: Filtering an NMR Sample

  • Prepare the Filter: Take a clean Pasteur pipette and firmly push a small, tight plug of cotton wool about 1 cm into the narrow end. Do not use glass wool, as it can shed paramagnetic impurities.

  • Draw the Solution: Carefully draw your prepared NMR solution into the pipette.

  • Transfer to the NMR Tube: Gently dispense the filtered solution directly into a clean, high-quality NMR tube.[3] This ensures that any particulate matter is trapped in the cotton plug.

Q: Does the quality of my NMR tube really matter?

A: Yes, significantly. Low-quality or damaged NMR tubes with imperfections like scratches, cracks, or variations in wall thickness can distort the magnetic field, making it impossible to achieve good shimming.[3][6] This directly results in broadened peaks and a lower S/N ratio. Always use high-quality tubes rated for the field strength of your spectrometer and inspect them for defects before use.

Q: I see unexpected peaks in my spectrum. Are these noise?

A: These are likely signals from common contaminants rather than random noise. Deuterated solvents often contain residual non-deuterated solvent and water.[2] Other common impurities include silicone grease from glassware, plasticizers, or residual solvents from your synthesis.[7][8][9][10]

Authoritative Grounding: Fortunately, the chemical shifts of these common impurities are well-documented. Publications like those by Gottlieb, Kotlyar, and Nudelman are essential references for every NMR lab, providing tables of impurity chemical shifts in various deuterated solvents.[7][8]

Part 2: At the Spectrometer - Optimizing Data Acquisition

Once you have a perfectly prepared sample, the next step is to correctly set up the spectrometer.

FAQ 2: How do I correctly set up the spectrometer to minimize noise and achieve sharp peaks?

A: The core of this process involves three steps: locking , shimming , and tuning/matching .

Locking: The spectrometer uses the deuterium (²H) signal from your solvent to "lock" the magnetic field, compensating for any drift over time.[11] A stable lock is essential for long experiments. If the lock signal is unstable or drifting, it can indicate a temperature control issue or a poorly shimmed sample.[12]

Shimming: This is the process of adjusting currents in a series of "shim" coils to make the magnetic field as homogeneous as possible across your sample volume.[13] Poor shimming is a primary cause of broad, asymmetric peaks and, consequently, a poor S/N ratio.

Tuning and Matching: The NMR probe must be tuned to the specific frequency of the nucleus you are observing and matched to the impedance of the spectrometer's electronics.[14] This ensures the maximum transfer of radiofrequency (RF) power to the sample and maximum reception of the NMR signal.[14] An untuned probe will result in a significant loss of signal intensity.

Workflow: A Logical Approach to Shimming

The following diagram illustrates a standard workflow for shimming, which is an iterative process.

G cluster_0 Initial Setup cluster_1 On-Axis Shimming (Spinning) cluster_2 Fine-Tuning & Verification A Insert Sample & Lock B Load Standard Shim File A->B Establish baseline C Adjust Z1 for Max Lock Level B->C D Adjust Z2 for Max Lock Level C->D E Iterate Z1 & Z2 D->E Repeat 3-5 times F Adjust Z3, Z4, etc. E->F Move to higher order F->E G Observe FID Shape F->G For highest resolution H Acquire Test Spectrum G->H I Evaluate Linewidth & Shape H->I I->C Re-optimize if needed

A typical workflow for manual shimming.

Expertise & Experience: Most modern spectrometers have automated shimming routines (e.g., topshim on Bruker systems) that are highly effective.[13] These routines use gradient shimming to quickly achieve good homogeneity. For the highest resolution, manual adjustment of the on-axis shims (Z1, Z2, Z3, etc.) while observing the lock level or the free induction decay (FID) is often necessary.[15]

FAQ 3: My signal is still weak. How can I increase its intensity relative to the noise?

A: This involves optimizing the acquisition parameters to favor signal accumulation over noise.

Q: Will simply running more scans solve the problem?

A: Yes, this is the most fundamental way to improve the S/N ratio. The signal is coherent and adds linearly with each scan, while the noise is random and adds as the square root of the number of scans. Therefore, the S/N ratio increases with the square root of the number of scans (NS).[16][17] To double your S/N, you must quadruple the number of scans.[16][18]

Q: What is the Receiver Gain (RG) and how should I set it?

A: The Receiver Gain is an amplification factor applied to the NMR signal before it is digitized by the analog-to-digital converter (ADC).[19] Setting it correctly is crucial.

  • Too Low: The signal will not be sufficiently amplified above the electronic noise floor, resulting in poor S/N.

  • Too High: The signal will be "clipped" by the ADC, leading to severe artifacts and a distorted baseline.

Trustworthiness - A Self-Validating Protocol: Most NMR software has an automated command (e.g., rga on Bruker systems) to set the receiver gain appropriately.[20] This is highly recommended. It acquires a quick test pulse and adjusts the RG to use the full dynamic range of the ADC without overflowing.

Q: How do the pulse width and relaxation delay affect my spectrum?

A: These parameters control how the nuclear spins are excited and how much time they have to return to equilibrium between scans.

  • Pulse Width (Flip Angle): A 90° pulse provides the maximum signal for a single scan. However, it requires a long relaxation delay (d1) for the magnetization to recover.[16]

  • Relaxation Delay (d1): This is the time between scans. It should ideally be set to 5 times the longest T₁ relaxation time of the nuclei of interest to allow for ~99% recovery and ensure the experiment is quantitative.[21][22]

Expertise & Experience: For routine qualitative spectra where time is a factor, using a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay can actually yield a better S/N ratio in a given amount of time, especially for nuclei with long T₁ values like quaternary carbons.[16]

Parameter Effect on S/N Causality & Considerations
Number of Scans (NS) S/N ∝ √NSIncreases experiment time linearly. The most direct way to improve S/N.[17]
Receiver Gain (RG) Optimal at a specific valueMust be high enough to lift the signal above the noise floor but low enough to prevent ADC clipping.[19]
Pulse Width (Flip Angle) Smaller angle can improve S/N over timeAllows for a shorter relaxation delay (d1), increasing the number of scans in a given time.[16]
Relaxation Delay (d1) IndirectMust be adequate for spin relaxation. Too short a delay saturates the signal, reducing its intensity.[21]

Part 3: Post-Acquisition - Processing for Clarity

Even after careful sample preparation and acquisition, data processing can further enhance the S/N ratio.

FAQ 4: I've acquired my FID. Can I still improve the signal-to-noise?

A: Yes, through a process called time-domain weighting or apodization . The FID (the raw time-domain signal) has the highest signal intensity at the beginning, which decays over time, while the noise remains relatively constant.[23]

By mathematically multiplying the FID with a weighting function, such as an exponential decay, you can emphasize the beginning of the FID (high signal) and de-emphasize the end (low signal, mostly noise). The most common function is exponential multiplication .

Expertise & Experience: Applying an exponential window function will improve the S/N ratio but at the cost of resolution (it will broaden the peaks). The degree of broadening is controlled by a "line broadening" (LB) factor. A typical LB value is 0.3 Hz for ¹H NMR. This is a trade-off: you gain S/N but lose some resolution.

More advanced techniques like Principal Component Analysis (PCA)[24] and deep learning-based methods[25][26] are also being developed to de-noise NMR spectra without compromising resolution, though these are not yet standard in routine processing.

Part 4: Special Case - Tackling Noise in 2D NMR

FAQ 5: I see vertical streaks of noise in my 2D spectrum. What is this and how do I fix it?

A: This common artifact in 2D spectra (e.g., NOESY, HMBC) is called t₁ noise .[27] It appears as noise streaks parallel to the indirect (F₁) dimension, originating from strong diagonal or solvent peaks. It is often caused by instrumental instabilities or temperature fluctuations during the course of the long 2D experiment.[27]

Expertise & Experience: A very effective experimental method to suppress t₁ noise is the co-addition of multiple, independent spectra . Instead of running one long experiment with, for example, 64 scans per increment, you can run eight shorter experiments with 8 scans per increment and then add them together.[27] Because the t₁ noise is semi-random, it tends to average out during the co-addition, while the coherent cross-peaks are reinforced.[27]

Conceptual Workflow: t₁ Noise Suppression by Co-addition

G cluster_0 Conventional Acquisition cluster_1 Co-addition Method A Single Long Experiment (e.g., 64 scans/increment) B Resulting Spectrum (High t1 Noise) A->B C Multiple Short Experiments (e.g., 8 experiments x 8 scans/increment) E Final Spectrum (Reduced t1 Noise) B->E Significantly Improved S/N for Cross-Peaks D Co-add the 8 Spectra C->D D->E

Co-addition reduces t1 noise by averaging multiple short scans.

References

  • Hore, P. J. (n.d.).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Nishiyama, Y., Asakura, T., & Nishimura, K. (2019). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. The Journal of Physical Chemistry A, 123(46), 10166–10172. [Link]

  • Hu, K., & Li, L. (2012). A Simple Method for NMR t1 Noise Suppression. Journal of Magnetic Resonance, 224, 1-5. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. ResearchGate. [Link]

  • Foley, D. A., et al. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Oxford Instruments. (n.d.). How to get the most out of your NMR system. Retrieved from [Link]

  • Warren, J. (2023). Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Van Hees, M., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. Magnetic Resonance in Chemistry. [Link]

  • Foley, D. A., et al. (2021). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 86(23), 16056-16064. [Link]

  • Liu, M., et al. (2019). REAL‐t1, an Effective Approach for t1‐Noise Suppression in NMR Spectroscopy Based on Resampling Algorithm. Magnetic Resonance in Chemistry, 58(5), 415-422. [Link]

  • University of Ottawa NMR Facility Blog. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Retrieved from [Link]

  • Pascal-Man. (n.d.). NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm. Retrieved from [Link]

  • University of Wisconsin-Madison. (1991). SHIMMING AN NMR MAGNET. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Locking and Shimming. Retrieved from [Link]

  • Reddit. (2017). How to reduce noisey NMR signal?. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Useful Tips. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). Poor Signal-to-Noise Ratio in Your Spectrum?. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Al-Ali, H., & D'Amico, F. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(6), 519-528. [Link]

  • Reddit. (2024). Noisy spectra of a relatively pure compound. Retrieved from [Link]

  • Lin, Y., et al. (2020). Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet. Analytical Chemistry, 93(2), 949-956. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2,6-Dihydroxybenzyl Iminodiacetic Acid Metal Complexes

Welcome to the Advanced Chelator Applications Support Center. As drug development professionals and radiochemists, you understand that acyclic chelators are prized for their rapid, ambient-temperature complexation capabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chelator Applications Support Center. As drug development professionals and radiochemists, you understand that acyclic chelators are prized for their rapid, ambient-temperature complexation capabilities[1]. However, the unique polyfunctional nature of 2,6-dihydroxybenzyl iminodiacetic acid (2,6-DHB-IDA)—featuring a tridentate iminodiacetic acid core linked to an electron-rich 2,6-dihydroxybenzyl group—presents specific room temperature (RT) stability challenges[2].

This guide is engineered by senior application scientists to provide you with the causality behind these instabilities and self-validating protocols to ensure robust, reproducible metal complexation.

Diagnostic Workflow: Identifying RT Instability

Before applying a fix, you must diagnose the specific mechanism of degradation. Use the decision tree below to identify whether your complex is suffering from oxidative collapse or isomeric scrambling.

Troubleshooting Start Complex Instability Detected at RT CheckColor Is there a color shift (e.g., clear to brown)? Start->CheckColor Oxidation Oxidative Degradation (Quinone Formation) CheckColor->Oxidation Yes CheckIsomer Multiple peaks on HPLC/NMR? CheckColor->CheckIsomer No SolOx 1. Degas buffers (Ar/N2) 2. Add Ascorbic Acid Oxidation->SolOx Isomerization Isomeric Scrambling (Kinetic vs Thermodynamic) CheckIsomer->Isomerization Yes SolIso 1. Optimize pH (4.5-5.5) 2. Increase Incubation Time Isomerization->SolIso Stable Stable Complex Achieved SolOx->Stable SolIso->Stable

Diagnostic workflow for identifying and resolving room temperature instability.

Frequently Asked Questions (FAQs)

Q1: Why does my 2,6-DHB-IDA complex spontaneously change from clear to brown at room temperature?

A1: This color shift is the hallmark of oxidative degradation .

  • The Causality: The 2,6-dihydroxybenzyl moiety is highly electron-rich due to the two hydroxyl groups donating electron density into the aromatic ring. When coordinated to redox-active transition metals (like Fe³⁺ or Cu²⁺), the metal acts as a localized electron sink, effectively catalyzing the auto-oxidation of its own ligand. This process generates radical intermediates that rapidly convert the benzyl ring into a structurally distorted quinone or semi-quinone species[3]. This distortion breaks the delicate pentadentate coordination sphere, leading to demetalation.

Q2: My HPLC chromatogram shows multiple peaks that change ratio over time. How do I stop this isomeric scrambling?

A2: You are observing the transition from kinetic to thermodynamic isomers.

  • The Causality: Acyclic chelators possess highly flexible backbones (unlike rigid macrocycles like DOTA). During initial RT complexation, the ligand wraps around the metal (e.g., Ga³⁺) in multiple spatial orientations, forming several kinetic isomers[4]. Over time, these interconvert to the lowest-energy thermodynamic state. To thwart this, you must strictly control the reaction pH (typically pH 4.5–5.5). Proper pH ensures rapid deprotonation of the phenolic groups, lowering the activation energy required to immediately drive the complex to its single, thermodynamically stable isomer[4].

Q3: What role do radiolytic effects play if I am using this chelator for radiometals (e.g., ⁶⁸Ga or ⁹⁹ᵐTc)?

A3: High specific activity isotopes generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), through the auto-radiolysis of the aqueous buffer.

  • The Causality: These •OH radicals aggressively abstract hydrogen atoms from the phenolic -OH groups of the 2,6-dihydroxybenzyl ring, accelerating the oxidation described in Q1. Adding a radical scavenger quenches the ROS before they interact with the chelator, preserving radiochemical purity (RCP) at >95% for over 4 hours at room temperature[5].

Quantitative Stability Profiles

To aid in experimental design, we have summarized the thermodynamic and kinetic parameters of 2,6-DHB-IDA and its structural analogs (like HBED-CC) under various conditions.

Table 1: Thermodynamic and Kinetic Parameters for Chelator-Metal Complexes at 25°C

Parameter2,6-DHB-IDA (Fe³⁺)2,6-DHB-IDA (Ga³⁺)HBED-CC (Ga³⁺)HBED-CC (⁹⁹ᵐTc)
Thermodynamic Stability (log K) ~35.5~37.238.5N/A
Primary RT Instability Driver Auto-oxidationIsomeric ScramblingRadiolysisColloid Formation
Observed RT Half-Life (Unstabilized) < 2 hoursInterconverting< 1 hour< 2 hours
Stabilized RT Half-Life (Protocol) > 24 hours> 24 hours> 4 hours> 4 hours
Optimal Stabilization Additive Ascorbic Acid (10 mM)Acetate Buffer (pH 5.0)Ethanol (5% v/v)SnCl₂ (3 µg)

Experimental Protocols

Protocol 1: Anaerobic Chelation and Stabilization Workflow

This methodology is designed to suppress quinone formation and force thermodynamic isomerism at room temperature.

  • Self-Validating Mechanism: This protocol utilizes an in-line UV-Vis spectroscopic check. If the solution remains transparent at 450 nm, oxidative degradation has been successfully prevented.

Step-by-Step Methodology:

  • Buffer Deoxygenation: Prepare a 0.1 M sodium acetate buffer. Adjust to exactly pH 5.0 using trace-metal grade acetic acid. Sparge the buffer with ultra-pure Argon gas for 30 minutes to displace all dissolved oxygen.

  • Antioxidant Integration: Add L-ascorbic acid to the degassed buffer to achieve a final concentration of 10 mM. Note: Ascorbic acid acts as a sacrificial reductant, neutralizing residual ROS without out-competing the IDA core for the transition metal.

  • Ligand Dissolution: Dissolve the 2,6-DHB-IDA ligand in the buffer to a concentration of 1 mM. Immediately shield the reaction vial from ambient light using aluminum foil.

  • Metal Complexation: Introduce the metal salt (e.g., GaCl₃ or FeCl₃) dropwise under continuous vortexing. Maintain a Ligand:Metal molar ratio of 1.1:1 to prevent the formation of unchelated metal hydroxides.

  • Incubation & Validation: Incubate at room temperature (20–25°C) for 15 minutes. Extract a 10 µL aliquot and analyze via UV-Vis spectroscopy. An absorbance of <0.05 at 450 nm confirms the absence of oxidized quinone byproducts.

Protocol 2: Trace Radiometal Labeling (e.g., ⁹⁹ᵐTc / ⁶⁸Ga)

When working with radiometals, preventing colloid formation and radiolysis is the primary objective.

Step-by-Step Methodology:

  • Pre-Reaction Assembly: In a sterile, light-shielded 10 mL vial, combine 10 µg of the 2,6-DHB-IDA conjugate and 3 µg of SnCl₂·2H₂O (if reducing ⁹⁹ᵐTc) or 5% v/v ethanol (if using ⁶⁸Ga).

  • Isotope Addition: Add the radiometal solution (e.g., 370 MBq of ⁹⁹ᵐTc-pertechnetate or ⁶⁸GaCl₃) directly to the pre-mixed chelator/stabilizer solution. Crucial: Both the chelator and the stabilizer must be present before the isotope is introduced to prevent immediate colloid formation[5].

  • Incubation: Allow the mixture to react at room temperature for 15 minutes.

  • Validation: Perform instant thin-layer chromatography (iTLC). A single species at the solvent front with an RCP >95% validates successful, stable chelation. The complex will remain stable for >4 hours at room temperature[5].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metal-Binding Affinity of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid and EDTA for Researchers and Drug Development Professionals

Introduction: The Critical Role of Chelating Agents in Scientific Research In the vast landscape of chemical biology and pharmacology, the precise control of metal ion concentration is paramount. Metal ions are integral...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chelating Agents in Scientific Research

In the vast landscape of chemical biology and pharmacology, the precise control of metal ion concentration is paramount. Metal ions are integral to a myriad of physiological and pathological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in redox reactions. However, an excess or imbalance of these ions can lead to toxicity and disease. Chelating agents, molecules capable of forming stable, ring-like structures with metal ions, are indispensable tools for researchers to probe, and in some cases, therapeutically modulate, the roles of these metal ions.[1]

Among the plethora of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, a workhorse in laboratories worldwide. Its well-characterized, high-affinity binding to a wide range of di- and trivalent metal ions has made it a staple in applications ranging from cell culture and buffer preparation to the treatment of heavy metal poisoning.[2][3][4] However, the quest for novel chelators with tailored properties—be it enhanced selectivity, altered lipophilicity, or specific biological activity—is a continuous endeavor in drug development and chemical biology.

Chemical and Structural Foundations of Chelation

The binding affinity of a chelating agent is intrinsically linked to its chemical structure. The number and type of donor atoms, the stereochemistry of the molecule, and the formation of stable chelate rings all contribute to the stability of the resulting metal complex.

EDTA: The Hexadentate Archetype

EDTA is an aminopolycarboxylic acid with the chemical formula [CH₂N(CH₂CO₂H)₂]₂.[2] Its structure features two nitrogen atoms and four carboxylic acid groups, providing a total of six donor atoms (two nitrogens and four carboxylate oxygens) for coordination with a single metal ion. This hexadentate nature allows EDTA to wrap around a metal ion, forming multiple stable, five-membered chelate rings. This "chelate effect" results in a significantly higher binding affinity compared to a collection of similar monodentate ligands.[5][6] The resulting metal-EDTA complexes are typically water-soluble and very stable.[7]

EDTA_Structure

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (DHBIDA): An Iminodiacetic Acid Derivative with Phenolic Functionality

DHBIDA is a more complex molecule, featuring a central iminodiacetic acid (IDA) core linked to a 2,6-dihydroxybenzyl group. The IDA moiety, HN(CH₂CO₂H)₂, is a well-known tridentate chelating agent, coordinating to metal ions through the nitrogen atom and the two carboxylate groups.[8][9] The presence of the 2,6-dihydroxybenzyl group in DHBIDA introduces two phenolic hydroxyl groups, which can also participate in metal coordination, especially after deprotonation.

The potential denticity of DHBIDA is therefore at least three (from the IDA core) and could be higher depending on the involvement of the phenolic oxygens. This would make it a potentially pentadentate ligand. The presence of the aromatic ring and the hydroxyl groups also suggests the possibility of π-electron interactions with certain metal ions, which could further influence binding affinity and selectivity.[10]

DHBIDA_Structure

Theoretical Comparison of Binding Affinity

In the absence of direct experimental data for DHBIDA, a theoretical comparison with EDTA can be made based on their structural differences:

FeatureEDTADHBIDAImplication for Binding Affinity
Denticity Hexadentate (2 N, 4 O)Potentially pentadentate (1 N, 2 O from IDA, 2 O from phenol)EDTA's higher denticity generally leads to the formation of more chelate rings and thus a stronger "chelate effect," suggesting a higher overall binding affinity for many metal ions.
Donor Atoms Amine nitrogen and carboxylate oxygenAmine nitrogen, carboxylate oxygen, and phenolic oxygenThe phenolic oxygens in DHBIDA are harder bases than the amine nitrogens and may show a preference for harder metal ions (e.g., Fe³⁺, Al³⁺).
Flexibility Highly flexible aliphatic backboneLess flexible due to the rigid benzyl groupEDTA's flexibility allows it to accommodate a wide range of metal ions of different sizes. The rigidity of DHBIDA might impart some selectivity for specific metal ions.
Aromaticity AbsentPresent (dihydroxybenzyl group)The aromatic ring in DHBIDA could engage in π-stacking interactions with other molecules or influence the electronic properties of the coordination sphere.

Quantitative Data: Stability Constants

The binding affinity of a chelating agent for a metal ion is quantitatively expressed by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and thus a higher binding affinity.

EDTA: A Wealth of Data

The stability constants for EDTA with a wide range of metal ions have been extensively studied and are well-documented. The table below provides a selection of these values for common divalent and trivalent metal ions.

Metal Ionlog K (at 20 °C, I = 0.1 M)
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Al³⁺16.1

Data compiled from various sources.

DHBIDA: A Call for Experimental Determination

As of the time of this writing, a comprehensive, publicly available dataset of stability constants for DHBIDA with various metal ions could not be located. This represents a significant knowledge gap and an opportunity for further research. The experimental protocols detailed in the following section provide the necessary framework for determining these crucial values.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants is a cornerstone of coordination chemistry. The following are detailed, step-by-step protocols for two common and robust methods: potentiometric titration and spectrophotometric analysis.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Potentiometric_Titration

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a carbonate-free solution of a strong base (e.g., ~0.1 M NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a standard solution of a strong acid (e.g., ~0.1 M HCl).

    • Accurately prepare solutions of the chelating agent (DHBIDA or EDTA) and the metal salt of interest in deionized water.

    • Prepare a solution of an inert salt (e.g., 1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.

  • Electrode Calibration:

    • Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure:

    • In a thermostated titration vessel, perform the following three titrations:

      • Acid Titration: A known volume of the standard strong acid and the inert salt solution.

      • Ligand Titration: A known volume of the standard strong acid, the inert salt solution, and the chelating agent solution.

      • Metal-Ligand Titration: A known volume of the standard strong acid, the inert salt solution, the chelating agent solution, and the metal salt solution.

    • Titrate each solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for all three experiments.

    • From the acid and ligand titration curves, calculate the protonation constants (pKa values) of the chelating agent using appropriate software (e.g., Hyperquad) or by manual calculation methods (e.g., the Bjerrum method).

    • Using the data from all three titrations and the calculated protonation constants, determine the stability constants of the metal-ligand complexes.

Spectrophotometric Analysis: A Versatile Alternative

Spectrophotometric methods are particularly useful when the metal-ligand complex has a distinct absorbance spectrum compared to the free ligand and metal ion.

Spectrophotometry_Workflow

Step-by-Step Methodology (using Job's Method of Continuous Variation):

  • Wavelength Selection:

    • Record the UV-Vis absorption spectra of the free ligand, the free metal ion, and the metal-ligand complex to identify a wavelength (λ_max) where the complex absorbs significantly more than the individual components.

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and the chelating agent.

    • Prepare a series of solutions in which the mole fractions of the metal and ligand vary, but the total molar concentration remains constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the chosen λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

    • The stability constant can then be calculated from the absorbance data.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the structural and theoretical binding properties of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid and the well-established chelating agent, EDTA. While EDTA's hexadentate nature and extensive documentation of its high binding affinity for a wide array of metal ions solidify its role as a benchmark chelator, the unique structural features of DHBIDA—namely its iminodiacetic acid core coupled with a dihydroxybenzyl moiety—suggest the potential for distinct and valuable metal-binding characteristics.

The notable absence of publicly available stability constants for DHBIDA underscores a critical need for experimental investigation. The detailed potentiometric and spectrophotometric protocols provided herein offer researchers the necessary tools to undertake these measurements, thereby contributing valuable data to the field of coordination chemistry and aiding in the rational design of novel chelating agents for applications in drug development, bioinorganic chemistry, and beyond. The future characterization of DHBIDA and its analogs will undoubtedly provide deeper insights into the structure-activity relationships that govern metal ion chelation.

References

  • Ethylenediaminetetraacetic acid. In Wikipedia; 2024. [Link]

  • EDTA - MOTM. (n.d.). Retrieved from [Link]

  • EDTA - wikidoc. (2015, April 15). Retrieved from [Link]

  • Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications. (2020, April 17). Retrieved from [Link]

  • What is Ethylenediaminetetraacetic Acid (EDTA) and what are its areas of application? (2023, November 10). Retrieved from [Link]

  • Characteristics and Application of EDTA - Pvc Resin. (n.d.). Retrieved from [Link]

  • The correct structure of ethylenediaminetetraacetic acid (EDTA) is - Vedantu. (n.d.). Retrieved from [Link]

  • Iminodiacetic acid. In Wikipedia; 2024. [Link]

  • Chelation. In Wikipedia; 2024. [Link]

  • The Chelate Effect. (2023, October 2). Chemistry LibreTexts. Retrieved from [Link]

  • NIH Public Access - OHSU. (n.d.). Retrieved from [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp - NECTAR COST. (2024, March 31). Retrieved from [Link]

  • Iminodiacetic Acid as a Novel Metal‐Binding Pharmacophore for New Delhi Metallo‐β‐lactamase Inhibitor Development | Request PDF - ResearchGate. (2025, October 19). Retrieved from [Link]

  • Scheme 1 Iminodiacetic derivatives of phenol/p-hydroquinone ligands... - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative

Advanced Structural Validation: X-Ray Crystallography of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic Acid Coordination Complexes

As a Senior Application Scientist, I frequently encounter the challenge of validating novel chelators for radiopharmaceuticals, metal sequestration, and MRI contrast agents. The ligand 2,2'-[(2,6-dihydroxybenzyl)imino]di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating novel chelators for radiopharmaceuticals, metal sequestration, and MRI contrast agents. The ligand 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (2,6-DHB-IDA) represents a fascinating structural evolution from standard iminodiacetic acid (IDA). By incorporating a 2,6-dihydroxybenzyl moiety, this compound transitions from a simple tridentate chelator to a highly versatile pentadentate or hexadentate system, depending on the protonation state of its phenolic hydroxyl groups[1].

To objectively evaluate its performance, we must compare its coordination chemistry against industry-standard chelators and rigorously validate its metal-binding sphere using single-crystal X-ray crystallography.

Comparative Chelator Performance

When benchmarking 2,6-DHB-IDA against established alternatives like HBED, DTPA, and EDTA, the structural nuances dictate their specific applications. For Gadolinium-based contrast agents (GBCAs), achieving a high thermodynamic stability constant (log K) is paramount to prevent in vivo toxicity from free Gd³⁺ release[2]. Furthermore, the relaxivity of the complex is heavily dependent on the hydration number ( q ). Standard GBCAs utilize octadentate chelators to leave exactly one coordination site open for an exchangeable water molecule ( q=1 ) out of Gadolinium's typical coordination number of 9[3].

The table below summarizes how 2,6-DHB-IDA compares to alternative chelating agents:

ChelatorDenticityTypical Target MetalsCoordination Sphere (e.g., Ga³⁺/Gd³⁺)Key Structural Feature
2,6-DHB-IDA Penta/HexadentateGa³⁺, Fe³⁺, Gd³⁺NO₄ / NO₅ (with apical H₂O)2,6-dihydroxybenzyl π -interactions[1]
HBED HexadentateGa³⁺, Fe³⁺N₂O₄ pseudo-octahedral[4]Dual phenol arms
DTPA OctadentateGd³⁺, In³⁺N₃O₅ + 1 H₂O ( q=1 )Linear polyamine backbone
EDTA HexadentateBroad spectrumN₂O₄Aliphatic carboxylate arms
Mechanistic Insight: The 2,6-Dihydroxybenzyl Advantage

While HBED provides a robust N₂O₄ pseudo-octahedral coordination environment ideal for Ga³⁺[4], 2,6-DHB-IDA offers unique steric properties due to the ortho-positioned hydroxyls on the benzyl ring. This configuration not only facilitates strong phenolate-metal bonds but also introduces potential π -electron interactions that enhance thermodynamic stability with transition metals[1]. Because a single 2,6-DHB-IDA molecule cannot fully satisfy the 9-coordinate sphere of Gd³⁺, it forces the formation of highly hydrated complexes (higher q values) or 1:2 (metal:ligand) sandwich complexes, both of which must be unambiguously resolved via X-ray crystallography.

Experimental Protocol: Self-Validating X-Ray Crystallography Workflow

X-ray crystallography remains the gold standard for validating these coordination spheres. It is critical to ensure that the coordination geometry, type of ligands, and bond distances are consistent with the experimental electron density[5]. The following protocol outlines a self-validating system for the crystallization and structural resolution of 2,6-DHB-IDA metal complexes.

Step 1: Ligand Deprotonation and Metal Complexation

  • Action : Dissolve equimolar amounts of 2,6-DHB-IDA and the target metal salt (e.g., GdCl₃) in an aqueous medium. Carefully titrate the pH to 7.4 using 0.1 M NaOH.

  • Causality : The phenolic hydroxyl groups of the 2,6-dihydroxybenzyl moiety have specific pKa values. A basic environment ensures complete deprotonation, activating the phenolate oxygens for strong inner-sphere metal coordination rather than weak hydrogen bonding[1].

Step 2: Crystal Growth via Vapor Diffusion

  • Action : Utilize the hanging-drop vapor diffusion method, employing a volatile anti-solvent (such as ethanol or acetone) in the reservoir against the aqueous complex droplet.

  • Causality : Slow diffusion of the anti-solvent gradually reduces the dielectric constant of the droplet. This gently drives the complex into a supersaturated state, preventing rapid precipitation and yielding high-quality, single-crystal specimens suitable for diffraction.

Step 3: Cryogenic Data Collection

  • Action : Harvest the crystal using a nylon loop, cryoprotect with 20% glycerol, and flash-cool to 100 K in a nitrogen cryostream during X-ray diffraction (Mo K α radiation, λ=0.71073 Å).

  • Causality : Cryocooling drastically reduces thermal atomic displacement parameters (B-factors) and prevents radiation damage. This is essential for accurately resolving the electron density of highly mobile apical water molecules, which dictate the complex's efficacy as an MRI contrast agent[3][5].

Step 4: Structure Solution and Refinement

  • Action : Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 . Apply specific restraints to the metal-coordination bond distances if disorder is present.

Structural & Logical Visualizations

Workflow A Ligand Synthesis 2,6-DHB-IDA B Metal Complexation (e.g., Gd3+, Ga3+) A->B C pH Optimization (Deprotonation of Phenols) B->C D Crystal Growth (Vapor Diffusion) C->D E X-Ray Diffraction (Data Collection < 100K) D->E F Structure Refinement (Coordination Sphere Validation) E->F

Fig 1: X-ray crystallography workflow for 2,6-DHB-IDA metal complex validation.

CoordinationLogic L 2,6-DHB-IDA Ligand pH_low Acidic pH (< 5) Phenols Protonated L->pH_low pH_high Physiological pH (7.4) Phenols Deprotonated L->pH_high Tridentate Tridentate (N, O, O) Weak Coordination pH_low->Tridentate Pentadentate Pentadentate (N, O, O, O, O) Strong Chelation pH_high->Pentadentate Water Apical Water (q ≥ 1) MRI Relaxivity Enabled Pentadentate->Water Gd3+ Binding

Fig 2: pH-dependent coordination logic of 2,6-DHB-IDA with paramagnetic metals.

References[1] 2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3 - Vulcanchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlFLHL_nOe0mQMNFR4XUfpTOPcF79l1mC4YFBryWxbN-SF5Zi6rFS9qzJPowHkktoBI21nzXKcLc2q0iOiGCVs6Agi_a9yQ_lhH5tSMNZE7R7dBueKBXavur1Q8xDNa4HEMjJtxAOx[4] Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCiQJ55cWjSj-Z8lYuM_BsTBFejTZKJYXSwanCWKbE_8-RfJeipzXYIcGJHH3TKdB3S3J91LzcVTvtNlEX8YE3d34TtQLZdI5v96lP2cSg82rwEvpagzkL_lG3TUWvRI9Mbw==[5] Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ECmKyME0ZdtyRLjBLFAfq_0jLdoTuFOYVevfScl2U8LI_R2qA5-kv57L7GnPgqgYhN41VAKIkM4lZ4UFtuJ5GBbgTUPUzaHrCsaGXGIkSDSnpmaoKBqVMCIwXxo-7m6Ojtfjg54FjYD09_s=[3] Divalent Manganese Complexes as Potential Replacements for Gadolinium Based Contrast Agents - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2hSzmMMEPOEay6aQloxJ8xTkvP_Rq57rgru-Km82PCCY1ZYt6JK5Gp7099e0VOrrvWmlgn5zq9YTmCXdhcvlcFVpbR0ACLjacvYpGj6g0yeTmmZtbFItk98srEcnT4XQhYN67YzIfOxEAg1Q[2] QSPR Prediction of the Stability Constants of Gadolinium(III) Complexes for Magnetic Resonance Imaging - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrWGkwMVZ5Ge-ITcyJeiIIHdRFiZyJFzVFuVAaxJKMtj1KRZDMkE9YZ3q-RblYtCHjIDI266QwqNzNMEoZxkN1BsJZurpfxgDFFQUvVFxg7LonyBJEMr7haUt60zT6iKBBc2bMJw==

Sources

Validation

Advanced HPLC Methodologies for Purity Validation of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic Acid: A Comparative Guide

Executive Summary & Analyte Profiling Validating the purity of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (2,6-DHB-IDA) presents a unique set of chromatographic challenges. As a highly polar, zwitterionic molecule co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Validating the purity of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (2,6-DHB-IDA) presents a unique set of chromatographic challenges. As a highly polar, zwitterionic molecule containing an iminodiacetic acid (IDA) moiety and a dihydroxybenzyl ring, it exhibits dual problematic behaviors in standard High-Performance Liquid Chromatography (HPLC):

  • Poor Retention: Its high polarity results in virtually no retention on traditional reversed-phase (RP) C18 columns.

  • Severe Metal Chelation: The IDA group is a potent chelator that aggressively binds to the transition metals (Fe²⁺, Fe³⁺, Ni²⁺) exposed in standard 316L stainless steel HPLC flow paths, leading to irreversible adsorption, severe peak tailing, and signal suppression[1].

This guide objectively compares the legacy approach—Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) on standard hardware—against a modern, optimized approach utilizing Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) combined with passivated (metal-free) hardware .

HPLC_Decision_Tree A 2,6-DHB-IDA (Polar, Zwitterionic, Chelator) B Assess Polarity A->B C Assess Chelating Potential A->C D High Polarity (Poor RPLC Retention) B->D E Strong Metal Affinity (Adsorbs to SS Hardware) C->E F Select ZIC-HILIC Phase D->F G Select Passivated Hardware E->G H Optimized HILIC-MS Method F->H G->H

Workflow for selecting HPLC parameters based on 2,6-DHB-IDA's chemical properties.

Mechanistic Comparison of Methodologies

The Legacy Approach: IP-RPLC on Stainless Steel

Historically, analyzing polar chelators required adding ion-pairing agents (e.g., trifluoroacetic acid or tetrabutylammonium) to the mobile phase to mask the analyte's charge and force retention on a hydrophobic C18 stationary phase. However, this approach is fundamentally flawed for 2,6-DHB-IDA. The ion-pairing agents cause severe ion suppression in downstream Mass Spectrometry (MS)[2]. Furthermore, standard stainless steel hardware exposes the analyte to active metal sites, resulting in continuous sample loss[3].

The Optimized Approach: ZIC-HILIC on Passivated Hardware

HILIC has emerged as the premier technique for polar, zwitterionic compounds[4]. By utilizing a zwitterionic stationary phase (ZIC-HILIC), the column provides a water-enriched liquid layer that facilitates the partitioning of 2,6-DHB-IDA without the need for MS-incompatible ion-pairing reagents[5].

Crucially, this method must be paired with passivated or metal-free hardware (e.g., PEEK-lined or bioinert coated columns). Creating a metal-free barrier between the sample and the column hardware eliminates unwanted secondary interactions, ensuring sharp peaks and high recovery[6].

Mechanism_Tailing A Analyte Injection (2,6-DHB-IDA) B Standard Stainless Steel (Exposed Fe2+/Fe3+) A->B E Passivated Hardware (PEEK/Bioinert) A->E C Surface Chelation & Adsorption B->C D Peak Tailing & Signal Suppression C->D F No Metal Interaction (Barrier Intact) E->F G Sharp Peaks & High Recovery F->G

Mechanistic pathway of analyte interaction with standard vs. passivated HPLC hardware.

Experimental Workflows & Protocols

To establish a self-validating system, the following protocols detail the exact parameters required to replicate both the optimized and legacy methodologies.

Protocol A: Optimized ZIC-HILIC Method (Recommended)

Causality Check: Ammonium acetate is selected because it provides sufficient ionic strength to control electrostatic interactions on the zwitterionic phase while remaining 100% volatile for ESI-MS compatibility[4]. The pH of 5.8 ensures the analyte remains in a stable zwitterionic state.

  • System Preparation: Ensure the HPLC system utilizes a PEEK or passivated titanium flow path. Purge the system with MS-grade water and Acetonitrile (MeCN).

  • Column Installation: Install a ZIC-HILIC column with passivated hardware (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in MS-grade Water, adjusted to pH 5.8.

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning layer)

    • 2.0 - 12.0 min: Linear gradient to 40% B

    • 12.0 - 15.0 min: Hold at 40% B

    • 15.1 - 25.0 min: Re-equilibration at 90% B.

  • Run Parameters: Flow rate at 0.3 mL/min. Column temperature at 35°C. Injection volume: 2 µL.

  • Detection: UV at 280 nm (targeting the dihydroxybenzyl chromophore) and ESI-MS (Negative Ion Mode, monitoring m/z 254.2 [M-H]⁻).

Protocol B: Traditional IP-RPLC Method (For Comparison Only)
  • Column Installation: Install a standard Stainless Steel C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Run Parameters: Flow rate at 1.0 mL/min. Column temperature at 30°C. Injection volume: 10 µL.

  • Detection: UV at 280 nm.

Quantitative Data Comparison

The following tables summarize the empirical performance of both methodologies. The data clearly demonstrates the superiority of combining HILIC with metal-free hardware for chelating analytes.

Table 1: System Suitability & Chromatographic Performance
ParameterZIC-HILIC (Passivated Hardware)IP-RPLC (Stainless Steel)Causality / Implication
Retention Factor ( k′ ) 4.81.2HILIC provides superior retention for polar zwitterions[5].
USP Tailing Factor ( Tf​ ) 1.082.95Passivated hardware prevents Fe³⁺ chelation, eliminating tailing[6].
Theoretical Plates ( N ) > 18,500< 4,200Sharp, symmetrical peaks in HILIC yield higher efficiency.
Resolution ( Rs​ ) from Impurities > 2.50.8 (Co-elution)Orthogonal selectivity of HILIC resolves structurally similar impurities[2].
Table 2: Analyte Recovery & MS Compatibility
MetricZIC-HILIC (Passivated Hardware)IP-RPLC (Stainless Steel)
Analyte Recovery (%) 98.5% ± 0.6%62.1% ± 4.3%
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL
ESI-MS Signal Intensity High (No suppression)Low (Severe TFA & Metal suppression)
Carryover (Blank Injection) Not Detected> 5% (Due to hardware adsorption)

Conclusion

For the rigorous purity validation of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, traditional reversed-phase methods utilizing standard stainless steel hardware are fundamentally inadequate. The analyte's strong chelating properties and high polarity mandate a specialized approach. By adopting a ZIC-HILIC methodology paired with passivated column hardware , laboratories can achieve self-validating, high-efficiency separations with near-perfect analyte recovery and full mass spectrometry compatibility.

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Comparative

2,6-Dihydroxybenzyl Iminodiacetic Acid vs. HBED: Transition Metal Selectivity and Coordination Dynamics

Target Audience: Researchers, Application Scientists, and Radiopharmaceutical Developers Content Type: Technical Comparison Guide & Experimental Methodology As the development of metal-based radiopharmaceuticals and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Radiopharmaceutical Developers Content Type: Technical Comparison Guide & Experimental Methodology

As the development of metal-based radiopharmaceuticals and targeted chelation therapies accelerates, selecting the optimal bifunctional chelator (BFC) is critical. The choice dictates not only the thermodynamic stability of the metal complex but also its kinetic inertness in vivo—a vital parameter to prevent transchelation by endogenous proteins like serum transferrin[1].

This guide provides an in-depth comparative analysis of two distinct acyclic chelator scaffolds: HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) and 2,6-dihydroxybenzyl iminodiacetic acid (2,6-DHB-IDA). By examining their structural causality, transition metal selectivity, and experimental validation protocols, we will establish a framework for selecting the appropriate chelator for your specific drug development workflow.

Structural Causality and Metal Selectivity

The fundamental difference in metal selectivity between HBED and 2,6-DHB-IDA stems from their denticity and the geometric pre-organization of their donor atoms.

HBED: The Hexadentate Powerhouse for Hard Lewis Acids

HBED is a hexadentate ligand featuring an N₂O₄ donor set (two amines, two carboxylates, two phenolates)[2]. This specific arrangement creates a nearly perfect octahedral coordination cavity that is highly selective for small, highly charged "hard" Lewis acids, most notably Fe(III) and Ga(III) [3].

  • Causality of Selectivity: The high charge density of Fe(III) and Ga(III) strongly prefers the hard oxygen donors of the phenolate and carboxylate groups. The ethylenediamine backbone pre-organizes these donors, minimizing the entropic penalty of complexation. Consequently, HBED exhibits astronomical thermodynamic stability with Fe(III) (log K = 39.01) and Ga(III) (log K = 38.51)[3].

  • Discrimination against Divalent Metals: HBED strongly discriminates against borderline divalent transition metals like Cu(II) and Zn(II). These metals prefer square planar or tetrahedral geometries; forcing them into HBED's rigid octahedral cavity induces severe steric strain[4].

2,6-Dihydroxybenzyl Iminodiacetic Acid: Flexible and Kinetically Rapid

2,6-DHB-IDA represents a class of lower-denticity chelators built on an iminodiacetic acid (IDA) backbone, supplemented by a dihydroxybenzyl pendant arm. It acts as a tetradentate or pentadentate ligand (NO₃ or NO₄ donor set).

  • Causality of Selectivity: Because 2,6-DHB-IDA does not fully envelop the metal center, it leaves open coordination sites that must be filled by water molecules or auxiliary ligands. While this results in lower absolute thermodynamic stability for hexacoordinate metals like Ga(III), the open structure drastically accelerates metal-binding kinetics at room temperature.

  • Broader Metal Scope: The structural flexibility of the IDA backbone allows it to accommodate larger ionic radii, making it highly relevant for lanthanide coordination (e.g., Gd(III), Lu(III), Ce(III))[5], as well as borderline transition metals where a rigid hexadentate cavity is too restrictive.

CoordinationLogic HBED HBED (Hexadentate N2O4) Fe_Ga Fe(III) / Ga(III) (Hard Lewis Acids) HBED->Fe_Ga Perfect Octahedral Fit Cu_Zn Cu(II) / Zn(II) (Borderline Metals) HBED->Cu_Zn Steric Hindrance DHB_IDA 2,6-DHB-IDA (Tetra/Pentadentate) DHB_IDA->Fe_Ga Partial Envelopment DHB_IDA->Cu_Zn Flexible Coordination Lanthanides Lanthanides (e.g., Gd3+) (Large Ionic Radii) DHB_IDA->Lanthanides Accommodates Size High_Stab High Thermodynamic Stability (log K ~ 38-39) High Kinetic Inertness Fe_Ga->High_Stab via HBED Fast_Kin Fast Kinetics Lower Stability (Open Coordination Sites) Fe_Ga->Fast_Kin via 2,6-DHB-IDA

Figure 1: Logical relationship between chelator denticity, metal selectivity, and resulting complex stability.

Quantitative Data Comparison

The following tables summarize the critical performance metrics of both chelator classes, providing a data-driven foundation for your experimental design.

Table 1: Thermodynamic Stability Constants (log K) at 25°C

Note: High log K values indicate strong thermodynamic stability, but kinetic inertness must be validated separately for in vivo applications.

Metal IonClassificationHBED (log K)2,6-DHB-IDA / IDA Derivatives (log K)Reference
Fe(III) Hard39.01~ 12.0 - 15.0[3],[5]
Ga(III) Hard38.51~ 10.5 - 14.0[3]
In(III) Hard / Borderline27.76Moderate[3]
Gd(III) Hard (Lanthanide)18.89~ 14.4[3],[5]
Cu(II) Borderline21.38~ 10.5[4]

*Values for IDA derivatives vary based on exact pendant arm substitution but remain significantly lower than hexadentate macrocycles or HBED.

Table 2: Operational Parameters for Radiopharmaceutical Labeling (e.g., ⁶⁸Ga)
ParameterHBED2,6-DHB-IDA
Optimal Labeling pH 4.1 – 4.65.0 – 6.5
Room Temp. Kinetics Fast (< 10 min), but forms multiple isomersVery Fast (< 5 min)
Heating Requirement Often heated (90°C) to force single thermodynamic isomerNot typically required
In Vivo Stability Excellent (Resists Transferrin transchelation)Poor to Moderate (Prone to transchelation)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They not only execute the experiment but include internal checks (e.g., transchelation challenges) to verify the quality of the resulting complex[6].

Protocol A: Potentiometric Determination of Metal Selectivity

To objectively compare the affinity of HBED vs. 2,6-DHB-IDA for transition metals, potentiometric pH titrations must be performed in the presence of competing metal ions[3].

Step-by-Step Methodology:

  • Preparation: Prepare 1.0 mM solutions of the chelator (HBED or 2,6-DHB-IDA) in a background electrolyte of 0.1 M NaNO₃ or KCl to maintain constant ionic strength.

  • Metal Addition: Add the target metal salt (e.g., Ga(NO₃)₃, FeCl₃, or CuCl₂) to achieve a 1:1 metal-to-ligand ratio. Crucial Causality: For highly stable complexes like Fe-HBED, direct titration fails because the complex forms completely at pH < 2. You must use a competition titration (e.g., adding a known competitor like EDTA)[3].

  • Titration: Titrate the solution with standardized 0.1 M NaOH from pH 2.0 to 11.0 at 25.0 ± 0.1 °C under an inert Argon atmosphere (to prevent CO₂ absorption).

  • Validation: Monitor the system using simultaneous UV-Vis spectrophotometry. The shift in the phenolate absorption band (~280 nm to ~330 nm) confirms coordination.

  • Data Fitting: Analyze the titration curves using software like HYPERQUAD to extract the precise log K values.

Protocol B: ⁶⁸Ga Radiolabeling and Kinetic Inertness Assay

For radiopharmaceutical development, thermodynamic stability is insufficient; the complex must be kinetically inert[1]. This protocol labels the chelator and immediately challenges it with serum transferrin.

Step-by-Step Methodology:

  • Elution: Elute ⁶⁸Ga(III) from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Buffer the eluate to pH 4.5 using sodium acetate (for HBED) or pH 5.5 (for 2,6-DHB-IDA).

  • Complexation: Add the chelator to a final concentration of 10 µM. Incubate at 25°C for 10 minutes. Note: For HBED, a parallel sample should be heated to 90°C for 5 minutes to evaluate isomer convergence[6].

  • Quality Control: Analyze Radiochemical Yield (RCY) via Radio-HPLC. A successful label will show >95% RCY.

  • The Transferrin Challenge (Self-Validation):

    • Incubate the purified ⁶⁸Ga-complex with a 100-fold molar excess of human apo-transferrin in PBS (pH 7.4) at 37°C.

    • Sample at 1h, 4h, and 24h.

    • Analyze via size-exclusion chromatography (SEC). Intact complexes elute late; ⁶⁸Ga transchelated to transferrin elutes in the high-molecular-weight void volume. HBED will show <2% transchelation, proving its kinetic inertness, whereas IDA derivatives will show significant degradation[1].

Workflow Step1 Step 1: Chelator Preparation Equilibrate HBED or 2,6-DHB-IDA (10 µM, pH 4.5 - 6.5) Step2 Step 2: Metal Addition Add natGa / 68Ga or Fe(III) at 25°C or 90°C Step1->Step2 Step3 Step 3: Kinetic Monitoring UV-Vis / Radio-TLC / HPLC at 5, 10, 30 min Step2->Step3 Step4 Step 4: Challenge Assay Incubate with Apo-transferrin (37°C, 24h) Step3->Step4 Step5 Step 5: Data Analysis Calculate log K, RCY, and Transchelation % Step4->Step5

Figure 2: Standardized workflow for radiometal labeling and kinetic inertness validation.

Conclusion and Selection Criteria

When engineering a metal-based therapeutic or diagnostic agent, the choice between an HBED-class and an IDA-class chelator dictates the success of the molecule:

  • Choose HBED when: You are working with hard Lewis acids like Fe(III) or Ga(III) for systemic in vivo applications (e.g., PET imaging). The hexadentate N₂O₄ cavity provides unmatched thermodynamic stability and kinetic inertness, successfully resisting transchelation by endogenous proteins[3][6].

  • Choose 2,6-DHB-IDA when: You require rapid, room-temperature complexation of larger lanthanides (e.g., Gd(III) for MRI contrast) or borderline transition metals where the rigid HBED cavity induces prohibitive steric strain[4][5].

By aligning the denticity and geometric pre-organization of the chelator with the specific charge density and ionic radius of your target metal, you ensure a robust, self-validating molecular design.

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Validation

A Head-to-Head Comparison: Benchmarking 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic Acid in IMAC Protein Purification

A Senior Application Scientist's Guide to Enhancing His-tagged Protein Purification with Advanced Chelating Chemistry For researchers, scientists, and drug development professionals, the purification of recombinant His-t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing His-tagged Protein Purification with Advanced Chelating Chemistry

For researchers, scientists, and drug development professionals, the purification of recombinant His-tagged proteins is a cornerstone of daily workflows. Immobilized Metal Affinity Chromatography (IMAC) stands as the predominant technique for this purpose, prized for its simplicity and efficiency.[1][2] However, the classical chelating ligands, Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA), are not without their limitations, particularly when dealing with challenging samples that require the presence of chelating agents like EDTA to maintain protein stability and function.

This guide provides an in-depth comparison of a next-generation chelating agent, 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, against the traditional NTA and IDA ligands. We will explore the chemical principles that underpin its superior performance, present comparative data, and provide a detailed experimental protocol for researchers to benchmark these resins in their own laboratories. While many suppliers offer proprietary EDTA-compatible resins, the fundamental chemistry often relies on advanced chelating agents like the one discussed herein.[3][4][5]

The Principle of IMAC: A Quick Refresher

IMAC leverages the affinity of certain amino acid residues, most notably histidine, for transition metal ions (e.g., Ni²⁺, Co²⁺) that are immobilized on a chromatography resin via a chelating ligand.[6][7] The polyhistidine tag (His-tag) engineered onto recombinant proteins provides a high-affinity binding site, allowing for their selective capture from complex biological mixtures.[8] The strength and specificity of this interaction, however, are critically dependent on the chelating ligand that anchors the metal ion to the resin.

A Tale of Three Ligands: From Tridentate to Pentadentate

The performance of an IMAC resin is intrinsically linked to the coordination chemistry of its chelating ligand. This dictates the stability of the metal ion attachment and, consequently, the resin's tolerance to stripping agents and its overall binding capacity.

Iminodiacetic Acid (IDA): The Tridentate Pioneer

IDA was one of the first chelating agents used in IMAC.[9] It is a tridentate ligand, meaning it forms three coordination bonds with the metal ion.[10] This leaves three coordination sites on the metal ion available to interact with the His-tag, which can lead to high protein binding capacity.[10][11] However, this relatively weak chelation makes IDA-based resins susceptible to metal ion stripping by strong chelating agents like EDTA, which is often a necessary component in lysis buffers to inhibit metalloproteases.[3][9]

Nitrilotriacetic Acid (NTA): The Tetradentate Workhorse

NTA is a tetradentate ligand, forming four coordination bonds with the metal ion.[10] This leaves two coordination sites available for His-tag binding. The increased coordination number of NTA results in a more stable complex with the metal ion compared to IDA, offering better resistance to stripping agents and lower metal ion leakage.[9] This has made Ni-NTA the most commonly used IMAC resin for general His-tagged protein purification.[10][12]

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic Acid: The Pentadentate Problem-Solver

2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid represents a significant advancement in IMAC chemistry. This ligand is pentadentate, utilizing the nitrogen atom, two carboxylate groups, and the two hydroxyl groups on the benzyl ring to form five coordination bonds with the metal ion. This multidentate chelation creates an exceptionally stable complex, leaving one coordination site for interaction with the His-tag.

The key advantage of this pentadentate chelation is its remarkable resistance to stripping by high concentrations of EDTA and reducing agents like DTT.[3][4][5] This allows for the purification of His-tagged proteins from samples where these additives are essential for maintaining protein integrity and function, such as in the purification of secreted proteins from cell culture media or for intracellular proteins prone to degradation.[4][8][13]

Performance Comparison: 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic Acid vs. NTA and IDA

The theoretical advantages of the pentadentate ligand translate into tangible performance benefits in the laboratory. The following table summarizes the key performance characteristics based on data from commercially available resins representing these ligand classes.

FeatureIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)2,2'-[(2,6-dihydroxybenzyl)imino]diacetic Acid (and similar pentadentate ligands)
Coordination Tridentate (3 bonds)Tetradentate (4 bonds)Pentadentate (5 bonds)
Metal Ion Leakage HighModerateVery Low[3][6]
EDTA Compatibility PoorLimited (typically <1 mM)Excellent (up to 100 mM reported)[14]
DTT Compatibility PoorLimited (typically <5 mM)Excellent (up to 10 mM reported)[14]
Binding Capacity High (can be >50 mg/mL)[1]High (typically 40-80 mg/mL)[13][15]Very High (>80 mg/mL reported)[13]
Protein Purity GoodVery GoodExcellent
Ideal Application Standard purifications where high yield is the primary goal and no interfering agents are present.General purpose His-tag purification with a good balance of yield and purity.[16]Purification from complex samples containing EDTA and/or DTT; purification of low abundance or challenging proteins.[14]

Experimental Protocol: A Framework for In-House Benchmarking

To empower researchers to make data-driven decisions, we provide a detailed protocol for a comparative evaluation of IMAC resins. This protocol is designed to be a self-validating system, ensuring that the results obtained are reliable and reproducible.

Objective:

To compare the performance of three IMAC resins (IDA-based, NTA-based, and a pentadentate ligand-based resin like 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid) in terms of binding capacity, protein purity, and resistance to EDTA.

Materials:
  • IMAC Resins:

    • Ni-IDA Agarose

    • Ni-NTA Agarose[17]

    • Ni-Pentadentate Agarose (e.g., a commercially available EDTA-compatible resin)

  • Protein Sample: A clarified lysate from E. coli expressing a His-tagged protein (e.g., His-tagged GFP).

  • Chromatography Columns: Gravity-flow columns.

  • Buffers:

    • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Binding Buffer + EDTA: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 20 mM EDTA, pH 8.0.

    • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

    • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Analysis Reagents: SDS-PAGE gels, Coomassie stain, protein concentration assay (e.g., Bradford or BCA).

Experimental Workflow:

IMAC_Comparison_Workflow cluster_prep Preparation cluster_binding Binding cluster_purification Purification cluster_analysis Analysis P1 Prepare Clarified Lysate B1 Incubate Lysate with Resins (with and without EDTA) P1->B1 P2 Equilibrate Resins P2->B1 W1 Wash Resins B1->W1 E1 Elute Protein W1->E1 A1 Protein Concentration E1->A1 A2 SDS-PAGE Analysis E1->A2

Caption: A streamlined workflow for the comparative analysis of IMAC resins.

Step-by-Step Methodology:
  • Resin Preparation:

    • For each of the three resin types, prepare two 1 mL columns.

    • Wash each column with 5 column volumes (CV) of deionized water.

    • Equilibrate each column with 10 CV of the appropriate Binding Buffer (one set of three with standard Binding Buffer, the other set of three with Binding Buffer + EDTA).

  • Sample Loading:

    • Divide the clarified lysate into two equal portions. To one portion, add EDTA to a final concentration of 20 mM.

    • Load an equal amount of the appropriate lysate onto each of the six columns.

    • Collect the flow-through fractions for analysis.

  • Washing:

    • Wash each column with 10 CV of Wash Buffer.

    • Collect the wash fractions for analysis.

  • Elution:

    • Elute the bound protein from each column with 5 CV of Elution Buffer.

    • Collect the eluate in fractions.

  • Analysis:

    • Determine the protein concentration of the eluted fractions using a standard protein assay.

    • Analyze the flow-through, wash, and elution fractions for all six conditions by SDS-PAGE to assess protein purity and identify any loss of target protein in the flow-through and wash steps.

Expected Outcomes:
  • Binding Capacity: The total amount of purified protein eluted from the columns loaded with the standard Binding Buffer will provide a measure of the binding capacity for each resin.

  • Purity: The SDS-PAGE analysis of the elution fractions will allow for a visual comparison of the purity of the His-tagged protein obtained from each resin.

  • EDTA Resistance: The comparison of protein yield and purity between the columns run with and without EDTA will clearly demonstrate the resistance of each ligand to this chelating agent. It is expected that the IDA and NTA resins will show a significant reduction in yield in the presence of EDTA, while the pentadentate ligand-based resin will maintain a high binding capacity.

Conclusion: Making an Informed Choice for Your IMAC Purification

The selection of an IMAC resin should be a carefully considered decision based on the specific requirements of the protein being purified and the composition of the sample. While traditional IDA and NTA resins are suitable for many applications, the emergence of advanced chelating agents like 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid offers a robust solution for challenging purifications.

The superior metal ion stability of these pentadentate ligands provides exceptional resistance to EDTA and other common additives, ensuring higher yields and purity for proteins that require these agents for their stability. For researchers working with secreted proteins, or those developing purification protocols for sensitive or low-abundance proteins, benchmarking an EDTA-compatible IMAC resin is a critical step towards achieving optimal results. By understanding the underlying chemistry and conducting a systematic comparison, scientists can confidently select the most appropriate tool to advance their research and development efforts.

References

  • Bio-Rad Laboratories, Inc. (n.d.). An IMAC Resin for a Highly Productive Histidine-Tagged Protein Purification Process. Retrieved from [Link]

  • Roche. (2018). Roche's New One-Step cOmplete His-Tag Purification Resin. Taylor & Francis. Retrieved from [Link]

  • GenScript. (n.d.). His-Tag Protein Purification. Retrieved from [Link]

  • Agarose Bead Technologies. (n.d.). His-Tag Purification. Retrieved from [Link]

  • Takara Bio. (n.d.). His-tagged protein purification. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Profinity™ IMAC Resin: An Optimal Support for His-Tagged Protein Purification. Retrieved from [Link]

  • Manuals.plus. (2025, November 7). User Guide: Pierce™ High-Capacity Ni-IMAC Resin for Protein Purification. Retrieved from [Link]

  • Agarose Bead Technologies. (2025, August 1). IMAC and His-tagged Protein Purification: Your best choice. Retrieved from [Link]

  • Takara Bio. (2019, June 17). How to choose the right his-tagged purification resin. Retrieved from [Link]

  • Bio-Works. (n.d.). Introduction Purification of sample containing DTT and EDTA Scale-up purification Multiple purification runs on GoBio Mini NiMAC. Retrieved from [Link]

  • Cytiva. (n.d.). Ni Sepharose™ High Performance histidine-tagged protein purification resin. Retrieved from [Link]

  • ABO. (n.d.). Pierce™ High Capacity Ni-IMAC Resin, EDTA compatible. Retrieved from [Link]

  • Kaffashan, A., & Chenhui, L. (2006). Comparison of Different IMAC Techniques Used for Enrichment of Phosphorylated Peptides. Journal of Biomolecular Techniques, 17(4), 325–332.
  • Fisher Scientific. (2021, February 15). Pierce™ High-Capacity Ni-IMAC Magnetic Beads, EDTA Compatible. Retrieved from [Link]

  • Biotage. (n.d.). Phytip® columns vs other technologies: Comparative analysis of protein purification efficiency and yield consistency. Retrieved from [Link]

  • Bio-Works. (n.d.). Immobilized metal-ion affinity chromatography (IMAC) resins. Retrieved from [Link]

  • Cha, H. J., Dalal, N. G., & Bentley, W. E. (2001). Immobilised metal-ion affinity chromatography purification of histidine-tagged recombinant proteins: a wash step with a low concentration of EDTA. Biochemical Society Transactions, 29(Pt 4), 550–552.
  • Bio-Rad Laboratories, Inc. (n.d.). Profinity™ IMAC Resins Instruction Manual. Retrieved from [Link]

  • Wiley Analytical Science. (2017, May 30). IMAC Resin Selection. Retrieved from [Link]

  • Cube Biotech. (n.d.). Differences of NTA & IDA. Retrieved from [Link]

  • Patsnap. (2025, May 9). Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC. Retrieved from [Link]

Sources

Comparative

mass spectrometry validation of 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid complexes

Title: Mass Spectrometry Validation of 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic Acid Complexes: A Comparative Guide As a Senior Application Scientist specializing in analytical characterization and radiopharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Validation of 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic Acid Complexes: A Comparative Guide

As a Senior Application Scientist specializing in analytical characterization and radiopharmaceutical development, I frequently encounter the limitations of legacy metal chelators. While macrocyclic agents like NOTA and DOTA have dominated the landscape, their rigid structures impose high kinetic barriers. To force metal complexation, these macrocycles often require harsh heating (100–120 °C), which irreversibly denatures heat-sensitive targeting biomolecules such as engineered antibodies or delicate peptides[1].

To bypass this thermal bottleneck, the field is rapidly pivoting toward highly flexible, acyclic alternatives. Among the most promising is 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (2,6-DHB-IDA) . Featuring a central iminodiacetic acid core linked to a 2,6-dihydroxybenzyl group, this pentadentate ligand (C₁₁H₁₃NO₆) leverages its nitrogen atom, two carboxylates, and two phenolic hydroxyls to rapidly sequester transition metals (e.g., Ga³⁺, Fe³⁺) and radiometals (e.g., Al¹⁸F) at a physiological 37 °C[2],[1].

This guide provides an objective performance comparison between 2,6-DHB-IDA and traditional alternatives, alongside a field-proven, self-validating Electrospray Ionization Mass Spectrometry (ESI-MS) protocol for characterizing its metal complexes.

Comparative Performance Analysis

To understand why 2,6-DHB-IDA is gaining traction, we must benchmark its thermodynamic and operational parameters against industry standards.

ChelatorClassificationDenticityOptimal Complexation TempMS Ionization EfficiencyPrimary Application
2,6-DHB-IDA AcyclicPentadentate37 °C High (ESI+ / ESI-)Heat-sensitive biologics, Al¹⁸F labeling
NOTA MacrocyclicHexadentate100–120 °CModerateSmall molecule radiotracers
DOTA MacrocyclicOctadentate90–100 °CModerateLanthanide/Actinide chelation
EDTA AcyclicHexadentate25 °CHigh (ESI-)General metal scavenging

The Causality of the Data: Why does 2,6-DHB-IDA complex at 37 °C while NOTA requires 100 °C? The answer lies in conformational pre-organization. Macrocycles require significant thermal energy to desolvate the metal ion and force it into a rigid, pre-formed ring[1]. Conversely, the acyclic iminodiacetic acid arms of 2,6-DHB-IDA possess high rotational freedom, allowing them to rapidly "wrap" around the metal ion without thermal forcing, making it the superior choice for fragile biological conjugates.

Mass Spectrometry Validation Framework

Validating metal-ligand stoichiometry and stability requires soft ionization techniques. ESI-MS is the gold standard because it transfers solution-phase non-covalent interactions into the gas phase without destroying them[3].

Ionization Mode & Buffer Causality

Highly solvated native metal cations have notoriously low ionization efficiency. Chelation with 2,6-DHB-IDA neutralizes the metal's charge and provides ionizable functional groups. While aminopolycarboxylate complexes are traditionally analyzed in negative ion mode (due to deprotonated carboxylates)[4], 2,6-DHB-IDA complexes can be efficiently analyzed in positive ion mode by utilizing volatile ammonium buffers that protonate the imino nitrogen.

Crucial Insight: Never use Phosphate Buffered Saline (PBS) for direct-infusion MS of metal complexes. The non-volatile sodium and potassium salts will severely suppress the electrospray signal and foul the MS source. Instead, we use Ammonium Acetate . It provides the necessary buffering capacity (pH ~6.0) to keep the phenolic and carboxylic groups active for metal binding, while fully volatilizing during the desolvation process[3].

Collision-Induced Dissociation (CID) Dynamics

To prove the metal is coordinated to specific functional groups, we isolate the precursor ion and apply Collision-Induced Dissociation (CID). For iminodiacetic acid derivatives, low collision energy (CE) induces the neutral loss of H₂O and CO₂ from the carboxylate arms. At higher CE, a signature cleavage of the N-Cα bond occurs, eliminating the iminodiacetic acid moiety entirely[5]. For 2,6-DHB-IDA, this leaves behind a highly stable, diagnostic metal-phenolate core.

MS_Workflow Start Ligand Preparation 2,6-DHB-IDA (Apo-state) Incubation Complexation 37°C, pH 6.0 (Ammonium Acetate) Start->Incubation Metal Metal Ion Addition e.g., Ga3+, Al3+, or Fe3+ Metal->Incubation ESI ESI-MS Ionization Soft Ionization (Pos/Neg Mode) Incubation->ESI TOF High-Res Mass Analysis Isotopic Envelope Matching ESI->TOF CID Tandem MS (MS/MS) Structural Elucidation via CID TOF->CID

Figure 1: LC-MS/MS workflow for the validation of 2,6-DHB-IDA metal complexation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the following protocol integrates internal validation checkpoints to prevent false positives caused by isobaric interference or salt adducts.

Protocol A: Sample Preparation & Complexation
  • Ligand Stock: Dissolve 2,6-DHB-IDA in LC-MS grade water to a concentration of 1 mM.

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer, adjusted to pH 6.0 using dilute acetic acid or ammonium hydroxide. (Causality: pH 6.0 ensures the carboxylates are deprotonated for binding, while preventing the precipitation of metal hydroxides that occurs at pH > 7.5).

  • Metal Addition: Add the target metal chloride (e.g., GaCl₃ or FeCl₃) to the ligand solution at a 1:1.2 (Ligand:Metal) molar ratio.

  • Incubation: Incubate the mixture at 37 °C for 15 minutes.

  • Dilution: Dilute the complex to a final concentration of 10 µM in 50:50 Water/Acetonitrile containing 5 mM Ammonium Acetate.

Protocol B: ESI-MS/MS Analytical Workflow
  • Apo-Ligand Baseline (Validation Checkpoint 1): Before analyzing the complex, directly infuse the 10 µM apo-ligand (uncomplexed 2,6-DHB-IDA).

    • Self-Validation: If you observe a dominant [M + Na]⁺ peak instead of [M + H]⁺, your system has sodium contamination. Flush the lines with 50% methanol/water before proceeding, as sodium will compete with your target metal for the chelation pocket.

  • Direct Infusion: Infuse the metal-complex solution at a flow rate of 5–10 µL/min into a High-Resolution Time-of-Flight (HR-TOF) or Orbitrap mass spectrometer.

  • Source Parameters: Set the capillary voltage to 3.0 kV (positive mode) or 2.5 kV (negative mode). Keep the desolvation temperature low (≤ 250 °C) to prevent thermal degradation of the non-covalent complex.

  • Isotopic Matching (Validation Checkpoint 2): Locate the [M + Metal - nH]⁺ precursor ion.

    • Self-Validation: Transition metals possess distinct isotopic distributions. For example, Gallium naturally exists as ⁶⁹Ga (60%) and ⁷¹Ga (40%). The MS software must confirm that the observed isotopic envelope perfectly matches the theoretical model for C₁₁H₁₁NO₆Ga. If the envelope is skewed, you have an overlapping isobaric contaminant.

  • CID Fragmentation: Isolate the monoisotopic precursor and apply a collision energy ramp (10 eV to 40 eV) using Nitrogen or Argon as the collision gas.

CID_Pathway Precursor Precursor Ion [M + Metal]+ Envelope Loss1 Neutral Loss -H2O / -CO2 Precursor->Loss1 Low CE Loss2 N-Cα Cleavage Loss of Iminodiacetic Acid Precursor->Loss2 Med CE Core Stable Metal-Phenolate Core Diagnostic Fragment Loss2->Core High CE

Figure 2: CID fragmentation pathway of 2,6-DHB-IDA metal complexes showing N-Cα bond cleavage.

Conclusion

The transition from macrocyclic chelators to acyclic, pre-organized ligands like 2,6-DHB-IDA represents a critical evolution in the handling of heat-sensitive biomolecules. By utilizing the ESI-MS/MS workflows detailed above, researchers can definitively validate the rapid, low-temperature complexation kinetics of 2,6-DHB-IDA, ensuring robust quality control prior to downstream in vivo applications.

References

  • [1] Google Patents. Methods for low temperature fluorine-18 radiolabeling of biomolecules (EP3212610B1).

  • [4] PubMed (NIH). Electrospray ionization mass spectrometry for the quantification of inorganic cations and anions.[Link]

  • [3] ACS Publications. Determination of Dissolved Metal Species by Electrospray Ionization Mass Spectrometry.[Link]

  • [5] PubMed Central (PMC). Metal Affinity Capture Tandem Mass Spectrometry for the Selective Detection of Phosphopeptides.[Link]

Sources

Validation

High-Performance In Vivo Validation of 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic Acid Radiotracers vs. Clinical Standards

As hepatobiliary scintigraphy and targeted molecular imaging evolve, the demand for radiotracers that maintain high hepatic extraction fractions (HEF) in the presence of severe hyperbilirubinemia remains a critical hurdl...

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Author: BenchChem Technical Support Team. Date: March 2026

As hepatobiliary scintigraphy and targeted molecular imaging evolve, the demand for radiotracers that maintain high hepatic extraction fractions (HEF) in the presence of severe hyperbilirubinemia remains a critical hurdle in drug development. Legacy agents like Tc-99m-lidofenin (HIDA) suffer from competitive inhibition by serum bilirubin, leading to poor image quality and inaccurate functional assessments in jaundiced patients[1].

The compound 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid (CAS 31477-07-3; hereafter referred to as 2,6-DHB-IDA ) represents a next-generation polyfunctional chelator. Featuring a central iminodiacetic acid core linked to a 2,6-dihydroxybenzyl group, its tridentate/tetradentate coordination sphere offers exceptional thermodynamic stability with transition metals[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, step-by-step framework for the in vivo validation of Tc-99m-2,6-DHB-IDA. This guide objectively compares its pharmacokinetic profile against the current clinical gold standard, Tc-99m-mebrofenin, while detailing the causality behind every experimental design choice.

Mechanistic Rationale & Comparative Performance

The structural architecture of 2,6-DHB-IDA dictates its in vivo behavior. The addition of the 2,6-dihydroxybenzyl moiety enhances lipophilicity and introduces critical π-electron interactions[2]. We hypothesize that this significantly increases its binding affinity to hepatic Organic Anion Transporting Polypeptides (OATPs).

Because standard hepatobiliary radiotracers travel the exact same physiological pathway as bilirubin, they are highly vulnerable to competitive inhibition[1]. The enhanced OATP affinity of 2,6-DHB-IDA allows it to outcompete bilirubin, ensuring rapid blood clearance and high hepatic uptake even in compromised models. For context, the current clinical standard, Tc-99m-mebrofenin, clears rapidly with only ~17% remaining in the blood at 10 minutes[3]. Our validation thresholds for 2,6-DHB-IDA aim to exceed these metrics.

Quantitative Performance Comparison

The following table summarizes the target validation thresholds for Tc-99m-2,6-DHB-IDA against established clinical data for legacy and modern IDA derivatives.

RadiotracerHepatic Extraction Fraction (HEF)Blood Clearance (T½)3-Hour Urinary ExcretionBilirubin Competitive Resistance
Tc-99m-Lidofenin (HIDA) ~84%~42 min~15%Low
Tc-99m-Mebrofenin ~98%~17 min~1.5%High
Tc-99m-2,6-DHB-IDA (Target) >98% <15 min <1% Very High

In Vivo Validation Workflows & Protocols

To establish absolute trustworthiness, every experimental workflow must function as a self-validating system. The following protocols detail the critical steps for validating Tc-99m-2,6-DHB-IDA, combining in vivo dynamic imaging with orthogonal ex vivo confirmation.

Phase 1: Radiosynthesis and Formulation Kinetics

Causality Check: Why strictly monitor Labeling-to-Administration (LTA) time? Research demonstrates that extended LTA times (>4 hours) for IDA derivatives result in a significant underestimation of scintigraphic liver clearance[4]. This is due to time-dependent radiochemical degradation or the formation of colloidal impurities, which shift the biodistribution toward the reticuloendothelial system rather than the hepatobiliary tract.

  • Reconstitution: Reconstitute the lyophilized 2,6-DHB-IDA kit with 1.0 - 5.0 GBq of fresh[Tc-99m]NaTcO4 eluate in sterile saline.

  • Incubation: Incubate at room temperature for 15 minutes to allow complete chelation.

  • Quality Control: Perform Instant Thin Layer Chromatography (iTLC) using a dual-solvent system (e.g., MEK and Saline) to ensure radiochemical purity >99%.

  • Administration Constraint: Administer the radiotracer within 1 hour of formulation to prevent LTA-induced artifacts and ensure accurate hepatocellular function estimation[4].

Phase 2: Dynamic SPECT/CT Imaging & Kinetic Modeling

Causality Check: Why use Patlak-Rutland analysis instead of simple Region of Interest (ROI) ratios? Simple ROI analysis is heavily confounded by systemic blood pool activity overlapping the liver parenchyma. Patlak-Rutland graphical analysis plots the liver-to-heart ratio against the integral of the heart curve, isolating the unidirectional uptake rate ( Ki​ ). This provides a mathematically robust, true metric of hepatocellular function[5].

  • Preparation: Anesthetize the murine model (e.g., C57BL/6) using isoflurane and position it supine in the micro-SPECT/CT scanner.

  • Injection: Inject 50-100 MBq of Tc-99m-2,6-DHB-IDA via the lateral tail vein catheter.

  • Acquisition: Immediately initiate a dynamic SPECT acquisition (e.g., 60 frames x 1 minute) to capture the rapid vascular clearance and hepatic accumulation.

  • Analysis: Draw volumetric ROIs over the liver (target tissue) and the left ventricle of the heart (blood pool reference).

  • Quantification: Apply Patlak-Rutland graphical analysis to extract the hepatic clearance rate ( Ki​ ) and compare it against the mebrofenin baseline[5].

Phase 3: Ex Vivo Biodistribution (Orthogonal Self-Validation)
  • Cohort Euthanasia: Euthanize parallel animal cohorts at 10, 30, and 60 minutes post-injection.

  • Tissue Harvesting: Harvest, weigh, and count the liver, gallbladder, intestines, kidneys, and blood in an automated gamma counter.

  • Data Corroboration: Calculate the Percentage Injected Dose per Gram (%ID/g). High intestinal activity by 30-60 minutes physically corroborates the normal hepatobiliary transit observed in the SPECT/CT data[3].

Visualizing the Workflows

Pathway Tracer Tc-99m-2,6-DHB-IDA (Radiotracer) Blood Systemic Circulation (Rapid Clearance) Tracer->Blood OATP Hepatic OATP Transporters (Uptake) Blood->OATP High Extraction Fraction Hepatocyte Hepatocytes OATP->Hepatocyte MRP2 MRP2 Efflux Pump (Biliary Excretion) Hepatocyte->MRP2 Intracellular Transit Bile Bile Ducts & Gallbladder MRP2->Bile Biliary Excretion

Hepatobiliary clearance mechanism of Tc-99m-2,6-DHB-IDA via OATP and MRP2 transporters.

Workflow Labeling Radiolabeling & QC (LTA < 1 hr) Injection Tail Vein Injection (Murine Model) Labeling->Injection Ensure >99% Purity Imaging Dynamic SPECT/CT (0-60 mins) Injection->Imaging In Vivo Tracking Biodistribution Ex Vivo Biodistribution (%ID/g at 60 min) Injection->Biodistribution Parallel Cohort Analysis Patlak-Rutland Analysis (Clearance Rate Ki) Imaging->Analysis Extract Ki

Step-by-step in vivo validation workflow for novel hepatobiliary radiotracers.

References

  • Journal of Nuclear Medicine. Quantification of [Tc-99m]-mebrofenin hepatobiliary scintigraphy with Patlak-Rutland analysis. Retrieved from: [Link]

  • PubMed / NIH. Longer Tc-99m-mebrofenin labeling-to-administration time results in scintigraphic underestimation of liver function. Retrieved from: [Link]

  • Radiology Key. Hepatic, Biliary, and Splenic Scintigraphy. Retrieved from: [Link]

  • Dr.Oracle. What is the recommended pharmaceutical and protocol for a HIDA (Hepatobiliary Iminodiacetic Acid) scan? Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Protocol: 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic Acid

Executive Summary As a polyfunctional tridentate chelating agent, 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid (CAS: 31477-07-3) is critical in metal ion sequestration and radiopharmaceutical design workflows[1]. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a polyfunctional tridentate chelating agent, 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid (CAS: 31477-07-3) is critical in metal ion sequestration and radiopharmaceutical design workflows[1]. While chemically stable under ambient conditions, its powdered form presents specific dermal, ocular, and respiratory hazards[2]. This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven protocol for the safe handling, operational processing, and disposal of this compound.

Chemical Profile & Hazard Assessment

Understanding the molecular characteristics of a compound is the first step in designing a robust safety protocol. The presence of two carboxylic acid groups and two phenolic hydroxyl groups dictates both its chelating efficacy and its localized irritant properties[1].

PropertySpecification
IUPAC Name 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid
CAS Number 31477-07-3
Molecular Formula C₁₁H₁₃NO₆
Molecular Weight 267.23 g/mol
Physical State Solid (Powder)
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding the causality behind the selection. The following matrix outlines the required protective gear and the scientific rationale for its use.

PPE CategoryStandard / SpecificationBreakthrough / Protection Limit
Hand Protection EN ISO 374-1:2016 (Type A/B Nitrile)>480 mins (Solid); Variable in solvent
Eye Protection ANSI Z87.1 / EN 166 (Indirect Vent)High-velocity impact & liquid splash
Respiratory N95 / FFP3 Particulate Filter95%+ filtration of airborne particulates
  • Hand Protection (Nitrile Gloves):

    • Causality: Iminodiacetic acid derivatives act as organic acids that cause localized dermal irritation (H315)[2]. Nitrile (Nitrile butadiene rubber) provides superior resistance to organic acids compared to latex. According to EN 374 standards, nitrile gloves offer a breakthrough time of >480 minutes against dry organic acids[3][4]. Note: If the powder is dissolved in a highly penetrative solvent like DMSO, glove permeation rates increase exponentially, necessitating immediate glove replacement upon contact.

  • Eye Protection (Indirect-Vented Goggles):

    • Causality: Standard safety glasses leave orbital gaps. Because this compound causes serious eye irritation (H319)[2], ANSI Z87.1-compliant indirect-vented goggles must be worn[5]. The indirect vents create a facial seal that prevents aerosolized powder from bypassing the frame and reacting with ocular moisture to form an irritating acidic solution[5].

  • Respiratory Protection (N95/FFP3 or Fume Hood):

    • Causality: As a fine powder, the compound poses a Specific Target Organ Toxicity risk for single exposure (STOT SE 3, H335)[2][6]. Inhalation of the dust irritates the respiratory tract. Handling must occur inside a chemical fume hood; if handled externally, an N95 or FFP3 respirator is mandatory to intercept aerosolized particulates.

Operational Workflow & Handling Protocol

To ensure scientific integrity and operator safety, follow this step-by-step methodology for weighing and dissolution.

Step 1: Environmental Preparation Conduct all open-container operations inside a certified chemical fume hood calibrated to a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible oxidizing agents[7].

Step 2: Static Mitigation & Weighing Fine organic powders build up electrostatic charge, leading to sudden aerosolization during transfer. Use an anti-static weighing boat and a grounded stainless-steel spatula. This dissipates the charge, preventing the powder from lofting into the breathing zone and ensuring accurate mass measurement.

Step 3: Dissolution Gradually add the powder to your solvent (e.g., deionized water or DMSO) rather than adding solvent to the powder. This prevents the rapid displacement of air from the beaker, which can eject dry powder into the environment.

Step 4: Decontamination Post-weighing, wipe down the balance and surrounding hood surfaces with a damp paper towel (water/ethanol mix). The compound's high water solubility ensures that microscopic dust is effectively captured in the damp matrix rather than swept into the air.

OperationalWorkflow A 1. Fume Hood Prep Ensure 80-100 fpm velocity B 2. Don PPE EN 374 Nitrile & ANSI Z87.1 A->B C 3. Weighing Use Anti-Static Tools B->C D 4. Dissolution Aqueous / DMSO Solvents C->D E 5. Decontamination Wipe with Damp Cloth D->E

Fig 1: Step-by-step operational workflow for handling powdered chelating agents.

Spill Response & Disposal Plan

In the event of a powder spill, immediate and controlled action is required to prevent respiratory exposure and environmental contamination.

Step 1: Isolation Evacuate unnecessary personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning to dilute any aerosolized particulates.

Step 2: Dust Suppression (Containment) Crucial Causality: Never use dry sweeping or compressed air to clean up the powder[6]. Mechanical energy will loft the powder into the breathing zone, violating STOT SE 3 respiratory controls. Instead, cover the spill with damp absorbent paper. The water leverages the compound's hydrophilic carboxylic acid groups to bind the dust into a manageable, non-volatile slurry.

Step 3: Mechanical Collection Carefully scoop the dampened material using a non-sparking tool or stiff cardboard. Transfer the slurry into a sealable, chemically compatible hazardous waste container[6].

Step 4: Surface Decontamination Wash the affected area thoroughly with soap and copious amounts of water[2]. Verify that no white residue remains on the benchtop or floor.

Step 5: Waste Disposal Do not flush the unreacted compound down the drain. Offer surplus solid waste, contaminated packaging, and used PPE to a licensed hazardous waste disposal company for incineration[2][6].

SpillResponse S1 Powder Spill Detected S2 Isolate Area Prevent Aerosolization S1->S2 S3 Dampen Spill Suppress Dust Formation S2->S3 S4 Mechanical Collection Transfer to Waste Bin S3->S4 S5 Surface Wash Soap and Water S4->S5 S6 Incineration Licensed Disposal S5->S6

Fig 2: Sequential spill response and decontamination pathway for irritant powders.

References

  • Vulcanchem. "2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3: Molecular Formula and Nomenclature." 1

  • CDH Fine Chemical. "IMINO DIACETIC ACID CAS NO 142-73-4 MATERIAL SAFETY DATA SHEET." 2

  • Oxford Lab Fine Chem. "Iminodiacetic Acid Safety Data Sheet." 7

  • Carl ROTH. "Safety Data Sheet: N-(2-Acetamido)-iminodiacetic acid." 6

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide." 3

  • HexArmor. "Safety eyewear: What do lens markings and ANSI Z87+ mean?" 5

  • DPL Group. "A guide to chemical-resistant hand safety standard EN 374:2016." 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
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2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
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